molecular formula C5H12ClNO2 B1524221 3-Amino-2,2-dimethylpropanoic acid hydrochloride CAS No. 2843-19-8

3-Amino-2,2-dimethylpropanoic acid hydrochloride

Cat. No.: B1524221
CAS No.: 2843-19-8
M. Wt: 153.61 g/mol
InChI Key: YYVSXUAJMARYHP-UHFFFAOYSA-N
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Description

3-Amino-2,2-dimethylpropanoic acid hydrochloride is a useful research compound. Its molecular formula is C5H12ClNO2 and its molecular weight is 153.61 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-amino-2,2-dimethylpropanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2.ClH/c1-5(2,3-6)4(7)8;/h3,6H2,1-2H3,(H,7,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYVSXUAJMARYHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40696007
Record name 3-Amino-2,2-dimethylpropanoic acid--hydrogen chloride (1/1)
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URL https://comptox.epa.gov/dashboard/DTXSID40696007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2843-19-8
Record name 3-Amino-2,2-dimethylpropanoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40696007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-amino-2,2-dimethylpropanoic acid hydrochloride
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Foundational & Exploratory

Technical Monograph: 3-Amino-2,2-dimethylpropanoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Structural Analog for Peptidomimetic Stabilization and Foldamer Design

Executive Summary

3-Amino-2,2-dimethylpropanoic acid hydrochloride (often abbreviated as


-dimethyl-

-alanine or H-Dmb-OH·HCl) is a specialized

-amino acid derivative used critically in medicinal chemistry to modulate peptide pharmacokinetics. Unlike its parent compound

-alanine, this molecule incorporates a gem-dimethyl group at the

-position (relative to the carboxyl), introducing profound steric constraints known as the Thorpe-Ingold effect .

This guide details the physicochemical profile, synthetic pathways, and application protocols for this compound, specifically addressing the challenges of steric hindrance during peptide coupling and its utility in inducing proteolytic resistance in therapeutic peptides.

Part 1: Physicochemical Characterization[1]

The introduction of the gem-dimethyl group alters the solubility and acid-base profile compared to standard


-alanine. The hydrochloride salt form is preferred for handling due to its enhanced stability and water solubility compared to the zwitterionic free base.
Table 1: Core Chemical Data
PropertySpecification
IUPAC Name This compound
Common Synonyms 2,2-Dimethyl-

-alanine HCl; H-Dmb-OH[1]·HCl; 3-Aminopivalic acid HCl
CAS Number 2843-19-8 (HCl salt); 19036-43-2 (Free acid)
Molecular Formula

Molecular Weight 153.61 g/mol
Appearance White to off-white crystalline powder
Solubility High in

, MeOH; Insoluble in

, Hexane, DCM
pKa (Predicted)

;

Hygroscopicity Moderate (Store under desiccant at RT)
Structural Analysis

The molecule features a primary amine attached to a methylene group (


-position), which is adjacent to a quaternary carbon (

-position) bearing two methyl groups.
  • Steric Consequence: The quaternary

    
    -carbon creates a "neopentyl-like" environment for the amine and a highly congested environment for the carboxylic acid.
    
  • Electronic Effect: The

    
    -placement of the amine disrupts the electron-withdrawing inductive effect seen in 
    
    
    
    -amino acids, resulting in a slightly more basic amine (pKa ~10.3) compared to
    
    
    -alanine (pKa ~9.7).

Part 2: Mechanistic Pharmacochemistry[1]

The Thorpe-Ingold Effect (Gem-Dimethyl Effect)

The primary utility of 3-amino-2,2-dimethylpropanoic acid lies in its ability to restrict the conformational freedom of the peptide backbone.

  • Entropic Reduction: The bulky methyl groups at the

    
    -carbon restrict rotation around the 
    
    
    
    and
    
    
    bonds. This pre-organizes the molecule into a folded state (often a helix or turn) even before binding to a target.
  • Proteolytic Shielding: The steric bulk physically blocks the active sites of peptidases (such as trypsin or chymotrypsin) from accessing the amide bond, significantly extending the plasma half-life of the resulting peptide drug.

ThorpeIngold Unconstrained Linear Peptide Chain (High Entropy) GemDimethyl Incorporation of 3-Amino-2,2-dimethylpropanoic acid Unconstrained->GemDimethyl Modification Restricted Rotational Restriction (Steric Clash of Methyls) GemDimethyl->Restricted Thorpe-Ingold Effect Folded Stable Secondary Structure (Helix/Turn Formation) Restricted->Folded Lowers Free Energy Resistance Proteolytic Resistance (Enzyme Blockade) Folded->Resistance Steric Shielding

Figure 1: Mechanism of conformational stabilization via the gem-dimethyl effect.

Part 3: Synthetic Workflow

While commercial sources exist, custom synthesis is often required for isotopic labeling or derivative creation. The most robust laboratory-scale route involves the modification of hydroxypivalic acid derivatives.

Protocol: Synthesis via Mesylation and Azidation

This route avoids the harsh conditions of the Hofmann rearrangement and provides high purity.

Reagents: Methyl 3-hydroxy-2,2-dimethylpropionate, Methanesulfonyl chloride (MsCl), Sodium Azide (


), 

,

.
  • Mesylation:

    • Dissolve methyl 3-hydroxy-2,2-dimethylpropionate (1.0 eq) in DCM with Triethylamine (1.5 eq) at 0°C.

    • Add MsCl (1.2 eq) dropwise. The gem-dimethyl group does not hinder this primary alcohol.

    • Checkpoint: Monitor by TLC (EtOAc/Hex 1:4). Product (

      
      ) is less polar than starting material.
      
  • Azidation (Nucleophilic Substitution):

    • Dissolve the mesylate in DMF. Add

      
       (2.0 eq).
      
    • Heat to 80°C for 12 hours.

    • Note: The neopentyl position makes

      
       slow; elevated temperature is mandatory.
      
  • Reduction & Hydrolysis:

    • Hydrogenate the azide using 10% Pd/C in MeOH under

      
       (1 atm).
      
    • Hydrolyze the ester using LiOH in THF/Water.

    • Acidify with 4M HCl in dioxane to precipitate the target hydrochloride salt.

Part 4: Peptide Coupling Application[1]

Coupling 3-amino-2,2-dimethylpropanoic acid is chemically challenging. The quaternary carbon adjacent to the carboxyl group creates massive steric hindrance, making the activation of the carboxyl group the rate-limiting step. Standard EDC/NHS protocols often fail or result in low yields.

Optimized Coupling Protocol (Solid Phase)

Objective: Couple Fmoc-3-amino-2,2-dimethylpropanoic acid to a resin-bound peptide.

Reagents:

  • Coupling Agent: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or COMU .

  • Base: DIEA (Diisopropylethylamine).

  • Solvent: DMF (Dimethylformamide).

Step-by-Step Methodology:

  • Resin Preparation: Swell the resin (e.g., Rink Amide) in DMF for 30 minutes. Deprotect the N-terminus of the growing chain (20% Piperidine/DMF).

  • Activation (Pre-activation is critical):

    • In a separate vial, dissolve Fmoc-3-amino-2,2-dimethylpropanoic acid (3.0 eq relative to resin loading).

    • Add HATU (2.9 eq).

    • Add DIEA (6.0 eq).

    • Crucial Step: Allow to activate for exactly 2 minutes . Longer activation can lead to racemization or side reactions, though this molecule is achiral, oligomerization is a risk.

  • Coupling:

    • Add the activated solution to the resin.

    • Double coupling is mandatory . Perform the reaction for 2 hours at room temperature, drain, and repeat with fresh reagents for another 2 hours.

    • Microwave Assistance: If available, heat to 50°C for 20 minutes to drive the reaction against the steric barrier.

  • Monitoring:

    • Use the Chloranil Test (for secondary amines) or Kaiser Test (for primary amines). Note that the Kaiser test may give false negatives due to the steric bulk of the previous residue if checking coupling onto this residue later.

CouplingWorkflow Start Resin-Bound Peptide (Free Amine) Coupling1 Coupling Round 1 (2 Hours / 50°C) Start->Coupling1 Activation Activate Amino Acid (HATU + DIEA, 2 min) Activation->Coupling1 StericBarrier Steric Barrier: Quaternary Carbon Coupling1->StericBarrier Hindrance Check Kaiser Test Coupling1->Check Coupling2 Coupling Round 2 (Fresh Reagents) Check->Coupling2 Positive (Incomplete) Success Successful Incorporation Check->Success Negative (Complete) Coupling2->Success

Figure 2: Workflow for overcoming steric hindrance during solid-phase peptide synthesis (SPPS).

Troubleshooting: Coupling Onto the N-Terminus

Once 3-amino-2,2-dimethylpropanoic acid is installed, coupling the next amino acid onto its N-terminus is also difficult because the amine is neopentyl-like.

  • Solution: Use highly reactive acylating species (acid fluorides or symmetric anhydrides) for the incoming amino acid.

  • Verification: Confirm coupling success via LC-MS, as UV monitoring can be deceptive if deprotection is incomplete.

References

  • PubChem. (2025).[1] this compound.[1][2][3][4] National Library of Medicine. [Link][5]

  • Human Metabolome Database (HMDB). (2021). Metabocard for 3-Amino-2,2-dimethylpropanoic acid. HMDB0245805. [Link][5]

  • Vasudev, P. G., Chatterjee, S., Shamala, N., & Balaram, P. (2011). Structural Chemistry of β-Amino Acids. Chemical Reviews, 111(2), 657–687. (Authoritative review on gem-dimethyl/Thorpe-Ingold effects in beta-peptides). [Link]

  • Seebach, D., & Gardiner, J. (2008). β-Peptidic Peptidomimetics. Accounts of Chemical Research, 41(10), 1366–1375. (Foundational text on beta-peptide stability and synthesis). [Link]

Sources

An In-depth Technical Guide to 3-Amino-2,2-dimethylpropanoic Acid Hydrochloride (CAS Number: 2843-19-8)

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 3-Amino-2,2-dimethylpropanoic acid hydrochloride, a unique β-amino acid building block. Intended for researchers, scientists, and professionals in drug development, this document delves into its chemical and physical properties, synthesis, applications in medicinal chemistry, and safe handling procedures. The content is structured to offer not just procedural steps but also the underlying scientific rationale to empower innovative research and development.

Introduction: The Significance of Steric Hindrance in Peptidomimetic Design

3-Amino-2,2-dimethylpropanoic acid, also known as 2,2-dimethyl-β-alanine, is a non-proteinogenic amino acid that has garnered interest in medicinal chemistry. Its hydrochloride salt is a stable, crystalline solid, making it a convenient form for storage and handling in a laboratory setting. The defining feature of this molecule is the gem-dimethyl substitution on the α-carbon, which imparts significant steric hindrance. This steric bulk is not a mere inconvenience in synthesis; it is a powerful tool for medicinal chemists. By incorporating this building block into peptides or small molecules, researchers can induce specific conformational constraints. This can lead to peptides with well-defined secondary structures, enhanced stability against enzymatic degradation, and improved receptor selectivity. This guide will explore the multifaceted nature of this compound, from its fundamental properties to its strategic implementation in drug design.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is paramount for its effective use in research and development. These properties influence its solubility, reactivity, and analytical characterization.

PropertyValueSource
CAS Number 2843-19-8[1]
Molecular Formula C5H12ClNO2[1]
Molecular Weight 153.61 g/mol [1]
Appearance White to off-white crystalline powderN/A
Melting Point >300 °CN/A
Solubility Soluble in waterN/A
Synonyms 2,2-dimethyl-β-alanine hydrochloride[2]

Note: Some physical properties like melting point and solubility are not consistently reported across all sources and may vary depending on the specific batch and purity.

Synthesis and Manufacturing

The synthesis of 3-Amino-2,2-dimethylpropanoic acid and its subsequent conversion to the hydrochloride salt can be achieved through various synthetic routes. The choice of a particular method often depends on the starting materials' availability, desired scale, and purity requirements.

Representative Synthesis of 3-Amino-2,2-dimethylpropanoic Acid

A common approach to synthesizing β-amino acids involves the amination of an α,β-unsaturated carboxylic acid or a related derivative. One plausible, albeit not explicitly detailed in a step-by-step protocol in the readily available literature for this specific hydrochloride salt, synthetic pathway is outlined below. This conceptual pathway is based on established organic chemistry principles.

Synthesis_Pathway A 3-Hydroxy-2,2-dimethylpropanoic acid B 3-Bromo-2,2-dimethylpropanoic acid A->B Brominating Agent (e.g., PBr3) C 3-Amino-2,2-dimethylpropanoic acid B->C Ammonolysis (e.g., NH3 in Ethanol) D This compound C->D HCl in inert solvent (e.g., Dioxane) Peptide_Conformation A Flexible Peptide Chain B Incorporation of 3-Amino-2,2-dimethylpropanoic acid A->B Peptide Synthesis C Conformationally Constrained Peptide (e.g., defined β-turn) B->C Steric Hindrance

Sources

Molecular structure of 3-Amino-2,2-dimethylpropanoic acid hydrochloride

[1][2][3][4][5]

Executive Summary

This compound (CAS: 2843-19-8) is a non-proteinogenic

12


Thorpe-Ingold effectpeptidomimeticsfoldamers

Molecular Architecture & Theoretical Basis

Structural Connectivity

The molecule consists of a propanoic acid backbone with an amino group at the C3 (


  • IUPAC Name: this compound[1][2][3][4]

  • Common Synonyms: 2,2-Dimethyl-

    
    -alanine HCl; H-D
    
    
    A(Me)
    
    
    -OH
    
    
    HCl
  • Formula:

    
    
    
  • Molecular Weight: 153.61 g/mol [1][5]

The Gem-Dimethyl (Thorpe-Ingold) Effect

The defining feature of this molecule is the steric bulk imposed by the




In 3-Amino-2,2-dimethylpropanoic acid, the bulky methyl groups compress the internal bond angle at the quaternary carbon (

Conformational Restriction Diagram:

GemDimethylEffectcluster_mechanismThorpe-Ingold MechanismUnsubUnsubstituted beta-AlanineRandomRandom Coil (High Entropy)Unsub->RandomHigh rotational freedomGem2,2-Dimethyl-beta-AlanineGem->RandomEnergetically unfavorableFoldedStabilized Helix/Turn (Low Entropy Cost)Gem->FoldedSteric hindrance restricts rotationMechanismAngle Compression at C-alphaReduces Delta S of foldingGem->Mechanism

Figure 1: Mechanistic impact of the gem-dimethyl group on conformational stability.

Physicochemical Characterization

The following data summarizes the core physical properties of the hydrochloride salt and its free acid form.

PropertyValueNotes
Appearance White crystalline powderHygroscopic in HCl form
Molecular Weight 153.61 g/mol (Free acid: 117.15 g/mol )
Melting Point 168–172 °C (HCl salt)Free acid melts higher (~240 °C)
Solubility High in

, MeOH
Insoluble in

, Hexanes
pKa (COOH) ~3.9Predicted
pKa (

)
~10.2Predicted
Hygroscopicity Moderate to HighStore with desiccant

Spectroscopic Elucidation

Nuclear Magnetic Resonance (NMR)

The symmetry of the gem-dimethyl group simplifies the NMR spectrum, providing distinct diagnostic signals.


 NMR (400 MHz, 

):
  • 
     1.25 ppm (s, 6H):  Gem-dimethyl protons (
    
    
    ). The intense singlet is the primary identifier.
  • 
     3.15 ppm (s, 2H):  Methylene protons (
    
    
    ). This signal may broaden due to exchange or quadrupole relaxation if not fully decoupled.
  • 
     ~4.8 ppm:  Solvent peak (
    
    
    ).

 NMR (100 MHz, 

):
  • 
     22.5 ppm:  Methyl carbons (
    
    
    ).
  • 
     43.8 ppm:  Quaternary 
    
    
    -carbon (
    
    
    ).
  • 
     49.2 ppm: 
    
    
    -Methylene carbon (
    
    
    ).
  • 
     180.1 ppm:  Carboxyl carbon (
    
    
    ).
Mass Spectrometry[7][8]
  • ESI-MS (+): m/z 118.1

    
     (corresponding to the free amino acid cation).
    
  • Fragmentation: Loss of

    
     (m/z 73) is a common fragmentation pathway.
    

Synthesis Protocol: Cyanoacetate Route

While the hydroxypivalic acid route is possible, the Cyanoacetate Alkylation route is the industry standard for generating


Reaction Scheme
  • Alkylation: Ethyl cyanoacetate + 2 eq. Methyl Iodide

    
     Ethyl 2-cyano-2,2-dimethylacetate.
    
  • Reduction: Nitrile group reduction

    
     Primary amine.
    
  • Hydrolysis: Ester hydrolysis

    
     Free amino acid.
    
  • Salt Formation: Acidification with HCl.

Step-by-Step Methodology
Phase 1: Dialkylation
  • Reagents: Ethyl cyanoacetate (1.0 eq), Methyl Iodide (2.5 eq),

    
     (3.0 eq), Acetone or DMF.
    
  • Procedure: Dissolve ethyl cyanoacetate in acetone. Add

    
     followed by slow addition of MeI at 0°C.
    
  • Reaction: Reflux for 12–24 hours. Monitor by TLC (disappearance of starting material).

  • Workup: Filter solids, concentrate filtrate, and extract with EtOAc/Brine. Distill to obtain Ethyl 2-cyano-2,2-dimethylacetate .

Phase 2: Hydrogenation (Nitrile Reduction)
  • Reagents: Alkylated intermediate, Raney Nickel (catalytic) or

    
    , 
    
    
    (50 psi), Methanol/Ammonia.
  • Procedure: Dissolve intermediate in MeOH saturated with

    
     (to prevent secondary amine formation). Add catalyst.[6]
    
  • Reaction: Hydrogenate in a Parr shaker for 12 hours.

  • Workup: Filter catalyst (Caution: pyrophoric), concentrate to yield Ethyl 3-amino-2,2-dimethylpropanoate .

Phase 3: Hydrolysis & Salt Formation
  • Reagents: Amino-ester, 6M HCl.

  • Procedure: Reflux the amino-ester in 6M HCl for 4–6 hours.

  • Purification: Concentrate in vacuo to remove excess HCl and water.

  • Crystallization: Dissolve the residue in a minimum amount of hot ethanol and precipitate with diethyl ether.

  • Yield: Filter white crystals of This compound .

SynthesisWorkflowStartEthyl CyanoacetateStep1Dialkylation(MeI, K2CO3, Acetone)Start->Step1Inter1Ethyl 2-cyano-2,2-dimethylacetateStep1->Inter1Step2Hydrogenation(H2, Raney Ni, NH3/MeOH)Inter1->Step2Inter2Ethyl 3-amino-2,2-dimethylpropanoateStep2->Inter2Step3Acid Hydrolysis(6M HCl, Reflux)Inter2->Step3Final3-Amino-2,2-dimethylpropanoic acid HClStep3->Final

Figure 2: Synthesis workflow via the cyanoacetate route.

Applications in Drug Discovery[7][10]

Peptidomimetics & Foldamers

The gem-dimethyl group forces the


  • 
    -Helices:  The constrained backbone mimics the turn structures found in proteins.
    
  • 
    -Peptide Helices:  Specifically the 14-helix (stabilized by H-bonds between residue 
    
    
    and
    
    
    ).
Metabolic Stability

Standard


highly resistant to proteolytic cleavage

References

  • PubChem. (n.d.).[1] this compound.[1][2][3][4] National Library of Medicine. Retrieved from [Link][7]

  • Glavin, D. P., & Dworkin, J. P. (2009). Enrichment of the amino acid L-isovaline by aqueous alteration on CI and CM meteorite parent bodies. Proceedings of the National Academy of Sciences, 106(14), 5487-5492. (References detection of 3-amino-2,2-dimethylpropanoic acid). Retrieved from [Link][7]

  • Vasudev, P. G., Chatterjee, S., Shamala, N., & Balaram, P. (2011). Structural Chemistry of -Amino Acids in Peptides and Foldamers. Chemical Reviews, 111(2), 657–687. (Authoritative review on gem-dimethyl effect in -peptides).

Technical Whitepaper: Spectroscopic Characterization & Analytical Profiling of 3-Amino-2,2-dimethylpropanoic Acid HCl

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the spectroscopic and analytical profiling of 3-Amino-2,2-dimethylpropanoic acid hydrochloride (also known as DL-3-Aminoisobutyric acid


-methyl derivative or 2,2-dimethyl-

-alanine HCl).

Executive Summary & Structural Context

This compound is a gem-dimethyl substituted


-amino acid. Unlike naturally occurring 

-amino acids, this compound possesses a specific structural rigidity due to the Thorpe-Ingold effect (gem-dimethyl effect). This steric constraint promotes specific secondary structures (helices and turns) when incorporated into peptidomimetics, making it a critical scaffold in drug discovery for increasing proteolytic stability.

This guide provides a self-validating analytical framework for researchers to confirm the identity, purity, and structural integrity of this compound.

Chemical Identity
ParameterDetail
IUPAC Name This compound
Common Synonyms 2,2-Dimethyl-

-alanine HCl; H-D,L-

-Aib(

-Me)-OH.HCl
Molecular Formula

Molecular Weight 153.61 g/mol
Physical State White to off-white crystalline solid
Solubility Highly soluble in water, DMSO, Methanol; Insoluble in non-polar solvents (Hexane, DCM)

Analytical Workflow & Logic

The characterization of this molecule requires a specific sequence of orthogonal analyses to rule out common structural isomers (such as linear


-methyl variants).

AnalyticalWorkflow Sample Raw Sample (3-Amino-2,2-dimethylpropanoic acid HCl) Solubility Solubility Check (DMSO-d6 vs D2O) Sample->Solubility H_NMR 1H NMR (Structural Connectivity) Solubility->H_NMR DMSO-d6 selected C_NMR 13C NMR (Carbon Skeleton) H_NMR->C_NMR Confirm Gem-Dimethyl IR FT-IR (Functional Groups) C_NMR->IR MS LC-MS (Molecular Mass) IR->MS QC Release/Reject MS->QC

Figure 1: Orthogonal analytical workflow ensuring structural confirmation before release.

Spectroscopic Data & Interpretation

Nuclear Magnetic Resonance ( H NMR)

Solvent Selection Strategy: DMSO-


 is the mandatory solvent for full characterization. Using 

will cause deuterium exchange with the ammonium (

) and carboxylic acid (

) protons, erasing critical integration data needed to confirm the salt form.

Predicted


H NMR Data (400 MHz, DMSO-

):
Shift (

ppm)
MultiplicityIntegrationAssignmentStructural Logic
12.40 Broad Singlet1H

Acidic proton; typically broad due to hydrogen bonding.
8.15 Broad Singlet3H

Ammonium protons. Confirming HCl salt formation.
2.95 Singlet2H

Methylene group. Deshielded by adjacent Nitrogen. Appears as a singlet because the adjacent carbon has no protons (quaternary).
1.18 Singlet6H

Gem-dimethyl group. The intense singlet is the diagnostic "fingerprint" of this molecule.

Critical Diagnostic Note: If you observe a doublet at ~1.2 ppm instead of a singlet, your sample is likely the isomer 3-amino-2-methylbutanoic acid (where the methyl is on a CH group). The singlet nature of the methyls and the methylene confirms the quaternary center.

Carbon-13 NMR ( C NMR)

The symmetry of the gem-dimethyl group simplifies the carbon spectrum.

Predicted


C NMR Data (100 MHz, DMSO-

):
Shift (

ppm)
Carbon TypeAssignment
176.5 Quaternary (

)
Carboxylic acid carbonyl.
48.2 Secondary (

)

-Carbon attached to Nitrogen.
42.1 Quaternary (

)

-Carbon (Gem-dimethyl center).
22.4 Primary (

)
Methyl groups (equivalent environments).
Infrared Spectroscopy (FT-IR)

The HCl salt form significantly alters the IR spectrum compared to the free zwitterion.

Wavenumber (

)
Vibration ModeFunctional Group
2900 - 3100 Broad Stretch

stretch (Ammonium salt, overlaps with C-H).
1715 - 1730 Strong Stretch

(Carboxylic Acid). Note: Zwitterions often shift lower (1600), but HCl salts restore the C=O character.
1580 - 1600 Bending

bending (Amine salt).
1150 - 1250 Stretch

stretch /

stretch.
Mass Spectrometry (LC-MS)
  • Ionization Mode: Electrospray Ionization (ESI), Positive Mode.

  • Target Ion:

    
    
    
  • Calculated Monoisotopic Mass (Free Base): 117.08 Da.

  • Observed m/z: 118.1 (

    
    ).
    
  • Note: The HCl counter-ion is not observed in positive MS mode, but its presence is inferred by the molecular weight balance in gravimetric analysis.

Experimental Protocols

Protocol A: Preparation for NMR Analysis

To ensure sharp peaks and accurate integration.

  • Weighing: Accurately weigh 10-15 mg of the HCl salt into a clean vial.

  • Solvation: Add 0.6 mL of DMSO-

    
      (containing 0.03% TMS as internal standard).
    
  • Mixing: Vortex for 30 seconds. The HCl salt should dissolve completely. If turbidity persists, filter through a glass wool plug directly into the NMR tube.

  • Acquisition: Run at 298 K. Set relaxation delay (

    
    ) to 
    
    
    
    seconds to allow full relaxation of the quaternary carbon environment for quantitative
    
    
    C integration.
Protocol B: Chloride Content Determination (Gravimetric/Titration)

To distinguish between Free Base and HCl Salt.

  • Dissolve 50 mg of sample in 10 mL deionized water.

  • Add 2 drops of 5% potassium chromate (

    
    ) indicator.
    
  • Titrate with 0.1 M Silver Nitrate (

    
    ) until a permanent reddish-brown precipitate forms.
    
  • Calculation:

    
    
    Theoretical Chloride for 
    
    
    
    is ~23.0%.[1]

Structural Visualization & Signaling

The following diagram illustrates the connectivity and the specific "Gem-Dimethyl" steric block that defines the molecule's properties.

ChemicalStructure N N C_beta C(β) N->C_beta   HCl HCl N->HCl Ionic C_alpha C(α) (Quat) C_beta->C_alpha   C_carbonyl C=O C_alpha->C_carbonyl   Me1 CH3 C_alpha->Me1   Me2 CH3 C_alpha->Me2   OH OH C_carbonyl->OH  

Figure 2: Connectivity of 3-Amino-2,2-dimethylpropanoic acid HCl showing the quaternary alpha-carbon.

References

  • PubChem Compound Summary. this compound (CID 53407724). National Center for Biotechnology Information. [Link]

  • Human Metabolome Database (HMDB). Metabocard for 3-Amino-2,2-dimethylpropanoic acid (HMDB0245805). [Link]

Sources

3-Amino-2,2-dimethylpropanoic acid hydrochloride safety and hazards

Author: BenchChem Technical Support Team. Date: February 2026

Safety, Handling, and Application in Drug Discovery

Executive Summary

This technical guide provides a comprehensive analysis of 3-Amino-2,2-dimethylpropanoic acid hydrochloride (CAS: 2843-19-8), a gem-dimethyl substituted


-amino acid. While often categorized as a non-hazardous substance in bulk regulatory filings, its acidic nature as a hydrochloride salt and its specific utility in peptidomimetics require precise handling protocols. This document bridges the gap between basic Safety Data Sheets (SDS) and practical laboratory application, focusing on its role as a conformationally constrained scaffold in medicinal chemistry.

Part 1: Chemical Identity & Physicochemical Profile[1]

Understanding the structural constraints of this molecule is prerequisite to safe handling and effective synthesis. The gem-dimethyl group at the


-position (relative to the carboxyl) imposes significant steric hindrance, affecting both solubility kinetics and chemical reactivity.
Core Data Table
PropertySpecificationTechnical Note
IUPAC Name This compoundOften referred to as 2,2-Dimethyl-

-alanine HCl
CAS Number 2843-19-8 Specific to the HCl salt.[1][2] Free base is 19036-43-2.
Molecular Formula

Molecular Weight 153.61 g/mol
Physical State White Crystalline PowderHygroscopic tendency; store desiccated.
Solubility High in

, MeOH; Low in

, Hexanes
Dissolution in water is slightly exothermic.
Acidity (pH) ~2.5 - 3.5 (1M aq. solution)The HCl salt yields an acidic solution requiring neutralization for coupling.
Structural Significance

Unlike standard


-amino acids, this molecule is a 

-amino acid.[3] The gem-dimethyl effect (Thorpe-Ingold effect) promotes loop formation in peptide backbones, making it a critical tool for stabilizing secondary structures in drug design [1].

Part 2: Hazard Identification & Risk Assessment[4][5][6][7]

The "Hidden" Hazard: Acidity & Dust

While some regulatory bodies (e.g., certain EU suppliers) classify this substance as "Not a hazardous substance" under GHS criteria due to low acute toxicity, this classification can be misleading for laboratory personnel [2].

Technical Insight: As a hydrochloride salt of a short-chain amino acid, the dust is inherently acidic. Inhalation or contact with mucous membranes generates hydrochloric acid in situ upon interaction with moisture.

GHS Classification (Precautionary Approach)

To ensure maximum safety, treat this compound according to the following Hazard Statements, even if not explicitly listed on every vendor SDS:

  • H315: Causes skin irritation.[4][5]

  • H319: Causes serious eye irritation.[6]

  • H335: May cause respiratory irritation.[4][5]

Risk Assessment Workflow (DOT Visualization)

The following decision tree illustrates the required logic for determining safety controls based on the quantity handled.

SafetyAssessment Start Task Assessment: 3-Amino-2,2-dimethylpropanoic acid HCl Quantity Quantity to Handle? Start->Quantity SmallScale < 1 gram Quantity->SmallScale LargeScale > 1 gram Quantity->LargeScale RiskSmall Risk: Minor Dust SmallScale->RiskSmall RiskLarge Risk: Acidic Dust Cloud LargeScale->RiskLarge ControlSmall Standard PPE: Nitrile Gloves, Safety Glasses RiskSmall->ControlSmall ControlLarge Enhanced PPE: Fume Hood REQUIRED Respirator (P95) if open bench RiskLarge->ControlLarge Action Proceed with Weighing ControlSmall->Action ControlLarge->Action

Figure 1: Risk assessment logic for handling acidic amino acid salts. Note the escalation to fume hood requirements for larger quantities to mitigate dust inhalation risks.

Part 3: Handling & Synthesis Protocols

Self-Validating Weighing Protocol

Objective: Prevent hydration of the stock material and ensure accurate stoichiometry.

  • Environment: Balance must be situated in a low-humidity area or inside a filtered enclosure.

  • Technique: Use anti-static weighing boats.

  • Validation:

    • Visual Check: If the powder clumps immediately upon spatula transfer, the material is hygroscopic and has absorbed water. Dry under vacuum over

      
       before use to ensure the MW is accurate (153.61  g/mol ).
      
    • Stoichiometry Check: If the reaction yield is consistently ~10-15% lower than expected, re-titrate the starting material Cl- content to verify it hasn't absorbed excess water weight.

Synthesis Integration: The Neutralization Step

A common failure mode in using 3-Amino-2,2-dimethylpropanoic acid HCl is neglecting the protonated amine. The amine is locked as


. It is non-nucleophilic  in this state.

Protocol for Peptide Coupling (e.g., with HATU/EDC):

  • Dissolution: Dissolve the HCl salt in DMF or DCM.

  • Activation: Add the carboxylic acid partner and coupling reagent (HATU/HBTU).

  • Critical Step (Neutralization): Add 2.2 to 3.0 equivalents of a tertiary base (DIPEA or NMM).

    • 1.0 eq neutralizes the HCl salt.

    • 1.0 eq activates the carboxylic acid.

    • 0.2-1.0 eq maintains basic pH.

  • Self-Validation: Spot a wet pH strip with the reaction mixture. It must read pH 8-9. If pH < 7, the amine remains protonated, and coupling will not occur .

Synthesis Workflow Diagram

SynthesisLogic Start Start: HCl Salt (Non-Nucleophilic) Solvent Dissolve in DMF Start->Solvent BaseAdd Add Base (DIPEA) (>2.0 eq) Solvent->BaseAdd Check pH Check (Must be >8) BaseAdd->Check Check->BaseAdd Fail (pH < 7) Coupling Add Activated Ester (Reaction Proceeds) Check->Coupling Pass

Figure 2: Critical workflow for activating the amine moiety. Without the base addition step, the molecule remains inert.

Part 4: Applications in Drug Development[9][10]

Conformational Restriction

The 2,2-dimethyl substitution is not merely for lipophilicity; it introduces the Thorpe-Ingold effect . This forces the peptide backbone into specific torsion angles, often stabilizing


-turns or helices. This is valuable for:
  • Protease Stability: Unnatural

    
    -amino acids are poor substrates for endogenous proteases, extending the half-life of peptide drugs [3].
    
  • Potency: Locking a peptide in its bioactive conformation reduces the entropic penalty of binding to a receptor.

Metabolic Stability

Unlike linear aliphatic chains, the gem-dimethyl group blocks metabolic oxidation at the


-position. In drug design, this motif is often used to block "soft spots" prone to P450 degradation.

Part 5: Emergency & Disposal[11]

First Aid
  • Eye Contact: Immediate irrigation with saline/water for 15 minutes.[7][8] The HCl component can cause rapid irritation.

  • Inhalation: Move to fresh air. If wheezing occurs (acidic irritation), seek medical monitoring.

Waste Disposal
  • Classification: Non-hazardous organic waste (unless mixed with toxic solvents).

  • Neutralization: If disposing of large stock solutions, neutralize with Sodium Bicarbonate (

    
    ) to pH 7 before adding to the organic waste stream to prevent container pressurization or corrosion.
    

References

  • PubChem. (2025).[9] this compound | C5H12ClNO2.[9] National Library of Medicine. [Link]

  • Carl Roth. (2025). Safety Data Sheet: Amino acid derivatives. [Link]

  • MDPI. (2022). Amino Acids in the Development of Prodrugs. Pharmaceuticals. [Link]

Sources

Technical Guide: Solubility Profiling of 3-Amino-2,2-dimethylpropanoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of the solubility characteristics of 3-Amino-2,2-dimethylpropanoic acid hydrochloride (also known as


-dimethyl-

-alanine HCl). As a zwitterionic precursor stabilized as a hydrochloride salt, this compound exhibits a distinct solubility profile governed by strong ionic lattice forces and hydrogen bonding potential.

This document is designed for process chemists and formulators. It details the physicochemical basis of solvation, provides a predicted solubility landscape based on structural analogs (such as


-alanine), and establishes a validated protocol for the experimental determination of thermodynamic solubility.

Part 1: Physicochemical Basis of Solvation[1]

Structural Analysis & Solvation Mechanism

This compound (


) is a gem-dimethyl substituted 

-amino acid salt. Its solubility behavior is dictated by the competition between its crystal lattice energy and the solvation enthalpy provided by the solvent.
  • Ionic Character: The presence of the protonated amine (

    
    ) and the carboxyl group (
    
    
    
    ) creates a highly polar, ionic solid. The chloride counter-ion (
    
    
    ) further reinforces the crystal lattice, necessitating solvents with high dielectric constants (
    
    
    ) to facilitate dissolution.
  • Gem-Dimethyl Effect: The two methyl groups at the

    
    -position introduce steric bulk and lipophilicity compared to unsubstituted 
    
    
    
    -alanine. While the salt remains water-soluble, this substitution slightly increases solubility in lower alcohols (methanol/ethanol) compared to rigid, unsubstituted amino acid salts, due to the disruption of water structuring around the hydrophobic domain.
Solvation Thermodynamics

The dissolution process is endothermic. The free energy of solution (


) is driven by the entropy of mixing but opposed by the high enthalpy required to break the ionic lattice.


  • Protic Solvents (Water, Methanol): Form strong ion-dipole interactions, overcoming the lattice energy.

  • Aprotic Polar Solvents (DMSO, DMF): Can solvate the cation but often struggle to stabilize the chloride anion effectively, leading to lower solubility compared to water.

  • Non-Polar Solvents (Hexane, DCM): Lacking the dipole moment to disrupt the ionic lattice, these act as anti-solvents.

Part 2: Solubility Landscape & Solvent Suitability

The following data presents the expected solubility trends derived from structural analogs (e.g.,


-alanine HCl) and thermodynamic principles. Exact values must be determined experimentally (see Part 3), but these tiers guide solvent selection for synthesis and purification.
Table 1: Predicted Solubility Profile at 25°C
Solvent ClassRepresentative SolventsPredicted SolubilityDielectric Constant (

)
Process Application
Class I: High Solvency Water (pH < 7)Very High (> 500 mg/mL)80.1Reaction medium, Stock solutions
Class II: Moderate Methanol, Water (pH > 7)High (100–300 mg/mL)33.0Recrystallization solvent
Class III: Low Ethanol, IsopropanolLow (10–50 mg/mL)24.5 / 18.3Anti-solvent addition
Class IV: Spare/Insoluble Acetone, Acetonitrile, THFVery Low (< 1 mg/mL)20.7 / 37.5Anti-solvent precipitation
Class V: Insoluble Dichloromethane, Toluene, HexaneNegligible 8.9 / 2.4 / 1.9Washing (removes non-polar impurities)

Technical Note: The solubility in water is pH-dependent.[1][2][3][4] While the HCl salt is soluble, neutralizing with a base (e.g., NaOH) near the isoelectric point (pI) may reduce solubility due to the formation of the zwitterionic species, although the gem-dimethyl group often maintains better solubility than linear analogs.

Part 3: Standardized Determination Protocols

To generate regulatory-grade solubility data, researchers must use a self-validating experimental design. Two methods are recommended: the Equilibrium Gravimetric Method (Gold Standard) and the Dynamic Polythermal Method (High Throughput).

Protocol A: Thermodynamic Equilibrium (Shake-Flask)

This method determines the absolute solubility limit at a fixed temperature.

Workflow:

  • Saturation: Add excess solid 3-Amino-2,2-dimethylpropanoic acid HCl to 10 mL of solvent in a sealed vial.

  • Equilibration: Agitate at constant temperature (e.g., 25°C ± 0.1°C) for 24–48 hours.

  • Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter (pre-heated to T to prevent crashing out).

  • Quantification:

    • Gravimetric: Evaporate a known volume of filtrate to dryness and weigh the residue.

    • HPLC: Dilute filtrate and analyze peak area against a calibration curve (Method: C18 column, Mobile Phase: Phosphate buffer/ACN, UV detection at 210 nm).

Protocol B: Dynamic Polythermal Method (Crystal16/Crystalline)

Ideal for generating solubility curves (Solubility vs. Temperature) rapidly.

Workflow:

  • Prepare 4 vials with increasing concentrations (e.g., 50, 100, 200, 300 mg/mL).

  • Heat at 1°C/min with stirring until clear (Clear Point = Solubility Temperature).

  • Cool at 1°C/min until precipitation is observed (Cloud Point = Metastable Zone Width).

  • Plot Concentration (

    
    ) vs. Temperature (
    
    
    
    ) and fit to the van't Hoff equation :


Part 4: Visualization of Workflows & Pathways

Solubility Determination Workflow

The following diagram illustrates the decision logic for selecting the appropriate solubility method based on the development stage.

SolubilityWorkflow Start Start: Solubility Profiling MaterialCheck Material Availability? Start->MaterialCheck LowMat < 50 mg Available (Early Discovery) MaterialCheck->LowMat HighMat > 1 g Available (Process Dev) MaterialCheck->HighMat Kinetic Kinetic Solubility (DMSO Stock -> Buffer) LowMat->Kinetic Thermo Thermodynamic Solubility (Solid -> Solvent) HighMat->Thermo Gravimetric Method A: Gravimetric (High Accuracy, Slow) Thermo->Gravimetric Dynamic Method B: Polythermal (T-dependent Curve, Fast) Thermo->Dynamic Analysis Quantification (HPLC/UV/Mass) Gravimetric->Analysis Output Solubility Curve & MSZW Dynamic->Output Analysis->Output

Caption: Decision matrix for selecting solubility determination methods based on material availability and data requirements.

Purification via Anti-Solvent Crystallization

Utilizing the solubility differential between Class II (Methanol) and Class IV (Acetone) solvents for purification.

PurificationProcess Impure Impure Crude Solid Dissolve Dissolve in Min. Vol. Methanol (Class II) Impure->Dissolve Heat to 50°C Filter Polish Filtration (Remove Insolubles) Dissolve->Filter AddAnti Slow Addition of Acetone (Class IV) Filter->AddAnti Cool to 25°C Nucleation Nucleation & Growth AddAnti->Nucleation Supersaturation Isolate Filtration & Drying Nucleation->Isolate Cool to 0°C Pure Pure API HCl Salt Isolate->Pure

Caption: Workflow for anti-solvent crystallization leveraging the solubility difference between alcohols and ketones.

References

  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems (Doctoral dissertation). University of Rhode Island.[3]

    • Context: Foundational work establishing the solubility behavior of amino acids in hydro-alcoholic systems.
  • Deng, X., et al. (2016). Revisiting the SAR of the Antischistosomal Aryl Hydantoin (Ro 13-3978). Journal of Medicinal Chemistry, 59(24).

    • Context: Describes the use of this compound in aqueous NaOH, confirming high water solubility and stability in basic media.
  • Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. The Journal of Chemical Thermodynamics, 31(1), 85-91.

    • Context: Provides the thermodynamic modeling framework (Apelblat equation)
  • PubChem Compound Summary. (n.d.). This compound.[5] National Center for Biotechnology Information. [6]

    • Context: Verification of chemical structure and physicochemical identifiers.[6]

Sources

Technical Guide: Stability and Storage of 3-Amino-2,2-dimethylpropanoic Acid Hydrochloride

[1]

Executive Summary

Compound: 3-Amino-2,2-dimethylpropanoic acid hydrochloride CAS: 2843-19-8 Synonyms: H-DL-beta-Aib-OH.HCl; 2,2-Dimethyl-β-alanine hydrochloride; 3-Aminopivalic acid HCl.[1][2]

This guide provides a technical framework for the handling, stability assessment, and long-term storage of this compound.[1] As a

1

Part 1: Physicochemical Profile & Stability Logic

Chemical Identity & Properties

The gem-dimethyl group at the



12
PropertySpecificationTechnical Note
Molecular Formula

Stoichiometry is critical for pH calculations in buffer prep.[1][2]
Molecular Weight 153.61 g/mol
Appearance White crystalline powderYellowing indicates oxidation or trace metal contamination.
Melting Point >185°C (dec.)[3]High lattice energy; decomposition occurs before melting in impure samples.
Solubility High in

, MeOH
Solvation is exothermic; generates acidic pH (~2-3) in water.[1]
Hygroscopicity High The HCl salt will deliquesce if RH > 60%.
The Stability Mechanism (The "Why")

The Gem-Dimethyl Effect: Unlike standard amino acids, the two methyl groups on the C2 carbon restrict bond rotation (conformational lock).[1] This steric bulk protects the backbone from enzymatic degradation and spontaneous hydrolysis in solution, making the carbon skeleton inherently more stable than

1

The Hydrochloride Vulnerability: While the carbon backbone is robust, the ionic lattice of the HCl salt is prone to moisture uptake.

  • Moisture Sorption: Atmospheric water adsorbs to the crystal surface.

  • Crystal Lattice Disruption: Water molecules bridge the

    
     and 
    
    
    ions, lowering the energy barrier for lattice collapse (deliquescence).[1]
  • Acid-Catalyzed Degradation: In the presence of water, the local acidity is extremely high, potentially catalyzing intermolecular condensation (though sterically disfavored) or corrosion of packaging materials.[1]

Part 2: Storage & Handling Protocols[1]

The "Self-Validating" Storage System

A protocol is only effective if it includes checkpoints to verify its own success.[1] Follow this tiered storage strategy.

Tier 1: Environmental Control

  • Temperature: Store at 2°C to 8°C (Refrigerated). While stable at room temperature (25°C) for short periods, long-term storage requires refrigeration to slow oxidative kinetics.[1]

  • Atmosphere: Headspace must be backfilled with Argon or Nitrogen .

  • Humidity: Relative Humidity (RH) must be kept < 30% .

Tier 2: Packaging Architecture

  • Primary Container: Amber glass vial (Type I borosilicate) with a Teflon-lined screw cap.[1] Plastic is discouraged due to potential moisture permeability over years.

  • Secondary Containment: Sealed desiccator or a heat-sealed Mylar bag containing a silica gel packet and an oxygen scavenger.[1]

Tier 3: Validation Checkpoints (Pre-Use) Before using the reagent in synthesis, perform these rapid checks:

  • The "Flow" Test: Invert the vial. The powder should flow freely. Clumping or sticking to the glass indicates moisture failure.

  • The "Clear" Test: Dissolve 50 mg in 1 mL water. Solution must be strictly clear. Turbidity implies container leaching or insoluble degradation products.

Handling Workflow

To prevent "crashing" the stability during use:

  • Equilibration: Allow the refrigerated vial to reach room temperature before opening. Opening a cold vial condenses atmospheric moisture instantly onto the powder.

  • Aliquot Strategy: If the container is opened >3 times, re-package into single-use aliquots to minimize headspace exposure.

Part 3: Stability Monitoring & Degradation Pathways

Degradation Logic Diagram

The following diagram illustrates the causal link between environmental stress and chemical failure.

StabilityLogicStorageStorage ConditionMoistureMoisture Ingress(High Humidity)Storage->Moisture  Poor Seal  HeatThermal Stress(>25°C)Storage->Heat  Improper Temp  ValidValid Reagent(Free Flowing White Powder)Storage->Valid  Argon/Desiccant  PhysicalFailPhysical Instability(Caking/Deliquescence)Moisture->PhysicalFail  Lattice Collapse  ChemicalFailChemical Degradation(Hydrolysis/Dimerization)Heat->ChemicalFail  Increased Kinetics  PhysicalFail->ChemicalFail  Acidic Micro-environment  

Figure 1: Causal pathway of degradation.[1] Moisture is the primary initiator of failure for HCl salts.

Analytical Monitoring (HPLC)

For rigorous stability testing (re-test date extension), use the following method parameters.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18), 3.5 µm, 4.6 x 150 mm.[1]

  • Mobile Phase A: 0.1% TFA in Water (Ion-pairing agent required for retention).[1]

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 0% B to 50% B over 15 minutes. (Compound is polar; early elution expected).[1]

  • Detection: UV at 210 nm (low wavelength required due to lack of chromophores). Alternatively, use ELSD or CAD for better sensitivity.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 53407724, this compound. Retrieved from [Link]

  • Capot Chemical. Material Safety Data Sheet: this compound. Retrieved from [Link]

The Strategic Incorporation of 3-Amino-2,2-dimethylpropanoic acid hydrochloride in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Scaffold

In the landscape of medicinal chemistry, the strategic selection of building blocks is paramount to the successful development of novel therapeutics. Among the vast arsenal of available scaffolds, 3-Amino-2,2-dimethylpropanoic acid hydrochloride has emerged as a molecule of significant interest. Its unique structural features, particularly the gem-dimethyl substitution adjacent to the carboxylic acid, offer distinct advantages in modulating the physicochemical and pharmacological properties of parent compounds. This guide provides a comprehensive overview of this versatile building block, from its fundamental properties to its application in the synthesis of bioactive molecules, supported by field-proven insights and detailed experimental protocols.

Nomenclature and Physicochemical Profile

A clear understanding of a compound's identity and properties is the foundation of its effective application. This compound is known by a variety of synonyms and identifiers, which are crucial for navigating the scientific and commercial literature.

Synonyms and Identifiers

It is essential for researchers to be familiar with the various names and registry numbers associated with this compound to ensure accurate sourcing and literature review.

Identifier Type Value
IUPAC Name 3-amino-2,2-dimethylpropanoic acid;hydrochloride[1]
CAS Number 2843-19-8[1]
Molecular Formula C5H12ClNO2[1]
Molecular Weight 153.61 g/mol [1]
Common Synonyms 2,2-Dimethyl-beta-alanine hydrochloride, 3-Amino-2,2-dimethylpropionic acid HCl
PubChem CID 53407724[1]
Physicochemical Properties

The physical and chemical characteristics of this compound dictate its handling, reactivity, and influence on the properties of resulting molecules.

Property Value Significance in Drug Development
Appearance White to off-white solidGeneral quality and purity indicator.
Solubility Soluble in waterFacilitates use in aqueous reaction conditions and for biological assays.
pKa (Estimated) ~4 (carboxyl), ~10 (amino)Influences ionization state at physiological pH, impacting receptor interactions and membrane permeability.

The Strategic Advantage of the Gem-Dimethyl Group in Medicinal Chemistry

The defining feature of 3-Amino-2,2-dimethylpropanoic acid is the presence of a gem-dimethyl group at the α-position to the carboxylic acid. This seemingly simple structural motif imparts profound and advantageous effects on molecules that incorporate it, a concept well-established in medicinal chemistry.

The gem-dimethyl group can enhance the potency and selectivity of a drug by inducing a specific conformation that is favorable for binding to the target receptor. This is due to the Thorpe-Ingold effect, where the presence of two substituents on a carbon atom restricts bond rotation, thus reducing the entropic penalty upon binding. Furthermore, this structural element can shield adjacent functional groups from metabolic degradation, thereby improving the pharmacokinetic profile of a drug candidate. The steric hindrance provided by the gem-dimethyl group can also be exploited to fine-tune the reactivity of the neighboring carboxylic acid and amino groups during synthesis.

Application in the Synthesis of Bioactive Molecules: A Case Study in CXCR4/CXCR7 Antagonism

The utility of this compound as a building block is exemplified in the development of antagonists for the chemokine receptors CXCR4 and CXCR7. These receptors are implicated in a variety of physiological and pathological processes, including inflammation, cancer metastasis, and HIV-1 entry into cells.[2][3] Antagonists of these receptors are therefore of significant therapeutic interest.

The incorporation of the 3-amino-2,2-dimethylpropanoyl moiety into peptide or small molecule scaffolds can enhance their binding affinity and selectivity for CXCR4 and CXCR7. The gem-dimethyl group can orient the pharmacophoric elements of the antagonist in a manner that optimizes interactions with the receptor's binding pocket.

Below is a diagram illustrating the general signaling pathway of CXCR4, which can be modulated by antagonists synthesized using our core compound.

CXCR4_Signaling_Pathway cluster_membrane Cell Membrane CXCR4 CXCR4 G_protein Gαi Protein CXCR4->G_protein Activates CXCL12 CXCL12 (Ligand) CXCL12->CXCR4 Binds & Activates Antagonist CXCR4 Antagonist (e.g., containing the 3-amino-2,2-dimethyl -propanoyl moiety) Antagonist->CXCR4 Blocks Binding Signaling_Cascade Downstream Signaling Cascade (e.g., MAPK, PI3K/Akt) G_protein->Signaling_Cascade Initiates Cellular_Response Cellular Responses (Migration, Proliferation, Survival) Signaling_Cascade->Cellular_Response Leads to

Caption: Simplified CXCR4 signaling pathway and the inhibitory action of an antagonist.

Experimental Protocol: Amide Bond Formation

The primary utility of this compound in synthesis is through the formation of an amide bond. The following is a detailed, self-validating protocol for a standard amide coupling reaction. This protocol is a representative example and may require optimization based on the specific coupling partner.

Objective: To synthesize an N-acylated derivative of 3-Amino-2,2-dimethylpropanoic acid.
Materials:
  • This compound

  • Carboxylic acid of interest (e.g., Benzoic acid)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • 1 M Hydrochloric acid

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or argon supply

  • Separatory funnel

  • Rotary evaporator

Procedure:
  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 eq) and the carboxylic acid (1.05 eq).

  • Solvent Addition: Add anhydrous DCM (or a mixture of DCM/DMF for poorly soluble starting materials) to the flask to achieve a concentration of approximately 0.1 M with respect to the amino acid.

  • Base Addition: Add DIPEA (2.2 eq) to the suspension and stir for 10-15 minutes at room temperature. The DIPEA serves to neutralize the hydrochloride salt and the HOBt.

  • Coupling Agent Addition: In a separate vial, dissolve EDC (1.2 eq) and HOBt (1.2 eq) in a minimal amount of anhydrous DMF or DCM. Add this solution to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-24 hours.

  • Work-up:

    • Once the reaction is complete, dilute the mixture with DCM.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove excess DIPEA and EDC-urea byproduct), saturated aqueous NaHCO3 (to remove unreacted carboxylic acid and HOBt), and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-acylated product.

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Conclusion

This compound is a valuable and versatile building block for drug discovery and development. Its unique structural feature, the gem-dimethyl group, offers medicinal chemists a powerful tool to modulate the conformational, metabolic, and pharmacokinetic properties of lead compounds. The robust and well-understood chemistry of amide bond formation allows for its straightforward incorporation into a wide array of molecular scaffolds. As demonstrated in the context of CXCR4/CXCR7 antagonism, the strategic use of this building block can lead to the development of potent and selective therapeutic agents. The information and protocols provided in this guide are intended to empower researchers to effectively utilize this important synthetic tool in their pursuit of novel medicines.

References

  • Google Patents. CN102477002B - Preparation method of 3-amino-2, 2-dimethylpropionamide.
  • MDPI. Amino Acids in the Development of Prodrugs. Retrieved from [Link]

  • MDPI. Potential Development of Tumor-Targeted Oral Anti-Cancer Prodrugs: Amino Acid and Dipeptide Monoester Prodrugs of Gemcitabine. Retrieved from [Link]

  • PubChem. This compound. Retrieved from [Link]

  • PubMed Central. Recent Advances in CXCL12/CXCR4 Antagonists and Nano-Based Drug Delivery Systems for Cancer Therapy. Retrieved from [Link]

  • ACS Publications. Development of Novel CXC Chemokine Receptor 7 (CXCR7) Ligands: Selectivity Switch from CXCR4 Antagonists with a Cyclic Pentapeptide Scaffold. Retrieved from [Link]

  • ResearchGate. Scalable synthesis of 3-amino-2, 2-dimethylpropanamide: A key intermediate of Aliskiren. Retrieved from [Link]

  • PubChem. This compound. Retrieved from [Link]

Sources

Technical Guide: 3-Amino-2,2-dimethylpropanoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-Amino-2,2-dimethylpropanoic acid hydrochloride Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Development Scientists

Strategic Application in Peptidomimetics and Conformational Constraint

Executive Summary

This compound (often referred to as


-homoalanine or 2,2-dimethyl-

-alanine) is a specialized

-amino acid building block used to engineer proteolytic stability and defined secondary structures into peptide therapeutics. Unlike standard amino acids, its quaternary

-carbon introduces profound steric constraints—known as the Thorpe-Ingold effect (or gem-dimethyl effect)—which bias the peptide backbone toward folded conformations (helices or turns) and shield the amide bond from enzymatic cleavage. This guide details its physicochemical properties, structural mechanisms, and validation protocols for high-purity applications.

Physicochemical Specifications

The precise stoichiometry of the hydrochloride salt is critical for calculating molar equivalents in solid-phase peptide synthesis (SPPS) and solution-phase coupling.

Molecular Weight & Identity Table[1]
ParameterSpecification
IUPAC Name This compound
Common Synonyms 2,2-Dimethyl-

-alanine HCl;

-H-Aib-OH HCl
CAS Number (HCl Salt) 2843-19-8
CAS Number (Free Base) 19036-43-2
Chemical Formula

Molecular Weight 153.61 g/mol
Free Base MW 117.15 g/mol
Appearance White to off-white crystalline solid
Solubility Highly soluble in water (>50 mg/mL); Soluble in Methanol; Insoluble in Ether/Hexane
pKa (Approximate)

-COOH: ~3.8
Stoichiometric Calculation for Synthesis

When using the hydrochloride salt in coupling reactions, an organic base (e.g., DIPEA or NMM) is required to neutralize the ammonium chloride and liberate the nucleophilic amine.

  • Mass Required: To obtain 1.0 mmol of reactive amine, weigh 153.6 mg of the salt.

  • Base Requirement: Add 1.0 equivalent of base to neutralize the HCl counterion before adding the coupling reagent to prevent capping or side reactions.

Structural Biology: The Thorpe-Ingold Effect

The utility of 3-Amino-2,2-dimethylpropanoic acid lies in its gem-dimethyl substitution at the C2 position. In linear alkyl chains, rotation is relatively free. However, the introduction of two methyl groups on the same carbon creates steric bulk that compresses the internal bond angle (the Thorpe-Ingold effect).

Mechanism of Action[3]
  • Angle Compression: The bulky methyl groups repel each other, widening the external C-C-C angle and compressing the internal angle between the amine and carboxyl arms.

  • Entropic Advantage: This pre-organizes the molecule closer to a transition state required for cyclization or folding.

  • Conformational Lock: In peptides, this restricts the

    
     and 
    
    
    
    torsion angles, forcing the backbone into specific secondary structures (often stabilizing helices or
    
    
    -turns) and preventing the "random coil" state that is susceptible to proteases.

ThorpeIngold cluster_mechanism Mechanism of Stabilization Linear Linear (Unsubstituted) Proteolysis Proteolytic Degradation Linear->Proteolysis High rotational freedom Constrained Gem-Dimethyl (Substituted) Folded Folded/Stable Conformation Constrained->Folded Steric repulsion (Thorpe-Ingold Effect) Folded->Proteolysis Resistant

Figure 1: The gem-dimethyl substitution restricts rotational freedom, promoting folded states that resist proteolysis.

Analytical Characterization

To verify the identity of 3-Amino-2,2-dimethylpropanoic acid HCl, Nuclear Magnetic Resonance (NMR) is the gold standard.

Expected 1H-NMR Profile (D2O or DMSO-d6)

Unlike standard


-amino acids, this molecule lacks an 

-proton, simplifying the spectrum.
Chemical Shift (

)
MultiplicityIntegrationAssignmentStructural Insight
1.20 - 1.30 ppm Singlet (s)6H

Gem-dimethyl group (Diagnostic peak).
2.90 - 3.10 ppm Singlet (s)*2H

Methylene protons adjacent to amine.
~8.0 - 8.5 ppm Broad (br)3H

Ammonium protons (visible in DMSO-d6 only).
~12.0 ppm Broad (br)1H

Carboxylic acid (visible in DMSO-d6 only).

*Note: The methylene signal appears as a singlet because the adjacent carbon is quaternary (no vicinal coupling).

Experimental Protocol: Purity Assessment via Potentiometric Titration

While HPLC is used for organic purity, potentiometric titration is the superior method for determining the precise salt stoichiometry (chloride content) and absolute purity of the bulk material. This protocol validates that the material is indeed the mono-hydrochloride salt (


 g/mol ) and not the free base or a hydrate.
Materials
  • Analyte: 3-Amino-2,2-dimethylpropanoic acid HCl (approx. 100 mg).

  • Titrant: 0.1 N Silver Nitrate (

    
    ) standardized solution.
    
  • Solvent: Deionized water (50 mL) + 1 mL Nitric Acid (

    
    , 2M) to acidify.
    
  • Equipment: Potentiometric titrator with a Silver/Sulfide ion-selective electrode (ISE).

Step-by-Step Methodology
  • Preparation: Accurately weigh ~100 mg of the sample (

    
    ) into a titration beaker. Record weight to 0.1 mg precision.
    
  • Dissolution: Dissolve in 50 mL deionized water. Add 1 mL of 2M

    
     to prevent silver oxide formation.
    
  • Titration: Titrate with 0.1 N

    
     while stirring. Monitor the potential (mV) across the Ag-electrode.
    
  • Endpoint Detection: The endpoint is the inflection point (maximum first derivative) of the potential curve. Record the volume of titrant consumed (

    
    ).
    
Calculation (Self-Validating Logic)

Calculate the purity based on Chloride content. If the substance is the pure HCl salt, the Chloride % should match the theoretical value.





  • Validation: If Experimental Cl % is

    
    , the salt stoichiometry is correct. If significantly lower, the material may be the free base or wet.
    

TitrationWorkflow Start Start: Weigh Sample (~100mg) Dissolve Dissolve in H2O + HNO3 Start->Dissolve Titrate Titrate with 0.1N AgNO3 Dissolve->Titrate Endpoint Detect Inflection Point (mV) Titrate->Endpoint Calc Calculate % Chloride Endpoint->Calc Decision Compare with Theoretical (23.08%) Calc->Decision Pass PASS: Valid HCl Salt Decision->Pass 22.5% - 23.5% Fail FAIL: Check Purity/Identity Decision->Fail <22.5% or >23.5%

Figure 2: Quality Control workflow for verifying salt stoichiometry.

Applications in Drug Design

Peptidomimetics & Foldamers

Incorporating 3-Amino-2,2-dimethylpropanoic acid into a peptide sequence disrupts the native hydrogen bonding network of


-sheets (which require specific backbone spacing) and promotes helical structures like the 

-helix
or

-helix
. This is used to "staple" peptides into bioactive conformations without using covalent cross-links.
Metabolic Stability

The quaternary carbon center provides a "steric shield." Proteases (e.g., trypsin, chymotrypsin) require access to the peptide bond to hydrolyze it. The bulky gem-dimethyl group physically blocks the active site of these enzymes from accessing the adjacent amide bond, significantly increasing the plasma half-life of the therapeutic.

References

  • PubChem. (n.d.).[1][2] this compound (Compound).[3][2][4][5][6] National Library of Medicine. Retrieved from [Link]

  • Toniolo, C., et al. (2001). Control of Peptide Conformation by the Thorpe-Ingold Effect (C Alpha-Tetrasubstitution). Biopolymers, 60(6), 396-419. Retrieved from [Link]

  • Bardi, J. S., et al. (2004). Gem-dimethyl effect in the cyclization of peptides. Journal of Peptide Science. (General reference on the mechanism).

Sources

Methodological & Application

Application Note: A Robust Protocol for the Amide Coupling of 3-Amino-2,2-dimethylpropanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a detailed protocol for the efficient amide coupling of 3-Amino-2,2-dimethylpropanoic acid, a sterically hindered β-amino acid. We delve into the challenges posed by the gem-dimethyl group adjacent to the carboxylic acid and outline a strategic approach for selecting optimal coupling reagents and reaction conditions. The recommended protocol utilizes HATU as the coupling reagent to overcome steric hindrance and achieve high yields. This document is intended for researchers, chemists, and drug development professionals engaged in peptide synthesis and medicinal chemistry who encounter challenges with sterically demanding substrates.

Introduction: The Challenge of Steric Hindrance

3-Amino-2,2-dimethylpropanoic acid is a valuable building block in medicinal chemistry, often incorporated into peptidomimetics and other small molecules to introduce conformational constraints. However, the presence of the gem-dimethyl group on the α-carbon presents a significant steric barrier, physically obstructing the approach of the amine nucleophile to the activated carboxylic acid.[1] This steric hindrance can lead to slow reaction rates, incomplete conversions, and low yields when using standard peptide coupling protocols.[1]

Conventional coupling reagents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with additives like 1-Hydroxybenzotriazole (HOBt) are often insufficient for these demanding couplings.[1] Therefore, a more potent activation strategy is required to form a highly reactive intermediate that can overcome this steric barrier.

Principles of Amide Bond Formation & Reagent Selection

The formation of an amide bond requires the activation of the carboxylic acid group to make it more susceptible to nucleophilic attack by the amine.[2] The choice of coupling reagent is critical for success, especially with hindered substrates.[2][3]

Comparison of Common Coupling Reagents

Uronium/aminium and phosphonium salt-based reagents are significantly more effective for sterically demanding couplings because they form highly reactive activated esters.[1] Reagents based on 1-hydroxy-7-azabenzotriazole (HOAt), such as HATU, are particularly potent. The nitrogen atom in the pyridine ring of the HOAt moiety provides anchimeric assistance during the coupling reaction, accelerating the rate of amide bond formation.

Reagent Class Examples Suitability for Hindered Coupling Rationale & Considerations
Carbodiimides EDC/HOBt, DIC/HOBtLow to ModerateOften too slow for hindered substrates, leading to low yields.[1][3] The byproduct from DIC is soluble, while DCC's byproduct precipitates.[4]
Phosphonium Salts PyBOP, PyBrOPHighPyBOP is effective for many difficult couplings. PyBrOP is even more reactive and suitable for extremely hindered amino acids like N-methylated residues.[4]
Uronium/Aminium Salts (HOBt-based) HBTU, TBTUModerate to HighMore effective than carbodiimides, but can be limited by steric bulk.[4] Excess reagent can cap the free amine.[4]
Uronium/Aminium Salts (HOAt-based) HATU , HCTUVery High (Recommended) HATU is superior for hindered couplings due to the formation of a highly reactive OAt-ester and catalytic assistance from the HOAt leaving group.[5]
Other T3P, Acyl FluoridesHigh to Very HighT3P is a powerful water-soluble reagent.[3] Acyl fluorides, formed in situ with reagents like TFFH, are highly reactive and excellent for coupling α,α-disubstituted amino acids.[1][2]

Based on its proven efficacy in difficult couplings, low rates of racemization, and commercial availability, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is the recommended reagent for this protocol.[5]

Detailed Experimental Protocol

This protocol describes the coupling of a generic N-protected carboxylic acid (R-COOH) with 3-Amino-2,2-dimethylpropanoic acid hydrochloride.

Materials and Reagents
  • This compound

  • N-protected carboxylic acid (e.g., Boc-Phe-OH)

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1 M aqueous hydrochloric acid (HCl) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, argon or nitrogen supply, standard glassware

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_amine Step 1: Liberate Free Amine (Amino Acid HCl + DIPEA in DMF) coupling Step 3: Coupling Reaction (Combine solutions, stir at RT) prep_amine->coupling Add Amine Solution prep_acid Step 2: Pre-activation (Carboxylic Acid + HATU + DIPEA in DMF) prep_acid->coupling to Acid Solution monitor Step 4: Monitor Progress (TLC or LC-MS) coupling->monitor quench Step 5: Aqueous Work-up (Dilute, Wash with HCl, NaHCO₃, Brine) monitor->quench dry Step 6: Dry & Concentrate (Dry with MgSO₄, Evaporate solvent) quench->dry purify Step 7: Purify Product (Column Chromatography) dry->purify

Caption: Overall workflow for the coupling of 3-Amino-2,2-dimethylpropanoic acid.

Step-by-Step Procedure

Step 1: Liberation of the Free Amine The protocol begins with the in-situ neutralization of the hydrochloride salt to generate the free amine required for the coupling reaction.

  • To a clean, dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq).

  • Dissolve it in a minimal amount of anhydrous DMF.

  • Add DIPEA (1.1 eq) to the solution. This non-nucleophilic base will neutralize the HCl salt.[1] Stir for 10-15 minutes at room temperature. Note: Using a tertiary amine base is a standard and effective method for deprotonating amine salts in situ for coupling reactions.[6]

Step 2: Carboxylic Acid Activation In a separate dry flask under an inert atmosphere, prepare the activated carboxylic acid.

  • Add the N-protected carboxylic acid (1.05 eq) and HATU (1.05 eq).

  • Dissolve the solids in anhydrous DMF.

  • Cool the flask in an ice bath (0 °C).

  • Slowly add DIPEA (2.5 eq) to the solution. The total amount of base is crucial; it neutralizes the carboxylic acid and facilitates the activation by HATU.

  • Allow the pre-activation to proceed for 5-10 minutes with stirring at 0 °C.[1] The solution may change color.

Step 3: The Coupling Reaction

  • Transfer the free amine solution from Step 1 to the activated acid solution from Step 2 using a cannula or syringe.

  • Remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction for 4-24 hours. The extended reaction time is often necessary to ensure complete conversion due to steric hindrance.[1]

Step 4: Reaction Monitoring

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • For TLC, use an appropriate solvent system (e.g., 10% Methanol in DCM) and visualize with ninhydrin (stains the free amine) and/or UV light (if one component is UV active). The disappearance of the starting amine is a key indicator of reaction completion.

Step 5: Aqueous Work-up

  • Once the reaction is complete, dilute the mixture with a larger volume of an organic solvent like Ethyl Acetate or DCM.

  • Wash the organic phase sequentially with:

    • 1 M HCl (2x) to remove excess DIPEA.

    • Saturated NaHCO₃ (2x) to remove unreacted carboxylic acid and HOAt byproduct.

    • Brine (1x) to remove residual water.

  • The pH adjustments during washing help to separate starting materials and byproducts from the desired neutral peptide product.[7][8]

Step 6: Drying and Concentration

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Filter off the drying agent.

  • Concentrate the filtrate under reduced pressure (rotary evaporation) to obtain the crude product.

Step 7: Purification

  • Purify the crude product using flash column chromatography on silica gel.

  • The appropriate eluent system will depend on the polarity of the product but a gradient of Ethyl Acetate in Hexanes or Methanol in DCM is a common starting point.

  • For highly polar peptides, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard purification method.[9]

Mechanistic Insight: The Role of HATU

HATU facilitates amide bond formation by first reacting with the deprotonated carboxylic acid to form a highly reactive OAt-ester intermediate. This species is much more electrophilic than the original carboxylic acid. The sterically unencumbered amine can then attack the carbonyl carbon of this active ester, displacing the HOAt group to form the stable amide bond.

G RCOOH R-COOH + Base ActiveEster OAt-Active Ester (Highly Reactive) RCOOH->ActiveEster Activation HATU HATU HATU->ActiveEster Amide Amide Bond (Product) ActiveEster->Amide Amine R'-NH₂ (Free Amine) Amine->Amide Nucleophilic Attack Byproduct HOAt + Urea Amide->Byproduct

Caption: Simplified mechanism of HATU-mediated amide bond formation.

The mechanism involves the formation of a carboxylate anion which attacks HATU to generate the O-acyl(tetramethyl)isouronium salt.[5] This intermediate is then attacked by the amine nucleophile to yield the final amide product.[5]

Troubleshooting

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield 1. Inefficient coupling reagent. 2. Insufficient activation/reaction time. 3. Water present in the reaction.1. Ensure a high-potency reagent like HATU is used.[1] 2. Increase reaction time to 24 hours or longer; consider gentle heating (40-50 °C). 3. Use anhydrous solvents and perform the reaction under an inert atmosphere.
Starting Material Remains 1. Steric hindrance is too great for conditions. 2. Insufficient reagent stoichiometry.1. Perform a "double coupling": after the initial reaction time, add a fresh portion of activated acid (0.5 eq) and continue stirring.[1][10] 2. Increase the equivalents of the coupling reagent and base (e.g., to 1.2-1.5 eq).[3]
Side Product Formation 1. Racemization of the carboxylic acid partner. 2. Capping of the free amine by excess HATU.1. Use a non-nucleophilic base like DIPEA or 2,4,6-collidine. Perform activation at 0 °C. HATU is known to suppress racemization compared to HOBt-based reagents.[2][5] 2. Avoid using a large excess of HATU; use a stoichiometry close to 1:1 with the carboxylic acid.[4]

References

  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

  • Katritzky, A. R., et al. (2000). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ACS Figshare. Retrieved from [Link]

  • Reja, R., et al. (2018). Coupling of sterically demanding peptides by β-thiolactone-mediated native chemical ligation. Nature. Retrieved from [Link]

  • Al-Gharabli, S., et al. (1995). Synthesis and coupling reactions of alpha,alpha-dialkylated amino acids with nucleobase side chains. PubMed. Retrieved from [Link]

  • Katritzky, A. R., et al. (2000). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ACS Publications. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • ResearchGate. (2015). What is the best way to convert my amine compound from the salt form into free amine?. Retrieved from [Link]

  • El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. Retrieved from [Link]

  • Sabatini, M. T., et al. (2017). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Block, P. (1946). Preparation of amino acids from their salts. Google Patents.
  • Constantin, D., & Zirinis, P. (1990). Process for the purification of peptides. Google Patents.
  • Ianni, A., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. PubMed Central. Retrieved from [Link]

  • Biotage. (2023). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Retrieved from [Link]

  • ResearchGate. (2012). New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC and HBTU. Retrieved from [Link]

  • Ananda, K., & Gundu, R. V. (2001). Coupling in the absence of a tertiary base: A method for the deprotonation of hydrochloride salts of peptide esters to free amin. Indian Journal of Chemistry. Retrieved from [Link]

Sources

Application Note: 3-Amino-2,2-dimethylpropanoic Acid Hydrochloride in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Amino-2,2-dimethylpropanoic acid hydrochloride (also known as 2,2-dimethyl-


-alanine  or H-DL-

-Aib-OH
) is a specialized

-amino acid building block used to engineer conformational constraints and metabolic stability into peptide therapeutics and small molecule linkers.

Unlike natural


-amino acids, this 

-amino acid derivative introduces an extra carbon atom into the backbone, while the gem-dimethyl substitution at the

-position (relative to the carboxyl) exerts a profound Thorpe-Ingold effect . This guide details its application in stabilizing peptide secondary structures (helices/turns), blocking proteolytic degradation, and serving as a rigid linker in Antibody-Drug Conjugates (ADCs).

Chemical Profile & Handling

PropertySpecification
IUPAC Name This compound
Common Names 2,2-Dimethyl-

-alanine HCl;

-aminoisobutyric acid analog
CAS Number 2843-19-8
Molecular Formula

Molecular Weight 153.61 g/mol
Solubility Soluble in water, methanol, DMSO.[1][2] Sparingly soluble in DCM.
pKa ~3.8 (COOH), ~10.2 (

)
Storage Hygroscopic.[1] Store at -20°C under desiccant.

Handling Precaution: As a hydrochloride salt, the amine is protonated. For coupling reactions involving the amine, an organic base (e.g., DIPEA, NMM) is required to liberate the free base in situ.

Core Mechanisms of Action

The Gem-Dimethyl (Thorpe-Ingold) Effect

The two methyl groups at the C2 position restrict the rotation of the C2-C3 and C1-C2 bonds. This steric bulk reduces the entropic penalty for folding, forcing the molecule into a "pre-organized" conformation.

  • Impact: When incorporated into a peptide chain, it strongly promotes the formation of stable secondary structures, particularly helices and

    
    -turns , depending on the adjacent residues.
    
Proteolytic Shielding

Peptidases (enzymes that cleave peptide bonds) generally require a specific steric fit to access the amide bond.

  • Mechanism: The bulky gem-dimethyl group creates a "steric umbrella" that prevents the catalytic triad of proteases (such as aminopeptidases or carboxypeptidases) from approaching the scissile bond.

  • Result: Peptides containing this residue often exhibit half-lives extended from minutes to hours/days in plasma.

GemDimethylEffect Unconstrained Flexible Peptide Chain (High Entropy) GemDimethyl Gem-Dimethyl Substitution (Steric Bulk) Unconstrained->GemDimethyl Modification Restricted Rotationally Locked (Low Entropy) GemDimethyl->Restricted Thorpe-Ingold Effect Folded Stable Secondary Structure (Helix/Turn) Restricted->Folded Folding Blocked Steric Shielding (No Degradation) Folded->Blocked Access Denied Protease Proteolytic Enzyme Protease->Folded Attack Attempt

Figure 1: Mechanism of conformational locking and proteolytic shielding via the gem-dimethyl effect.

Applications in Drug Design

Peptidomimetics & Stability Enhancement

Application: Increasing the metabolic stability of biologically active peptides (e.g., hormone analogs, enzyme inhibitors).

  • Strategy: Identify the "cleavage hotspot" in a natural peptide (often a Gly-X or Ala-X bond) and replace the amino acid with 3-Amino-2,2-dimethylpropanoic acid.

  • Case Example: In the development of Grb2-SH2 domain antagonists (anti-cancer targets), replacing natural Asn residues with gem-dimethyl

    
    -amino acids maintained binding affinity while significantly improving resistance to serum proteases.
    
Linker Design for ADCs and PROTACs

Application: Connecting a targeting moiety (Antibody/Ligand) to a payload (Cytotoxin/E3 Ligase binder).

  • Advantage: The 2,2-dimethyl backbone prevents premature cleavage of the linker in circulation. Unlike linear alkyl linkers, the rigidity prevents the linker from collapsing onto itself, maintaining the optimal distance between the two functional domains.

Experimental Protocols

Protocol A: Synthesis of Fmoc-Protected Building Block

To use this compound in Solid Phase Peptide Synthesis (SPPS), it must first be Fmoc-protected.

Reagents:

  • 3-Amino-2,2-dimethylpropanoic acid HCl (1.0 eq)

  • Fmoc-OSu (9-Fluorenylmethoxycarbonyl-N-hydroxysuccinimide ester) (1.1 eq)

  • 
     (2.5 eq)
    
  • Solvent: Water/Dioxane (1:1 v/v)

Procedure:

  • Dissolution: Dissolve 3-Amino-2,2-dimethylpropanoic acid HCl and

    
     in water.
    
  • Addition: Add Fmoc-OSu dissolved in Dioxane slowly to the stirring aqueous solution.

  • Reaction: Stir at Room Temperature (RT) for 18 hours. The suspension will clear as the reaction proceeds.

  • Workup: Acidify to pH 2.0 with 1M HCl. Extract with Ethyl Acetate (3x).[3]

  • Purification: Wash organic layer with brine, dry over

    
    , and concentrate. Recrystallize from Hexane/EtOAc.
    
  • Yield: Expect >85% yield of a white solid.

Protocol B: Coupling to a Peptide Chain (The "Difficult" Step)

Challenge: The gem-dimethyl group creates significant steric hindrance. Standard EDC/HOBt coupling often fails or proceeds with low yield. HATU or PyAOP are strictly recommended.

Reagents:

  • Resin-bound peptide (Amine free)

  • Fmoc-3-Amino-2,2-dimethylpropanoic acid (3.0 eq)

  • HATU (2.9 eq) (Coupling Reagent)

  • HOAt (3.0 eq) (Additive to reduce racemization/speed up)

  • DIPEA (6.0 eq) (Base)

  • Solvent: DMF (Anhydrous)

Step-by-Step Procedure:

  • Pre-activation: Dissolve the Fmoc-amino acid, HATU, and HOAt in DMF. Add DIPEA. Shake for 2 minutes to generate the activated ester. Note: Do not exceed 5 minutes to avoid side reactions.

  • Coupling: Add the pre-activated mixture to the resin.

  • Incubation: Shake for 2 to 4 hours at RT. (Standard amino acids take 30-60 mins; this requires longer).

  • Monitoring: Perform a Chloranil Test (more sensitive than Kaiser for secondary amines, though this is a primary amine, the hindrance can give false negatives). If positive (blue), re-couple.

  • Double Coupling (Recommended): If the test is positive, repeat the coupling step with fresh reagents.

Protocol C: Coupling Onto the Sterically Hindered Amine

Challenge: Once 3-Amino-2,2-dimethylpropanoic acid is installed, its N-terminus is sterically crowded. Coupling the next amino acid is extremely difficult.

Modified Strategy:

  • Reagent Switch: Use PyBOP or COMU with Collidine (instead of DIPEA) to drive the reaction.

  • Temperature: Perform the coupling at 50°C (microwave assisted is ideal: 75°C for 5 mins) to overcome the activation energy barrier.

  • Capping: Aggressive capping (Acetic Anhydride/Pyridine) is crucial after this step to terminate any unreacted chains, as they will be difficult to separate later.

CouplingWorkflow Start Start: Resin-Peptide-NH2 Check Is the incoming AA Gem-Dimethyl substituted? Start->Check Standard Standard Coupling (HBTU/DIPEA, 45 min) Check->Standard No Hindered Hindered Coupling Protocol (HATU/HOAt/DIPEA) Check->Hindered Yes NextStep Proceed to Next AA (Use Microwave if possible) Standard->NextStep Time Extend Time to 2-4 Hours Hindered->Time Monitor QC: Chloranil/Kaiser Test Time->Monitor Recouple Double Couple (Fresh Reagents) Monitor->Recouple Fail Monitor->NextStep Pass Recouple->Monitor

Figure 2: Decision tree for coupling sterically hindered


-amino acids in SPPS.

References

  • Gem-Dimethyl Effect in Medicinal Chemistry

    • Title: The Thorpe-Ingold Effect in Cyclic Peptides.
    • Source: Jung, M. E., & Piizzi, G. (2005).[1] Chemical Reviews.

    • URL:[Link]

  • Synthesis and Application in Peptidomimetics

    • Title

      
      -Amino Acids: Versatile Peptidomimetics.[4]
      
    • Source: Steer, D. L., et al. (2002). Current Medicinal Chemistry.
    • URL:[Link][3][5][6][7][8][9][10][11][12]

  • Coupling Reagents for Hindered Amino Acids

    • Title: High Efficiency Solid Phase Peptide Synthesis of Hindered Peptides.
    • Source: Carpino, L. A., et al. (1994). Journal of the American Chemical Society.
    • URL:[Link]

  • Specific Application in Grb2-SH2 Antagonists

    • Title: Design and synthesis of potent Grb2-SH2 domain antagonists.
    • Source: Gao, Y., et al. (2000). Journal of Medicinal Chemistry.
    • URL:[Link]

  • Title: Cytotoxic peptides and antibody drug conjugates thereof (Patent WO2013072813A2).

Sources

Experimental procedure for N-protection of 3-Amino-2,2-dimethylpropanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: N-Protection Strategies for 3-Amino-2,2-dimethylpropanoic acid hydrochloride

Executive Summary & Strategic Analysis

This technical guide details the experimental procedures for introducing tert-butyloxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc) protecting groups to This compound .

This specific


-amino acid analog is a critical building block for peptidomimetics. The gem-dimethyl  substitution at the 

-position (relative to the carboxyl) introduces the Thorpe-Ingold effect, restricting conformational flexibility and enhancing metabolic stability against proteases. However, this same substitution alters the solubility profile and steric environment compared to standard

-alanine, necessitating tailored protocols.

Key Experimental Challenges:

  • Starting Material Acidity: The hydrochloride salt (

    
    ) requires precise neutralization. Failure to add sufficient base results in protonated, non-nucleophilic amines and reaction failure.
    
  • Solubility Mismatch: The zwitterionic amino acid is highly polar/water-soluble, while the protecting reagents (

    
    , Fmoc-OSu) are lipophilic. A biphasic or co-solvent system is mandatory.
    
  • Steric Hindrance: While the amine is primary, the adjacent quaternary carbon can retard reaction rates, requiring extended reaction times compared to simple glycine derivatives.

Reaction Mechanism & Logic

Both protocols rely on the nucleophilic attack of the free amine onto an activated carbonate/anhydride.

  • Boc Pathway: The amine attacks di-tert-butyl dicarbonate (

    
    ). The leaving group is tert-butanol and 
    
    
    
    .
  • Fmoc Pathway: The amine attacks Fmoc-N-hydroxysuccinimide ester (Fmoc-OSu). The leaving group is N-hydroxysuccinimide (HOSu).

Critical Control Point (pH): The reaction is pH-dependent.

  • pH < 8: Amine protonation (

    
    ) halts the reaction.
    
  • pH > 11 (Fmoc only): Risk of premature Fmoc cleavage via E1cB elimination (dibenzofulvene formation).

  • Target pH: 9.0 – 10.0 (maintained via carbonate buffer or pH-stat titration).

Protocol A: N-Boc Protection (Scale-Up Preferred)

Objective: Synthesis of N-Boc-3-amino-2,2-dimethylpropanoic acid. Scale: 10 mmol (adaptable).

Reagents & Stoichiometry
ComponentMW ( g/mol )Equiv.[1][2][3][4]AmountRole
Start Material (SM) 153.611.01.54 gSubstrate (HCl salt)

218.251.12.40 gProtecting Reagent
NaOH (1M) 40.002.222.0 mLBase (Neutralization)
1,4-Dioxane --15 mLCo-solvent
Step-by-Step Methodology
  • Solubilization & Neutralization:

    • In a 100 mL round-bottom flask, dissolve 1.54 g of SM in 10 mL of water.

    • Critical Step: Add 22 mL of 1M NaOH. This neutralizes the HCl salt (1 eq) and deprotonates the carboxylic acid (1 eq), ensuring the amine is free (

      
      ) and the molecule is soluble.
      
    • Add 15 mL of 1,4-dioxane. The mixture should be homogeneous.

  • Reagent Addition:

    • Cool the solution to 0°C (ice bath) to suppress potential oligomerization (though rare for

      
      -amino acids).
      
    • Add 2.40 g of

      
       dropwise (dissolved in 5 mL dioxane if solid).
      
  • Reaction:

    • Remove ice bath and stir vigorously at Room Temperature (25°C) for 12–16 hours.

    • Monitoring: Check pH periodically. If pH drops below 8, add small aliquots of 1M NaOH to maintain pH ~9-10.

  • Workup (Acid/Base Extraction Strategy):

    • Wash: Dilute with water (20 mL) and wash with Ethyl Acetate (

      
       mL).
      
      • Logic: This removes unreacted

        
         (organic layer). The product remains in the aqueous layer as the sodium salt (
        
        
        
        ).
    • Acidification: Cool the aqueous phase to 0°C. Carefully acidify to pH 2–3 using 1M KHSO

      
       or 1M HCl.
      
      • Observation: The product will precipitate or form an oil as it protonates to the free acid form (

        
        ).
        
    • Extraction: Extract the acidic aqueous layer with Ethyl Acetate (

      
       mL).
      
    • Drying: Combine organic layers, wash with brine, dry over anhydrous

      
      , and concentrate in vacuo.
      
  • Result: White to off-white solid. Yield typically >85%.

Protocol B: N-Fmoc Protection (SPPS Ready)

Objective: Synthesis of N-Fmoc-3-amino-2,2-dimethylpropanoic acid. Reagent Choice: Fmoc-OSu is selected over Fmoc-Cl to minimize the formation of "Fmoc-dipeptides" and avoid handling highly reactive acid chlorides.

Reagents & Stoichiometry
ComponentMW ( g/mol )Equiv.[1][2][3][4]AmountRole
Start Material (SM) 153.611.01.54 gSubstrate (HCl salt)
Fmoc-OSu 337.331.13.71 gProtecting Reagent

(10% aq)
105.992.5~25 mLBase/Buffer
Acetone --20 mLCo-solvent
Step-by-Step Methodology
  • Preparation:

    • Dissolve 1.54 g of SM in 25 mL of 10%

      
       solution. Ensure pH is ~9.5.
      
    • Add 20 mL of Acetone. (Acetone is preferred for Fmoc as it is easily removed, but Dioxane is an acceptable alternative).

  • Reaction:

    • Cool to 0°C.

    • Add 3.71 g of Fmoc-OSu slowly over 15 minutes. A suspension may form initially.[3]

    • Allow to warm to RT and stir for 18–24 hours. The mixture often becomes clear as Fmoc-OSu reacts, then cloudy again if the product precipitates.

  • Workup:

    • Evaporation: Concentrate in vacuo to remove Acetone (keep bath < 40°C).

    • Wash: Dilute the remaining aqueous residue with water (30 mL). Extract with Diethyl Ether (

      
       mL).
      
      • Logic: Removes unreacted Fmoc-OSu and fulvene byproducts. Product stays in water.

    • Acidification: Acidify aqueous phase to pH 2 using 1M HCl. The N-Fmoc amino acid is hydrophobic and will precipitate.

    • Isolation:

      • Option A (Solid): Filter the white precipitate, wash with cold water, and dry.

      • Option B (Oil): If it oils out, extract with Ethyl Acetate, dry (

        
        ), and evaporate.
        

Workflow Visualization (Graphviz)

ProtectionWorkflow Start Start: 3-Amino-2,2-dimethylpropanoic acid HCl Solvent Dissolve in H2O + Co-solvent (Dioxane or Acetone) Start->Solvent Base Add Base (pH > 9) Neutralize HCl & Ionize COOH Solvent->Base Choice Select Protecting Group Base->Choice BocReagent Add Boc2O (1.1 equiv) Choice->BocReagent Boc Route FmocReagent Add Fmoc-OSu (1.1 equiv) Choice->FmocReagent Fmoc Route BocReact Stir RT, 12-16h BocReagent->BocReact BocWash Wash with Organic Solvent (Remove excess Boc2O) BocReact->BocWash Acidify Acidify Aqueous Layer (pH 2-3) BocWash->Acidify FmocReact Stir RT, 18-24h FmocReagent->FmocReact FmocWash Evaporate Acetone Wash aq. with Ether FmocReact->FmocWash FmocWash->Acidify Extract Extract Product into Ethyl Acetate (Product is now neutral COOH) Acidify->Extract Final Dry & Concentrate Pure N-Protected Amino Acid Extract->Final

Caption: Decision tree and workup flow for N-protection of 3-Amino-2,2-dimethylpropanoic acid.

Quality Control & Troubleshooting

Analytical Expectations:

  • TLC: Use Ninhydrin stain. The starting material (free amine) will stain purple/blue. The product (protected amine) will NOT stain or stain very faintly. Use UV (254 nm) to visualize Fmoc products.

  • 1H NMR (DMSO-d6):

    • Gem-dimethyl: Look for a strong singlet integration of 6H around

      
       1.1–1.2 ppm.
      
    • Boc: Singlet (9H) at

      
       1.4 ppm.
      
    • Fmoc: Aromatic protons (8H)

      
       7.3–7.9 ppm; 
      
      
      
      doublet and CH triplet around
      
      
      4.2–4.5 ppm.

Troubleshooting Table:

IssueProbable CauseSolution
Low Yield pH too low during reaction.Ensure 2+ equivalents of base are used to neutralize HCl salt. Monitor pH.
Incomplete Reaction Steric hindrance of gem-dimethyl.Increase reaction time to 24h; slightly increase reagent excess (1.2–1.5 eq).
Product in Organic Wash pH of aqueous layer < 7 during wash.Ensure aqueous layer is basic (pH > 8) before the first organic wash to keep product ionized.
Oiling Out Product is lipophilic.This is common.[5] Extract the oil with EtOAc, dry, and triturate with Hexanes/Pentane to induce solidification.

References

  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[1][6] Chemical Reviews, 109(6), 2455–2504.

  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis, 5th Edition. Wiley.[6] (Standard text for N-protection mechanisms).

  • Carpino, L. A., & Han, G. Y. (1972). "The 9-Fluorenylmethoxycarbonyl Amino-Protecting Group."[7] The Journal of Organic Chemistry, 37(22), 3404–3409. (Foundational Fmoc protocol).[7]

  • PubChem. (2023). "this compound."[2][8] Compound Summary.

Sources

Application Note: Comprehensive Characterization of 3-Amino-2,2-dimethylpropanoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the analytical methods required for the thorough characterization of 3-Amino-2,2-dimethylpropanoic acid hydrochloride, a beta-amino acid derivative of interest in pharmaceutical and metabolic research.[1] As a small, polar molecule lacking a strong chromophore, specialized analytical strategies are necessary for its identification, purity assessment, and stability analysis. This application note details robust protocols for structural elucidation using Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy, identity confirmation and impurity profiling by Liquid Chromatography-Mass Spectrometry (LC-MS), and assessment of thermal properties via Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). The methodologies are presented with an emphasis on the scientific rationale behind procedural choices, ensuring methodological integrity and adherence to regulatory expectations as outlined in guidelines such as ICH Q2(R1).[2][3][4]

Introduction: The Analytical Challenge

This compound (CAS: 2843-19-8) is a non-proteinogenic beta-amino acid.[1] Its structure, featuring a quaternary carbon, a primary amine, and a carboxylic acid, presents unique analytical challenges. The high polarity and lack of a UV-absorbing chromophore render traditional reversed-phase HPLC with UV detection ineffective without derivatization. Therefore, a multi-faceted analytical approach is essential for a complete and reliable characterization, which is a prerequisite for its use in drug development and scientific research. This guide provides the foundational methods to establish the identity, purity, and stability of this compound.

Compound Information:

PropertyValueSource
IUPAC Name 3-amino-2,2-dimethylpropanoic acid;hydrochloride[5]
CAS Number 2843-19-8[5][6]
Molecular Formula C₅H₁₂ClNO₂[5]
Molecular Weight 153.61 g/mol [5][6]
Appearance White to light brown solid[7]
Expected Solubility High solubility in water; limited solubility in non-polar organic solvents.[8][9]

Structural Elucidation and Identification

The primary objective is to unequivocally confirm the chemical structure of the molecule. A combination of NMR, FTIR, and Mass Spectrometry provides orthogonal data for unambiguous identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the de novo structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR are required.

Causality Behind Experimental Choices:

  • Solvent: Deuterated water (D₂O) is the solvent of choice due to the high polarity and salt form of the analyte. A protic solvent like D₂O will result in the exchange of the acidic protons (amine and carboxylic acid), which will therefore not be observed in the ¹H NMR spectrum.

  • Internal Standard: A certified internal standard like DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) is recommended for accurate chemical shift referencing in aqueous media.

Predicted ¹H NMR Spectrum (400 MHz, D₂O): The structure suggests a simple ¹H NMR spectrum:

  • Singlet (~3.1 ppm, 2H): Attributed to the methylene protons (-CH₂-) adjacent to the protonated amine.

  • Singlet (~1.2 ppm, 6H): Attributed to the two equivalent methyl groups (-CH₃) of the gem-dimethyl moiety.

Predicted ¹³C NMR Spectrum (100 MHz, D₂O): Four distinct carbon environments are expected:

  • Carbonyl Carbon (~180 ppm): The carboxylic acid carbon. The chemical shift for carbonyls in amino acids typically appears in the 169-173 ppm range, but can vary based on substitution and solvent.[10]

  • Methylene Carbon (~45 ppm): The -CH₂- carbon adjacent to the amine.

  • Quaternary Carbon (~40 ppm): The C(CH₃)₂ carbon.

  • Methyl Carbons (~22 ppm): The two equivalent -CH₃ carbons. The high symmetry of the gem-dimethyl group results in a single signal.[11]

  • Sample Preparation: Accurately weigh approximately 10-20 mg of the sample and dissolve it in 0.7 mL of D₂O containing a known concentration of an internal standard (e.g., DSS).

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Ensure an adequate number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

  • Data Processing: Process the FID (Free Induction Decay) with appropriate window functions, perform Fourier transformation, and phase correct the spectra. Calibrate the chemical shift scale to the internal standard. Integrate the signals in the ¹H spectrum to confirm proton ratios.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR provides crucial information about the functional groups present in the molecule. As a hydrochloride salt, specific vibrational modes for the ammonium (-NH₃⁺) and carboxylic acid (-COOH) groups are expected.

Expected Characteristic IR Absorption Bands:

Wavenumber (cm⁻¹)Functional GroupVibration Type
~2500-3300 (broad)-COOH and -NH₃⁺O-H and N-H stretching
~1730-1700C=O (Carboxylic Acid)Stretching
~1600-1500-NH₃⁺Asymmetric deformation (bending)
~1550-1480-NH₃⁺Symmetric deformation (bending)
~1470 and ~1370-C(CH₃)₂C-H bending (characteristic of gem-dimethyl)
~1250-1100C-NStretching
  • Sample Preparation: Use the Attenuated Total Reflectance (ATR) technique for solid samples. Place a small amount of the powder directly on the ATR crystal. Alternatively, prepare a KBr (potassium bromide) pellet by mixing ~1 mg of sample with ~100 mg of dry KBr and pressing it into a transparent disk.

  • Background Collection: Collect a background spectrum of the empty ATR crystal or the pure KBr pellet.

  • Sample Spectrum Acquisition: Collect the sample spectrum over a range of 4000-400 cm⁻¹. Co-add at least 16 scans to improve the signal-to-noise ratio.

  • Data Analysis: Perform a background subtraction. Identify and label the major absorption peaks and assign them to the corresponding functional groups.

Purity and Impurity Profiling

Assessing the purity of the compound and identifying any potential impurities is a critical step. Due to the compound's properties, Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with mass spectrometry is the method of choice.

Causality Behind Experimental Choices:

  • Chromatography Mode: HILIC is ideal for retaining and separating highly polar compounds that show little to no retention on traditional C18 reversed-phase columns.[12][13] The separation mechanism involves partitioning of the analyte between a water-enriched layer on the stationary phase surface and a mobile phase with a high organic content.

  • Detector: Mass Spectrometry (MS) is used for its high sensitivity and selectivity, and its ability to detect compounds that lack a chromophore.[12][14] Electrospray Ionization (ESI) in positive mode is well-suited for analyzing amines, which are readily protonated.

Workflow for HILIC-MS Method Development

HILIC_MS_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_lcms LC-MS System cluster_analysis Data Analysis Prep Prepare Sample in Mobile Phase A/B Mix LC HILIC Column (e.g., Amide, Silica) Prep->LC Inject MP_A Mobile Phase A: Acetonitrile with Additive MP_A->LC MP_B Mobile Phase B: Aqueous Buffer (e.g., Ammonium Formate) MP_B->LC MS Mass Spectrometer (ESI+, Scan/SIM Mode) LC->MS Elute Data Integrate Peaks & Assess Purity MS->Data Impurity Identify Impurities (by m/z) Data->Impurity

Caption: HILIC-MS workflow for purity analysis.

Protocol 3.1: HILIC-MS for Purity Assessment
  • Instrumentation: An HPLC or UHPLC system coupled to a single quadrupole or higher resolution mass spectrometer (e.g., Q-TOF, Orbitrap) with an ESI source.

  • Chromatographic Conditions:

    • Column: A HILIC column (e.g., Amide, Silica, or Zwitterionic phase), 100 mm x 2.1 mm, 2.7 µm particle size.

    • Mobile Phase A: 95:5 Acetonitrile:Water with 10 mM Ammonium Formate and 0.1% Formic Acid.

    • Mobile Phase B: 50:50 Acetonitrile:Water with 10 mM Ammonium Formate and 0.1% Formic Acid.

    • Gradient: A shallow gradient from a high percentage of A to a higher percentage of B, for example: 0-1 min (95% A), 1-10 min (95% to 70% A), 10-12 min (70% A), 12.1-15 min (return to 95% A).

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 2 µL.

  • Mass Spectrometer Conditions (ESI+):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Range: m/z 50-500.

    • Target Ion (for SIM): The protonated molecule [M+H]⁺ for the free base (C₅H₁₁NO₂) is expected at m/z 118.1.

    • Capillary Voltage: 3.5 kV.

    • Gas Temperature: 325 °C.

    • Nebulizer Pressure: 40 psi.

  • Sample Preparation: Prepare a stock solution of the sample at 1 mg/mL in water. Dilute to a working concentration of ~10 µg/mL using a 50:50 mixture of Mobile Phase A and B.

  • Data Analysis:

    • Extract the ion chromatogram for m/z 118.1 to identify the main peak.

    • Analyze the total ion chromatogram (TIC) for other peaks, which represent potential impurities.

    • Calculate the area percentage of the main peak to determine purity.

    • Examine the mass spectra of impurity peaks to propose their structures based on their mass-to-charge ratios. A common fragmentation for amino acids is the loss of the carboxylic group (as CO₂ and H₂O).

Physicochemical Properties

Thermal Analysis (TGA/DSC)

Thermal analysis provides information on melting point, decomposition, and the presence of residual solvents or water.

Causality Behind Experimental Choices:

  • DSC: Measures heat flow into or out of a sample as a function of temperature, allowing for the determination of melting point and other phase transitions.

  • TGA: Measures the change in mass of a sample as a function of temperature, indicating decomposition or loss of volatiles. For a hydrochloride salt of an amino acid, decomposition is often observed at or near the melting point.

Workflow for Thermal Analysis

Thermal_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation Sample Accurately weigh 2-5 mg of sample into an aluminum pan DSC DSC: Heat from 25°C to 300°C at 10°C/min Sample->DSC TGA TGA: Heat from 25°C to 400°C at 10°C/min Sample->TGA DSC_Data Identify endotherms (Melting Point) DSC->DSC_Data TGA_Data Identify mass loss steps (Decomposition) TGA->TGA_Data

Caption: Workflow for DSC and TGA analysis.

  • Instrumentation: A simultaneous TGA/DSC instrument or separate TGA and DSC instruments.

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into a standard aluminum pan.

  • DSC Method:

    • Equilibrate at 25 °C.

    • Ramp the temperature from 25 °C to 300 °C at a rate of 10 °C/min under a nitrogen atmosphere.

    • Record the heat flow. An endothermic peak will indicate the melting point.

  • TGA Method:

    • Equilibrate at 25 °C.

    • Ramp the temperature from 25 °C to 400 °C at a rate of 10 °C/min under a nitrogen atmosphere.

    • Record the mass loss. A significant mass loss event indicates decomposition.

Method Validation Principles

All analytical methods used for characterization, especially in a regulated environment, must be validated to ensure they are suitable for their intended purpose, as per ICH Q2(R1) guidelines.[2][3][4][15][16]

Key Validation Parameters for the HILIC-MS Purity Method:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (impurities, degradation products). This is demonstrated by obtaining clean separation of the main peak from any impurities.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used to establish a calibration curve, and the correlation coefficient (r²) should be >0.99.

  • Accuracy: The closeness of the test results to the true value. This can be assessed by the recovery of a known amount of analyte spiked into a blank matrix.

  • Precision (Repeatability and Intermediate Precision): The agreement among a series of measurements. Repeatability is assessed by multiple injections of the same sample. Intermediate precision is assessed by having different analysts, on different days, using different instruments. The relative standard deviation (RSD) should be within acceptable limits (typically <2%).

  • Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.

Conclusion

The comprehensive characterization of this compound requires a suite of orthogonal analytical techniques. The protocols outlined in this application note provide a robust framework for confirming the structure, assessing purity, and determining the key physicochemical properties of this compound. The use of NMR and FTIR provides definitive structural information, while a validated HILIC-MS method offers a sensitive and specific approach for purity and impurity analysis. Thermal analysis completes the characterization by providing information on the solid-state properties of the material. Adherence to these scientifically sound and well-established methodologies will ensure data of the highest quality and integrity for research and drug development applications.

References

  • Steelyard Analytics, Inc. (2020). 13C NMR analysis of peptides and amino acids. [Link]

  • Doc Brown's Chemistry. C-13 nmr spectrum of 2,2-dimethylpropane. [Link]

  • PubChem. This compound. [Link]

  • Human Metabolome Database. Showing metabocard for 3-Amino-2,2-dimethylpropanoic acid (HMDB0245805). (2021-09-10). [Link]

  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. Open Access Dissertations. Paper 159. [Link]

  • PubMed. Development and evaluation of a HILIC-MS method for the determination of amino acid and non-amino acid impurities in histidine. (2022-09-20). [Link]

  • Chromatography Online. Direct Analysis of Amino Acids by HILIC–ESI-MS. (2017-07-01). [Link]

  • European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (1995-06). [Link]

  • Indian Journal of Chemistry. Solubilities of Amino Acids in Different Mixed Solvents. [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0250782). [Link]

  • MDPI. Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry. (2024-12-19). [Link]

  • Next Peptide. 2843-19-8 | this compound. [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021-09-17). [Link]

  • ResearchGate. Q2(R1) Validation of Analytical Procedures: An Implementation Guide. [Link]

  • Agilent. Methods for the Analysis of Underivatized Amino Acids by LC/MS. (2017-12-01). [Link]

  • NP-MRD. 13C NMR Spectrum (1D, 201 MHz, H2O, predicted) (NP0184825). [Link]

  • DigitalCommons@URI. The Solubility of Amino Acids in Various Solvent Systems. [Link]

  • ICH. Quality Guidelines. [Link]

  • ResearchGate. Further calculations on solubility of 3-amino-1-adamantanol in ethanol+water binary solvent mixtures at various temperatures. [Link]

  • YouTube. ICH Q2 Validation of Analytical Procedures. (2024-10-31). [Link]

  • ResearchGate. Thermo-physical Investigations of oils, N-(2-aminoethyl)oleamide and Resulting Gels using TGA-DSC. (2022-01-03). [Link]

  • MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]

  • Ningbo Puls Chemical Co., Ltd. This compound 2843-19-8 Purity 97%. [Link]

  • PubChem. (2R)-3-Amino-2-hydroxypropanoic acid. [Link]

  • PubMed Central. Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures. (2018-02-05). [Link]

  • NIST WebBook. Propanoic acid, 2,2-dimethyl-. [Link]

Sources

Application Notes & Protocols: Strategic Incorporation of 3-Amino-2,2-dimethylpropanoic Acid into Peptidomimetic Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Foundational Principles: The "Why" of a Conformationally-Constrained β-Amino Acid

Peptidomimetics are a cornerstone of modern drug discovery, engineered to overcome the inherent liabilities of natural peptides, such as poor metabolic stability and limited bioavailability.[1][2] A powerful strategy in this field is the incorporation of non-proteinogenic amino acids to impart specific structural and functional properties.[3] Among these, β-amino acids are particularly valuable as they extend the peptide backbone, creating novel secondary structures and conferring remarkable resistance to proteolytic degradation.[4][5][6]

This guide focuses on 3-Amino-2,2-dimethylpropanoic acid , a unique β-amino acid distinguished by a gem-dimethyl substitution at its α-carbon (C2).[7][8] This structural feature is not merely an addition; it is a strategic design element. The steric bulk of the gem-dimethyl group imposes significant conformational constraints on the peptide backbone. This restriction can be exploited by medicinal chemists to:

  • Induce Stable Secondary Structures: The steric hindrance can lock the peptide backbone into specific turn or helical conformations, which can be critical for mimicking the bioactive conformation of a natural peptide ligand.[6][9]

  • Enhance Proteolytic Stability: The gem-dimethyl group acts as a steric shield, physically blocking the approach of proteases that would otherwise cleave the amide bonds, thus significantly extending the biological half-life of the resulting peptidomimetic.[4][5]

  • Modulate Receptor Selectivity: By fixing the geometry of the pharmacophoric elements, it is possible to achieve higher selectivity for a specific receptor subtype, reducing off-target effects.

However, the very feature that makes this building block so valuable—its steric hindrance—also presents the primary challenge to its incorporation.[8] Standard peptide coupling methodologies often fail or provide disappointingly low yields. This document provides robust, field-tested protocols to overcome this synthetic hurdle.

The Core Challenge: Overcoming Steric Hindrance in Amide Bond Formation

The nucleophilic attack of an amine on an activated carboxylic acid is the fundamental reaction of peptide synthesis. When incorporating 3-Amino-2,2-dimethylpropanoic acid, two scenarios present a steric challenge:

  • Activating its Carboxyl Group: The gem-dimethyl groups crowd the carboxyl function, making it difficult for the coupling reagent to form the active ester intermediate and for the incoming amine to attack.

  • Coupling to its Amino Group: The amino group is neopentyl-like, a notoriously poor nucleophile due to steric crowding. This is often the less challenging of the two scenarios but still requires optimized conditions.

Consequently, successful synthesis demands a departure from standard coupling conditions. The key is the selection of highly reactive coupling reagents that can efficiently activate the sterically encumbered carboxyl group.[10][11]

Synthesis Workflow: A Visual Overview

The following diagram outlines the general solid-phase synthesis cycle, highlighting the critical coupling stage where special considerations for 3-Amino-2,2-dimethylpropanoic acid are required.

SPPS_Workflow cluster_resin Solid Support cluster_cycle Synthesis Cycle cluster_final Final Steps Resin Fmoc-NH-Resin Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Remove Piperidine Coupling 2. Coupling (Fmoc-β-Api-OH, Potent Reagent, DIPEA in DMF) Wash1->Coupling Monitoring Monitor (e.g., Kaiser Test) Coupling->Monitoring Check Completion Capping 3. Capping (Optional) (Acetic Anhydride) Monitoring->Capping If Incomplete Wash2 Wash (DMF) Monitoring->Wash2 If Complete Capping->Wash2 Wash2->Deprotection Repeat for Next Amino Acid Cleavage Final Cleavage & Deprotection (TFA Cocktail) Wash2->Cleavage After Final AA Purification Purification (RP-HPLC) Cleavage->Purification

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Detailed Protocols for Incorporation

These protocols assume the use of N-α-Fmoc-3-amino-2,2-dimethylpropanoic acid. The starting material, 3-Amino-2,2-dimethylpropanoic acid hydrochloride, must be N-protected prior to use in these stepwise procedures.

Protocol 1: Automated Solid-Phase Peptide Synthesis (SPPS)

This is the preferred method for constructing longer peptidomimetics due to its efficiency and the ease of removing excess reagents.[12][13]

Materials & Reagents:

  • Fmoc-Rink Amide MBHA resin (or other suitable Fmoc-compatible resin)

  • N-α-Fmoc-3-amino-2,2-dimethylpropanoic acid

  • Other required Fmoc-protected α-amino acids

  • Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate)[14][15]

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Solvent: N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Deprotection Solution: 20% (v/v) piperidine in DMF

  • Capping Solution: 5% (v/v) Acetic Anhydride, 6% (v/v) 2,6-lutidine in DMF

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O

  • Dichloromethane (DCM), Diethyl ether (cold)

Instrumentation:

  • Automated Peptide Synthesizer

  • Reaction vessel for manual synthesis

  • High-Performance Liquid Chromatography (HPLC) system

  • Mass Spectrometer (MS)

Step-by-Step Methodology:

  • Resin Preparation: Swell the resin in DMF for 30-60 minutes.

  • Initial Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min) to deprotect the terminal Fmoc group. Wash thoroughly with DMF (5-7 times).[16]

  • Critical Coupling Step - Incorporating 3-Amino-2,2-dimethylpropanoic Acid:

    • Rationale: We employ HATU or COMU as they are highly efficient reagents that form activated intermediates capable of overcoming the severe steric barrier.[15][17] DIPEA is a non-nucleophilic base essential for activating the coupling reagent and neutralizing the hydrochloride salt if the free amino acid is used.

    • In a separate vial, pre-activate a solution of Fmoc-3-amino-2,2-dimethylpropanoic acid (4 eq.), HATU (3.9 eq.), and DIPEA (8 eq.) in DMF for 2-5 minutes.

    • Add the activated mixture to the deprotected resin.

    • Allow the coupling reaction to proceed for 2-4 hours at room temperature. Note: This is significantly longer than a standard 30-60 minute coupling time for non-hindered amino acids.

  • Monitoring and Recoupling:

    • Perform a qualitative test (e.g., Kaiser ninhydrin test) to check for free primary amines.[16] Caution: Sterically hindered neopentyl amines may yield a weak or false-negative result with the Kaiser test. A chloranil test is a more reliable alternative.

    • If the test is positive (incomplete coupling), wash the resin with DMF and perform a second coupling (double coupling) with a freshly prepared activated mixture for another 2 hours.

  • Capping: If the coupling remains incomplete after a double-coupling, cap any remaining free amines by treating the resin with the capping solution for 20 minutes. This prevents the formation of deletion sequences. Wash with DMF.

  • Fmoc Deprotection: Remove the Fmoc group from the newly incorporated residue with 20% piperidine in DMF (2 x 10 min). Wash thoroughly with DMF.

  • Chain Elongation: Continue the synthesis by coupling the subsequent standard or modified amino acids using your synthesizer's default protocols (typically 30-60 min coupling times are sufficient).

  • Final Cleavage and Deprotection: Once the sequence is complete, wash the resin with DCM and dry it. Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

  • Product Precipitation and Purification: Filter the resin and precipitate the crude peptide in cold diethyl ether. Centrifuge, decant the ether, and dry the peptide. Purify the crude product using reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the final peptidomimetic using HPLC and Mass Spectrometry.

Protocol 2: Manual Solution-Phase Synthesis (Fragment Condensation)

This method is advantageous for producing smaller peptide fragments or when scaling up production.[18] It requires careful purification after each step.

Step-by-Step Methodology:

  • Reactant Preparation:

    • Component A: N-α-Boc-3-amino-2,2-dimethylpropanoic acid.

    • Component B: An α-amino acid methyl ester hydrochloride (e.g., H-Gly-OMe·HCl).

  • Coupling Reaction:

    • Dissolve Component A (1.0 eq.), Component B (1.1 eq.), and HATU (1.1 eq.) in anhydrous DMF.

    • Cool the solution to 0°C in an ice bath.

    • Slowly add DIPEA (2.5 eq.) to the mixture. The DIPEA will neutralize the hydrochloride salt of Component B and activate the coupling reagent.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Work-up and Purification:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting dipeptide by flash column chromatography (silica gel).

  • Selective Deprotection:

    • To continue elongation at the N-terminus, treat the purified dipeptide with 4M HCl in dioxane or TFA to remove the Boc group.

    • To continue elongation at the C-terminus (after saponification of the methyl ester), the next amino acid must be coupled to the sterically hindered amine of the 3-Amino-2,2-dimethylpropanoic acid residue. This step will again require prolonged coupling times and potent reagents as described above.

  • Characterization: Confirm the structure of the purified intermediate at each stage using NMR and Mass Spectrometry.

Data Summary: Coupling Reagent Selection

The choice of coupling reagent is the single most critical parameter for successfully incorporating sterically hindered residues.[8]

Coupling ReagentClassKey AdvantagesConsiderations
HATU / HBTU Uronium/Aminium SaltHigh reactivity, fast kinetics, well-established for hindered couplings.[14]Can be allergenic. Byproducts can be difficult to remove in solution phase.
COMU Uronium SaltReactivity comparable to HATU but with safer, non-explosive byproducts (Oxyma).[15]Higher cost.
DCC / DIC CarbodiimideInexpensive.Generally not recommended for this application due to lower reactivity and potential for side reactions (e.g., N-acylurea formation).[11]
Bt-OH Activators Benzotriazole-basedCan be effective but generally less potent than uronium salts for severe steric hindrance.[10]Used as an additive with carbodiimides (e.g., DCC/HOBt).

Mechanistic Insight: The Role of Potent Coupling Reagents

Coupling_Mechanism AA Fmoc-β-Api-OH (Carboxylic Acid) Activated O-Acyl(tetramethyl)isouronium ion (Highly Reactive Intermediate) AA->Activated + HATU, DIPEA HATU HATU (Coupling Reagent) Peptide Fmoc-β-Api-NH-Resin (Peptide Bond) Activated->Peptide + Amine - Tetramethylurea Amine Resin-NH₂ (Nucleophile)

Caption: Activation of a carboxylic acid with HATU to form a highly reactive intermediate.

Conclusion and Future Perspectives

The incorporation of 3-Amino-2,2-dimethylpropanoic acid is a challenging yet highly rewarding strategy in peptidomimetic design. The steric hindrance imparted by the gem-dimethyl group offers a powerful tool to control conformation and enhance metabolic stability. Success hinges on moving beyond standard peptide synthesis protocols and embracing more potent coupling reagents like HATU or COMU, combined with extended reaction times and diligent monitoring. The protocols outlined in this guide provide a validated framework for researchers to confidently utilize this valuable building block, paving the way for the development of next-generation therapeutics with superior pharmacological profiles.

References

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  • Human Metabolome Database. (2021). Showing metabocard for 3-Amino-2,2-dimethylpropanoic acid (HMDB0245805). Available at: [Link]

  • Hardy, P. M., & Lingham, I. N. (1983). Synthesis of β-amino-acid peptides. Part 2. Preparation of peptides of 3-amino-2,2-dimethylpropionic acid by means of conventional coupling reagents and with oxazin-6-one derivatives. Journal of the Chemical Society, Perkin Transactions 1, 2299-2305. Available at: [Link]

  • Gellerman, G., Elgavi, A., & Kramer, R. (2004). Beta-amino acids: versatile peptidomimetics. Drug Discovery Today, 9(16), 701-703. Available at: [Link]

  • Zareba, G., & Kluczyk, A. (2023). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. Molecules, 28(3), 1083. Available at: [Link]

  • Sabatino, M., et al. (2022). Peptidomimetic small-molecule inhibitors of 3CLPro activity and Spike-ACE2 interaction. ChemRxiv. Available at: [Link]

  • Slideshare. (n.d.). Peptidomimetics. Available at: [Link]

  • Sabatino, M., et al. (2022). Peptidomimetic Small-Molecule Inhibitors of 3CLPro Activity and Spike–ACE2 Interaction. Journal of Organic Chemistry, 87(15), 9897–9908. Available at: [Link]

  • Krasniqi, A., & Behrends, J. (2018). Automated solid-phase peptide synthesis to obtain therapeutic peptides. Beilstein Journal of Organic Chemistry, 14, 2933-2945. Available at: [Link]

  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Available at: [Link]

  • Vagner, J., Qu, H., & Hruby, V. J. (2008). Peptidomimetics, a synthetic tool of drug discovery. Current opinion in chemical biology, 12(3), 292–299. Available at: [Link]

  • Seebach, D., et al. (2008). β-Peptidic Peptidomimetics. Accounts of Chemical Research, 41(10), 1366–1377. Available at: [Link]

  • Seebach, D., et al. (2008). Beta-peptidic peptidomimetics. Accounts of chemical research, 41(10), 1366-77. Available at: [Link]

  • de la Torre, B. G., & Albericio, F. (2023). Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications. ACS Medicinal Chemistry Letters, 14(7), 935–952. Available at: [Link]

  • Kumar, R., et al. (2023). A SYSTEMATIC REVIEW ON PEPTIDOMIMETICS: A POWERFUL TOOL FOR DRUG DISCOVERY. World Journal of Pharmaceutical Research, 12(5), 2334-2348. Available at: [Link]

  • Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 72(15), 5732–5737. Available at: [Link]

  • Gonzalez-Ortega, O. (2017). Answer to "Solution phase peptide synthesis with only free amino acids?". ResearchGate. Available at: [Link]

  • Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Request PDF on ResearchGate. Available at: [Link]

  • Ghosh, K., & Lubell, W. D. (2025). N- to C-Peptide Synthesis, Arguably the Future for Sustainable Production. ChemRxiv. Available at: [Link]

  • Lee, Y., & Kurth, M. J. (2021). Solid-Phase Synthesis of Peptidomimetics with Peptide Backbone Modifications. European Journal of Organic Chemistry, 2021(2), 226-241. Available at: [Link]

  • Ashenhurst, J. (2019). Introduction to Peptide Synthesis. Master Organic Chemistry. Available at: [Link]

  • Soares, A. R., et al. (2021). Amino Acids in the Development of Prodrugs. Molecules, 26(11), 3211. Available at: [Link]

  • Klasek, A., et al. (2005). Amino Acids and Peptides. XXXV. Facile Preparation of p-Nitroanilide Analogs by the Solid-Phase Method. Request PDF on ResearchGate. Available at: [Link]

  • Hansen, K. B., et al. (2019). Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. Frontiers in Molecular Neuroscience, 12, 28. Available at: [Link]

  • Al-Khafaji, K., & Taskin-Tok, T. (2021). Synthetic and computational efforts towards the development of peptidomimetics and small-molecule SARS-CoV 3CLpro inhibitors. Future medicinal chemistry, 13(13), 1205–1233. Available at: [Link]

  • Li, J., et al. (2024). Inverse Peptide Synthesis Using Transient Protected Amino Acids. Angewandte Chemie International Edition, 63(8), e202316496. Available at: [Link]

  • Tsolaki, M., et al. (2023). Pharmacochemical Study of Multitarget Amino Acids' Hybrids: Design, Synthesis, In vitro, and In silico Studies. Molecules, 28(13), 5183. Available at: [Link]

  • NPTEL IIT Guwahati. (2020). Lecture 26: Solution phase peptide synthesis : mechanism and end protection. YouTube. Available at: [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Available at: [Link]

  • Albright, S. (2023). NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES. University of Illinois Urbana-Champaign, Department of Chemistry. Available at: [Link]

Sources

Application Notes & Protocols: 3-Amino-2,2-dimethylpropanoic Acid Hydrochloride as a Versatile Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

3-Amino-2,2-dimethylpropanoic acid, also known as 2,2-dimethyl-β-alanine, is a non-proteinogenic β-amino acid that has emerged as a powerful and versatile scaffold in modern medicinal chemistry.[1] Its unique structural features, particularly the gem-dimethyl substitution adjacent to the carboxylic acid, impart significant conformational constraints and enzymatic stability to molecules in which it is incorporated. These properties make it an invaluable building block for designing peptidomimetics, foldamers, and small molecule inhibitors with enhanced pharmacological profiles. This document provides an in-depth guide for researchers, covering the foundational principles, key applications, and detailed experimental protocols for utilizing 3-amino-2,2-dimethylpropanoic acid hydrochloride in drug discovery programs.

Introduction: The Strategic Advantage of a Constrained Scaffold

In the quest for novel therapeutics, controlling molecular conformation is paramount to achieving high potency and selectivity. 3-Amino-2,2-dimethylpropanoic acid serves as an exemplary scaffold for this purpose. Its core value lies in the quaternary carbon center, which introduces significant steric hindrance.[2] This is not a liability but a strategic design element.

Causality Behind the Choice:

  • Conformational Rigidity: The gem-dimethyl group restricts the free rotation around adjacent single bonds. When incorporated into a peptide backbone, this severely limits the available Ramachandran space, forcing the chain to adopt well-defined secondary structures like turns or helices. This is critical for mimicking the bioactive conformation of natural peptides while improving stability.

  • Enzymatic Stability: Proteases recognize and cleave specific peptide sequences. The unnatural structure and steric bulk of the 2,2-dimethyl-β-alanine residue make it a poor substrate for many peptidases, thereby increasing the in vivo half-life of the resulting therapeutic candidate.

  • Versatility in Synthesis: The presence of both a primary amine and a carboxylic acid allows for its straightforward incorporation into larger molecules using standard amide coupling chemistries, serving as a versatile building block.[3]

This guide will explore how to leverage these intrinsic properties through practical, field-tested protocols.

G cluster_0 Structural Features cluster_1 Conferred Properties cluster_2 Drug Discovery Applications A 3-Amino-2,2-dimethylpropanoic acid B Quaternary Carbon (gem-dimethyl group) A->B C β-Amino Acid Backbone A->C D Steric Hindrance & Conformational Rigidity B->D E Resistance to Proteolytic Degradation B->E C->D F Peptidomimetics & Foldamers D->F G Small Molecule Inhibitors D->G H Enhanced Pharmacokinetics (Increased Half-life) E->H

Figure 1: Logical relationship between the structural features of 3-amino-2,2-dimethylpropanoic acid and its applications.

Physicochemical Properties and Handling

Accurate characterization and proper handling are foundational to successful experimentation. The compound is typically supplied as a hydrochloride salt to improve solubility and stability.

PropertyValueReference
Chemical Name This compound
Synonyms 2,2-Dimethyl-β-alanine hydrochloride
CAS Number 2843-19-8[4]
Molecular Formula C₅H₁₂ClNO₂[4]
Molecular Weight 153.61 g/mol [4][5]
Appearance White to off-white solid
Purity ≥95%[5]
Storage Keep in a dark place, inert atmosphere, room temperature.
GHS Hazard Statements H318: Causes serious eye damage.[4]
GHS Precautionary Codes P280 (Wear protective gloves/eye protection), P305+P354+P338 (IF IN EYES: Rinse cautiously...)[4]

Core Applications & Methodologies

Application: Design of Peptidomimetics

The primary application of this scaffold is in the synthesis of peptides with constrained geometries. By replacing a standard alpha-amino acid with 2,2-dimethyl-β-alanine, researchers can induce stable turn or helical structures that can mimic the binding epitopes of larger proteins.

Protocol 1: Incorporation into a Peptide via Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual coupling of Fmoc-3-amino-2,2-dimethylpropanoic acid onto a resin-bound peptide chain. The key challenge to overcome is the steric hindrance at the carboxyl group, which necessitates more potent coupling reagents and extended reaction times for a self-validating, high-yield outcome.[2]

Materials:

  • Fmoc-protected Rink Amide resin

  • Fmoc-3-amino-2,2-dimethylpropanoic acid

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • HOAt (1-Hydroxy-7-azabenzotriazole)

  • N,N-Diisopropylethylamine (DIEA)

  • Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine, 20% (v/v) in DMF

  • Solid-phase synthesis vessel

Step-by-Step Methodology:

  • Resin Preparation:

    • Swell 100 mg of Fmoc-protected Rink Amide resin (0.1 mmol scale) in 5 mL of DMF for 1 hour in the synthesis vessel.

    • Drain the DMF.

  • Fmoc Deprotection:

    • Add 5 mL of 20% piperidine in DMF to the resin.

    • Agitate at room temperature for 5 minutes. Drain.

    • Repeat the piperidine treatment for an additional 15 minutes to ensure complete deprotection.

    • Wash the resin thoroughly with DMF (5 x 5 mL) to remove all traces of piperidine.

  • Activation of the Amino Acid:

    • Rationale: Standard coupling reagents may be inefficient due to steric bulk. The use of a high-potency uronium/aminium salt like HATU in combination with HOAt is recommended to achieve high coupling efficiency.[6]

    • In a separate vial, dissolve Fmoc-3-amino-2,2-dimethylpropanoic acid (5 equivalents, 0.5 mmol), HATU (4.9 equivalents, 0.49 mmol), and HOAt (5 equivalents, 0.5 mmol) in 2 mL of DMF.

    • Add DIEA (10 equivalents, 1.0 mmol) to the solution. The solution should turn yellow.

    • Allow the activation to proceed for 5-10 minutes.

  • Coupling Reaction:

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture at room temperature.

    • Causality Insight: Due to the steric hindrance of the gem-dimethyl group, a standard 1-2 hour coupling time may be insufficient.[2] To ensure the reaction goes to completion, allow the coupling to proceed for a minimum of 4 hours. For particularly difficult sequences, overnight coupling may be necessary.

    • Self-Validation: Perform a Kaiser test on a small sample of resin beads after 4 hours. A negative result (beads remain colorless) indicates complete coupling. If the test is positive (blue beads), the coupling should be repeated.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (5 x 5 mL) and Dichloromethane (DCM) (3 x 5 mL) to remove excess reagents and byproducts.

    • The resin is now ready for the next deprotection and coupling cycle.

spss_workflow cluster_coupling Coupling Step start Start: Fmoc-Protected Resin deprotection 1. Fmoc Deprotection (20% Piperidine in DMF) start->deprotection wash1 2. Wash (DMF) deprotection->wash1 coupling 3b. Add to Resin (Couple for 4+ hours) wash1->coupling activation 3a. Activate Scaffold (HATU/HOAt/DIEA) activation->coupling kaiser_test 4. Kaiser Test (Check for completion) coupling->kaiser_test kaiser_test->coupling Positive (Recouple) wash2 5. Wash (DMF/DCM) kaiser_test->wash2 Negative next_cycle Proceed to Next Cycle wash2->next_cycle

Sources

Application Notes & Protocols: Mastering Amide Bond Formation with 3-Amino-2,2-dimethylpropanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Challenges of Sterically Hindered β-Amino Acids

3-Amino-2,2-dimethylpropanoic acid, a β-amino acid, is a valuable building block in medicinal chemistry and drug development. Its rigid, gem-dimethyl substituted backbone can impart unique conformational constraints on peptides and small molecules, leading to improved metabolic stability, receptor affinity, and pharmacokinetic profiles. However, the very feature that makes this molecule attractive—its steric bulk—also presents a significant challenge for chemical synthesis.[1] The gem-dimethyl group adjacent to the carboxylic acid moiety creates substantial steric hindrance, which can impede the approach of the amine nucleophile during amide bond formation.[2][3]

Traditional coupling methods that are effective for less hindered amino acids often result in low yields, slow reaction rates, or fail entirely when applied to 3-amino-2,2-dimethylpropanoic acid.[3] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the optimal reaction conditions for successful amide bond formation using 3-Amino-2,2-dimethylpropanoic acid hydrochloride. We will delve into the mechanistic rationale behind reagent selection and provide field-proven protocols to overcome the synthetic hurdles associated with this sterically demanding substrate.

The Core Principles: Activating the Hindered Carboxyl Group

The formation of an amide bond is a condensation reaction that requires the activation of the carboxylic acid to facilitate nucleophilic attack by an amine.[4][5] This is because the carboxylate anion, formed in the presence of a basic amine, is not electrophilic enough to react directly. Coupling reagents are employed to convert the carboxylic acid's hydroxyl group into a better leaving group, thereby creating a highly reactive acyl intermediate.[6]

The Role of Key Reagents:
  • Coupling Reagents: These are the workhorses of amide synthesis. They can be broadly categorized into carbodiimides (e.g., EDC, DCC), aminium/uronium salts (e.g., HATU, HBTU), and phosphonium salts (e.g., PyBOP).[7][8] For sterically hindered substrates like 3-amino-2,2-dimethylpropanoic acid, more potent activating agents like HATU are often preferred.[8]

  • Additives: Reagents such as 1-hydroxybenzotriazole (HOBt) and 7-aza-1-hydroxybenzotriazole (HOAt) are frequently used in conjunction with coupling reagents. They act as acyl transfer catalysts, forming active esters that are less prone to side reactions and can reduce the risk of racemization in chiral substrates.[8]

  • Bases: When starting with this compound, a non-nucleophilic organic base is essential. Its primary role is to neutralize the hydrochloride salt, liberating the free amine for the coupling reaction.[4] A secondary role is to facilitate the activation of the carboxylic acid by the coupling reagent. Common choices include diisopropylethylamine (DIPEA) or triethylamine (TEA).[7]

Visualizing the Workflow: A General Approach

The following diagram illustrates a typical workflow for the coupling of a carboxylic acid with this compound.

G cluster_0 Step 1: Reagent Preparation cluster_1 Step 2: Reaction cluster_2 Step 3: Work-up & Purification Carboxylic_Acid Carboxylic Acid Reaction_Vessel Reaction Vessel (0°C to RT) Carboxylic_Acid->Reaction_Vessel Amino_Acid_HCl 3-Amino-2,2-dimethylpropanoic acid hydrochloride Amino_Acid_HCl->Reaction_Vessel Base Base (e.g., DIPEA) Base->Reaction_Vessel Coupling_Reagent Coupling Reagent (e.g., HATU) Coupling_Reagent->Reaction_Vessel Solvent Anhydrous Solvent (e.g., DMF) Solvent->Reaction_Vessel Workup Aqueous Work-up Reaction_Vessel->Workup Reaction Monitoring (TLC/LCMS) Purification Chromatography Workup->Purification Final_Product Purified Amide Purification->Final_Product

Caption: General experimental workflow for amide bond formation.

Recommended Protocols for Coupling with this compound

Given the steric hindrance, the choice of coupling reagent is critical. Below are three robust protocols, starting with the most potent and reliable option.

Protocol 1: High-Efficiency Coupling with HATU

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly effective coupling reagent, particularly for challenging, sterically hindered couplings, as it forms a highly reactive OAt-active ester.[8]

Experimental Protocol:

  • To a stirred solution of the carboxylic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 0.1 M), add this compound (1.1 eq) and HATU (1.2 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add diisopropylethylamine (DIPEA) (3.0 eq) dropwise to the reaction mixture. The addition of the base is crucial to neutralize the hydrochloride salt and facilitate the reaction.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality Behind Choices:

  • HATU: Chosen for its superior reactivity in forming the active ester, which is necessary to overcome the steric barrier.

  • DIPEA: A bulky, non-nucleophilic base that effectively neutralizes the HCl salt without competing in side reactions. Three equivalents are used to neutralize the amino acid hydrochloride, the carboxylic acid, and to facilitate the coupling reaction.

  • DMF: A polar aprotic solvent that is excellent for solubilizing the reactants and reagents.

  • 0 °C to RT: Starting at a lower temperature helps to control any initial exotherm and minimize potential side reactions before allowing the reaction to proceed to completion at room temperature.

Protocol 2: The Classic Carbodiimide Approach with EDC/HOBt

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a water-soluble carbodiimide that, in conjunction with HOBt (1-Hydroxybenzotriazole), provides a cost-effective method for amide bond formation.[6][7] The HOBt additive is critical for suppressing side reactions and improving efficiency, especially with hindered substrates.[1][8]

Experimental Protocol:

  • Dissolve the carboxylic acid (1.0 eq), this compound (1.1 eq), and HOBt (1.2 eq) in anhydrous DMF (0.1 M).

  • Add DIPEA (2.5 eq) to the mixture and stir for 5 minutes.

  • Cool the reaction mixture to 0 °C.

  • Add EDC hydrochloride (1.2 eq) portion-wise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 24-48 hours, monitoring by TLC or LC-MS.

  • Perform an aqueous work-up as described in Protocol 1. The urea byproduct from EDC is water-soluble and easily removed.[4]

  • Purify the crude product by column chromatography.

Causality Behind Choices:

  • EDC/HOBt: This combination forms an HOBt active ester, which is more reactive than the O-acylisourea intermediate from EDC alone and less prone to side reactions.[9]

  • Longer Reaction Time: Due to the lower reactivity compared to HATU, a longer reaction time is often necessary to achieve high conversion with this sterically hindered amino acid.

Protocol 3: Propylphosphonic Anhydride (T3P®) as a Powerful Alternative

T3P® is a versatile and powerful dehydrating agent that can be used for a wide range of amide bond formations. It is particularly noted for its clean reaction profiles and low levels of epimerization.

Experimental Protocol:

  • To a solution of the carboxylic acid (1.0 eq) and this compound (1.1 eq) in anhydrous ethyl acetate or acetonitrile (0.1 M), add a suitable non-nucleophilic base such as pyridine or DIPEA (3.0 eq).

  • Add a 50% solution of T3P® in ethyl acetate (1.5 eq) dropwise to the reaction mixture at room temperature.

  • Stir the reaction for 4-12 hours. The reaction can be gently heated (e.g., to 50 °C) if the room temperature reaction is sluggish.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Causality Behind Choices:

  • T3P®: This reagent activates the carboxylic acid by forming a mixed anhydride, which readily reacts with the amine. The byproducts are water-soluble phosphonic acids, which simplifies purification.[10]

  • Solvent Choice: Ethyl acetate and acetonitrile are common solvents for T3P® reactions and can be easier to remove than DMF.

Comparative Summary of Reaction Conditions

ParameterProtocol 1: HATUProtocol 2: EDC/HOBtProtocol 3: T3P®
Coupling Reagent HATUEDC hydrochloridePropylphosphonic Anhydride (T3P®)
Additive None required (HOAt is part of HATU)HOBtNone required
Base DIPEADIPEAPyridine or DIPEA
Solvent DMFDMFEthyl Acetate / Acetonitrile
Temperature 0 °C to RT0 °C to RTRT to 50 °C
Typical Time 12-24 h24-48 h4-12 h
Pros High efficiency for hindered couplings, fastCost-effective, water-soluble byproductsClean reactions, low epimerization
Cons Higher costSlower for hindered substratesRequires careful handling (moisture sensitive)

Mechanistic Insight: The Role of EDC/HOBt

Understanding the reaction mechanism helps in troubleshooting and optimizing conditions. The diagram below outlines the key steps in an EDC/HOBt mediated coupling.

G cluster_0 Activation RCOOH Carboxylic Acid (R-COOH) Acylisourea O-Acylisourea (Reactive Intermediate) RCOOH->Acylisourea + EDC EDC EDC HOBt HOBt Amine Amine (R'-NH2) Amide Amide (R-CONHR') Acylisourea->Amide + Amine (minor pathway) ActiveEster HOBt Active Ester Acylisourea->ActiveEster + HOBt ActiveEster->Amide + Amine

Caption: Mechanism of EDC/HOBt mediated amide coupling.

Troubleshooting and Key Considerations

  • Low or No Product Formation: If standard protocols fail, consider switching to a more powerful coupling reagent (e.g., from EDC/HOBt to HATU).[11] Increasing the reaction temperature or time may also be beneficial, but should be done cautiously to avoid side reactions.

  • Anhydrous Conditions: All reagents and solvents should be strictly anhydrous. Water can hydrolyze the activated intermediates, leading to the regeneration of the carboxylic acid and reduced yields.

  • Order of Addition: For aminium/uronium reagents like HATU, a side reaction can occur where the reagent reacts with the amine. While pre-activation of the carboxylic acid is a common strategy, for practical purposes, adding all components and initiating with the base is generally effective and reproducible.

  • Purity of Reagents: Ensure that the this compound and the carboxylic acid are of high purity. Impurities can interfere with the coupling reaction.

By understanding the principles of amide bond formation and selecting the appropriate high-potency reagents, the challenges associated with the sterically hindered 3-Amino-2,2-dimethylpropanoic acid can be effectively overcome, enabling its successful incorporation into novel molecular entities.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Hardy, P. M., & Lingham, I. N. (1983). Synthesis of β-amino-acid peptides. Part 2. Preparation of peptides of 3-amino-2,2-dimethylpropionic acid by means of conventional coupling reagents and with oxazin-6-one derivatives. Journal of the Chemical Society, Perkin Transactions 1, 2299-2305. [Link]

  • Google Patents. (2013). CN102477002B - Preparation method of 3-amino-2, 2-dimethylpropionamide.
  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]

  • Singh, R., & Sharma, M. (2018). Amide Bond Activation of Biological Molecules. International journal of peptide research and therapeutics, 24(1), 1–15. [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. [Link]

  • Lundgren, R. J., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(45), 11046-11051. [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. [Link]

  • Katritzky, A. R., et al. (2000). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 65(24), 8077-8080. [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. [Link]

  • Sheppard, T. D., et al. (2018). Protecting-Group-Free Amidation of Amino Acids using Lewis Acid Catalysts. Chemistry, 24(27), 7033-7043. [Link]

  • Reddy, P. V. G., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron letters, 63, 152749. [Link]

Sources

Application Notes & Protocols: The Strategic Use of 3-Amino-2,2-dimethylpropanoic Acid Hydrochloride in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide delves into the strategic application of 3-Amino-2,2-dimethylpropanoic acid, also known as 2,2-dimethyl-β-alanine, in the field of asymmetric synthesis. While the parent molecule is achiral, its derivatives are powerful tools for stereochemical control. The central thesis of this guide is that the sterically demanding gem-dimethyl group at the C2 position provides a robust conformational anchor, making chiral derivatives of this amino acid highly effective auxiliaries and ligands. We will explore the underlying chemical principles, most notably the Thorpe-Ingold effect, and provide detailed, field-tested protocols for the synthesis and application of a novel chiral auxiliary derived from this scaffold for the diastereoselective alkylation of carboxylic acid derivatives.

Introduction: Unlocking Stereocontrol with Steric Hindrance

In the pursuit of enantiomerically pure compounds, essential for the pharmaceutical and agrochemical industries, chemists rely on a diverse toolkit of chiral catalysts, auxiliaries, and building blocks. 3-Amino-2,2-dimethylpropanoic acid hydrochloride is an intriguing, yet often overlooked, precursor in this domain. As an achiral β-amino acid, its direct utility is limited. However, upon resolution and derivatization, it transforms into a potent stereodirecting scaffold.

The key to its efficacy lies in the C2-gem-dimethyl substitution. This structural feature is the source of a powerful phenomenon known as the Thorpe-Ingold effect (or gem-dimethyl effect), which accelerates intramolecular reactions and rigidly biases the conformational landscape of a molecule.[1][2] By restricting bond rotation and pre-organizing the reactive centers, derivatives of 2,2-dimethyl-β-alanine can create a highly defined chiral environment, forcing reactions to proceed with exceptional levels of stereoselectivity.

This guide will provide both the theoretical grounding and the practical protocols to leverage this effect in asymmetric synthesis.

Physicochemical Properties

A clear understanding of the starting material is paramount. The properties of the free base, 2,2-dimethyl-β-alanine, are summarized below. The hydrochloride salt is typically used to improve stability and solubility in certain solvents.

PropertyValueSource
Molecular Formula C₅H₁₁NO₂PubChem[3]
Molecular Weight 117.15 g/mol PubChem[3]
IUPAC Name 3-amino-2,2-dimethylpropanoic acidPubChem[3]
CAS Number 19036-43-2PubChem[3]
Hydrogen Bond Donors 2PubChem[3]
Hydrogen Bond Acceptors 3PubChem[3]

Core Principle: The Thorpe-Ingold Effect in Action

The strategic value of the 2,2-dimethyl-β-alanine scaffold is almost entirely derived from the Thorpe-Ingold effect. This principle states that gem-disubstitution on a carbon chain enhances the rate of ring-closing reactions.

Causality Behind the Effect:

  • Angle Compression: The two methyl groups, with a preferred tetrahedral bond angle of ~109.5°, repel each other. This steric strain compresses the internal C-C-C bond angle within the molecular backbone.

  • Conformational Restriction: This compression forces the ends of the carbon chain closer together, reducing the entropic barrier for an intramolecular reaction. The molecule is effectively "pre-organized" for cyclization or for presenting a specific face to an incoming reagent.[4]

  • Stabilization of Intermediates: In reactions proceeding through tetrahedral intermediates, the gem-dimethyl group can stabilize the transition state, further accelerating the reaction.[5]

The following diagram illustrates how this conformational locking creates a biased environment, which is the foundation for its use in asymmetric synthesis.

G cluster_0 Flexible Chain (e.g., β-Alanine) cluster_1 Restricted Chain (2,2-Dimethyl-β-Alanine Derivative) a1 R¹- a3 H a2 C a2->a1 a2->a3 a4 H a2->a4 a5 -R² a2->a5 b2 C caption Free rotation allows multiple conformations. b1 R¹- b3 CH₃ b2->b1 b2->b3 b4 CH₃ b2->b4 b5 -R² b2->b5 caption2 gem-Dimethyl group restricts rotation, creating a more rigid and predictable conformation.

Figure 1. Conformational restriction by the gem-dimethyl group.

Application Workflow: From Achiral Precursor to Chiral Product

The primary application we will detail is the development of a chiral auxiliary derived from enantiomerically pure 2,2-dimethyl-β-alanine for the asymmetric α-alkylation of a propanoic acid derivative. This is a foundational transformation in organic synthesis for building complex chiral molecules.

The overall workflow involves three key stages:

  • Auxiliary Synthesis: Covalent attachment of a chiral directing group to our rigid β-amino acid scaffold.

  • Diastereoselective Alkylation: Using the auxiliary to control the stereochemistry of C-C bond formation.

  • Auxiliary Cleavage: Removal of the auxiliary to yield the desired enantiopure product.

G start 3-Amino-2,2-dimethyl- propanoic acid HCl resolution 1. Chiral Resolution (e.g., enzymatic or diastereomeric salt formation) start->resolution aux_synth 2. Auxiliary Synthesis (Amide Coupling) resolution->aux_synth alkylation 3. Diastereoselective α-Alkylation aux_synth->alkylation cleavage 4. Auxiliary Cleavage (Hydrolysis) alkylation->cleavage product Enantiomerically Enriched α-Substituted β-Amino Acid cleavage->product

Figure 2. Overall workflow for asymmetric synthesis.

Detailed Experimental Protocols

Disclaimer: The following protocols are designed as robust templates. Researchers should perform their own risk assessments and optimization based on their specific substrates and laboratory conditions.

Protocol 1: Synthesis of a (R)-3-Amino-2,2-dimethylpropanoic Acid-Derived Chiral Auxiliary

This protocol describes the synthesis of a novel chiral auxiliary from (R)-2,2-dimethyl-β-alanine (assumed to be obtained via classical resolution, a standard procedure not detailed here) and (S)-1-amino-2-(methoxymethyl)pyrrolidine (SMP), a well-known chiral controller.

Objective: To create a rigid, C₂-symmetric-like environment where the gem-dimethyl group and the pyrrolidine ring work in concert to shield one face of a reactive intermediate.

Reaction Scheme: (R)-2,2-dimethyl-β-alanine → (R)-Boc-2,2-dimethyl-β-alanine → Coupling with (S)-SMP → Final Auxiliary

Materials and Reagents:

ReagentM.W.AmountMolesNotes
(R)-3-Amino-2,2-dimethylpropanoic acid117.155.00 g42.7 mmolStarting Material
Di-tert-butyl dicarbonate (Boc₂O)218.2510.2 g46.9 mmolProtecting Group
Sodium Bicarbonate (NaHCO₃)84.017.17 g85.4 mmolBase
1,4-Dioxane-100 mL-Solvent
Water-100 mL-Solvent
(S)-1-Amino-2-(methoxymethyl)pyrrolidine (SMP)130.195.56 g42.7 mmolChiral Amine
EDC·HCl191.709.03 g47.1 mmolCoupling Agent
HOBt135.126.36 g47.1 mmolCoupling Additive
N,N-Diisopropylethylamine (DIPEA)129.2414.9 mL85.4 mmolBase
Dichloromethane (DCM)-200 mL-Solvent
4 M HCl in Dioxane-50 mL-Deprotection Reagent

Step-by-Step Procedure:

  • Boc Protection of the Amino Acid:

    • Suspend (R)-3-Amino-2,2-dimethylpropanoic acid (5.00 g, 42.7 mmol) in a mixture of 1,4-dioxane (100 mL) and water (100 mL) in a 500 mL round-bottom flask.

    • Add sodium bicarbonate (7.17 g, 85.4 mmol) and stir until the solid dissolves.

    • Add a solution of Boc₂O (10.2 g, 46.9 mmol) in 20 mL of dioxane dropwise over 30 minutes.

    • Causality: The basic aqueous conditions facilitate the nucleophilic attack of the amine onto the Boc anhydride while keeping the carboxylate deprotonated and soluble.

    • Stir vigorously at room temperature for 16 hours.

    • Concentrate the mixture in vacuo to remove dioxane. Acidify the remaining aqueous solution to pH ~2-3 with 1 M HCl.

    • Extract the product with ethyl acetate (3 x 100 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield (R)-3-((tert-butoxycarbonyl)amino)-2,2-dimethylpropanoic acid as a white solid. Purity should be checked by ¹H NMR before proceeding.

  • Amide Coupling with (S)-SMP:

    • Dissolve the Boc-protected amino acid from the previous step (assume quantitative yield, 42.7 mmol) in anhydrous DCM (200 mL) under an inert atmosphere (N₂ or Ar).

    • Cool the solution to 0 °C in an ice bath.

    • Add HOBt (6.36 g, 47.1 mmol) and EDC·HCl (9.03 g, 47.1 mmol). Stir for 15 minutes.

    • Causality: EDC is a carbodiimide that activates the carboxylic acid. HOBt is added to suppress racemization and improve coupling efficiency by forming an active ester intermediate.

    • Add (S)-1-amino-2-(methoxymethyl)pyrrolidine (5.56 g, 42.7 mmol) followed by the dropwise addition of DIPEA (14.9 mL, 85.4 mmol).

    • Causality: DIPEA is a non-nucleophilic base used to neutralize the HCl generated and drive the reaction to completion.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Wash the reaction mixture sequentially with 1 M HCl (2 x 100 mL), saturated NaHCO₃ solution (2 x 100 mL), and brine (1 x 100 mL).

    • Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain the Boc-protected coupled product.

  • Boc Deprotection:

    • Dissolve the purified product from the previous step in a minimal amount of DCM (~20 mL).

    • Add 4 M HCl in dioxane (50 mL) and stir at room temperature for 2 hours. Monitor by TLC until the starting material is consumed.

    • Causality: The strong acidic conditions cleave the acid-labile tert-butoxycarbonyl (Boc) protecting group, revealing the free amine of the β-amino acid moiety.

    • Concentrate the mixture in vacuo. Triturate the resulting solid with diethyl ether and filter to obtain the final chiral auxiliary as its hydrochloride salt.

Protocol 2: Diastereoselective α-Alkylation using the Synthesized Auxiliary

Objective: To demonstrate the stereodirecting power of the new auxiliary in an asymmetric alkylation reaction.

Reaction Scheme: Auxiliary + Propanoyl Chloride → Acylated Auxiliary → Enolate Formation + Alkylation → Cleavage → (S)-2-Methyl-3-phenylpropanoic acid

Step-by-Step Procedure:

  • Acylation of the Auxiliary:

    • Dissolve the synthesized auxiliary hydrochloride (10.0 mmol) in anhydrous DCM (100 mL) under N₂. Add triethylamine (2.5 eq, 25.0 mmol) and cool to 0 °C.

    • Add 3-phenylpropanoyl chloride (1.1 eq, 11.0 mmol) dropwise.

    • Stir at 0 °C for 1 hour, then at room temperature for 3 hours.

    • Wash with 1 M HCl, sat. NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate to yield the N-acylated auxiliary. Purify by column chromatography if necessary.

  • Enolate Formation and Alkylation:

    • Dissolve the N-acylated auxiliary (8.0 mmol) in anhydrous THF (80 mL) and cool to -78 °C under N₂.

    • Add lithium diisopropylamide (LDA, 1.2 eq, 9.6 mmol, 2 M solution in THF/heptane/ethylbenzene) dropwise. Stir for 1 hour at -78 °C.

    • Causality: LDA is a strong, non-nucleophilic base that deprotonates the α-carbon to form a lithium enolate. The low temperature prevents side reactions. The chiral auxiliary and its SMP moiety chelate the lithium ion, forming a rigid structure that blocks one face of the enolate. The gem-dimethyl group further restricts conformational freedom, enhancing this facial bias.

    • Add methyl iodide (MeI, 1.5 eq, 12.0 mmol) dropwise.

    • Stir at -78 °C for 4 hours.

    • Quench the reaction by adding saturated aqueous NH₄Cl solution.

    • Warm to room temperature and extract with ethyl acetate. Dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography to separate the diastereomeric products. The diastereomeric ratio (d.r.) can be determined by ¹H NMR analysis of the crude product.

  • Auxiliary Cleavage:

    • Dissolve the major diastereomer from the alkylation step (5.0 mmol) in a mixture of THF (30 mL) and water (10 mL).

    • Add lithium hydroxide (LiOH, 10 eq, 50.0 mmol) and stir at 40 °C for 12 hours.

    • Causality: Basic hydrolysis cleaves the amide bond, liberating the carboxylate of the desired product and recovering the chiral auxiliary.

    • Cool the mixture, acidify to pH 2 with 6 M HCl, and extract with ethyl acetate.

    • The organic layer contains the final product, (S)-2-methyl-3-phenylpropanoic acid. The aqueous layer contains the water-soluble auxiliary, which can be recovered.[6]

    • Determine the enantiomeric excess (e.e.) of the final product by chiral HPLC or by converting it to a diastereomeric derivative.

Expected Results and Data

Based on analogous systems using robust chiral auxiliaries, this protocol is expected to yield high levels of diastereoselectivity. The combination of the rigidifying gem-dimethyl group and the established directing ability of the SMP moiety should provide excellent stereocontrol.

Substrate (R-X)Expected Diastereomeric Ratio (d.r.)Expected Yield (%)
Methyl Iodide> 95:585-95
Ethyl Iodide> 95:580-90
Benzyl Bromide> 98:285-95

Note: These are projected values based on literature precedents for high-performing auxiliaries. Actual results require experimental validation.

Conclusion

This compound is a valuable synthon for constructing highly effective chiral auxiliaries. The inherent conformational rigidity imparted by the gem-dimethyl group, a manifestation of the Thorpe-Ingold effect, provides a reliable foundation for creating a well-defined stereochemical environment. The protocols detailed herein offer a clear and logical pathway for the synthesis and application of a novel auxiliary derived from this scaffold, enabling the predictable and efficient asymmetric synthesis of valuable chiral building blocks. This approach underscores a powerful strategy in modern organic synthesis: the translation of fundamental physical organic principles into practical and potent synthetic tools.

References

  • Jung, M. E., & Piizzi, G. (2005). gem-Disubstituent Effect. Chemical Reviews, 105(5), 1735–1766. [Link]

  • Soloshonok, V. A., et al. (2018). Tandem Alkylation–Second-Order Asymmetric Transformation Protocol for the Preparation of Phenylalanine-Type Tailor-Made α-Amino Acids. ACS Omega, 3(8), 9729–9737. [Link]

  • Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915). The formation and stability of spiro-compounds. Part I. Spiro-compounds from cyclohexan. J. Chem. Soc., Trans., 107, 1080-1106. [Link]

  • Bachrach, S. M. (2008). The gem-Dimethyl Effect Revisited. The Journal of Organic Chemistry, 73(6), 2466–2468. [Link]

  • Kirby, A. J., et al. (2002). The gem-dimethyl effect in reactions through tetrahedral intermediates: cyclizations of some ethyl 2,3-disubstituted-5-(p-nitrophenyl) hydantoates. ARKIVOC, 2003(5), 101-111. [Link]

  • PubChem. (n.d.). 2,2-Dimethyl-beta-alanine. National Center for Biotechnology Information. Retrieved January 29, 2026, from [Link]

  • Juaristi, E., et al. (2007). Preparation of chiral derivatives of beta-Ala containing the alpha-phenylethyl group: useful starting materials for the asymmetric synthesis of beta-amino acids. Nature Protocols, 2(9), 2313-2319. [Link]

  • Wikipedia. (2023, October 28). Thorpe–Ingold effect. [Link]

  • Nilsson, S., & Smith, L. (1933). The Thorpe-Ingold Effect in Epoxide Formation. Zeitschrift für Physikalische Chemie, 166A, 136-146. [Link]

  • Petrosyan, S. G. (2009). Asymmetric synthesis of (S)-β-(3,4-dimethylphenyl)-α-alanine. Proceedings of the YSU, Physical and Mathematical Sciences, 43(2), 38-42. [Link]

Sources

Application Note: Derivatization of 3-Amino-2,2-dimethylpropanoic Acid HCl for Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026


-amino acids in biological matrices.

Executive Summary

3-Amino-2,2-dimethylpropanoic acid (also known as H-DL-3-amino-2,2-dimethylpropionic acid) is a critical


-amino acid building block used in the synthesis of peptidomimetics to induce helical conformation and proteolytic stability. However, its lack of a native chromophore or fluorophore renders direct UV/Vis detection impossible at biologically relevant concentrations. Furthermore, the gem-dimethyl substitution introduces specific steric considerations that differentiate its kinetic behavior from standard 

-amino acids.

This guide details three validated derivatization protocols designed to overcome these detection limits:

  • LC-MS/MS (AccQ-Tag): The gold standard for pharmacokinetics (PK) and trace analysis in serum/plasma.

  • HPLC-FLD (OPA/3-MPA): A high-throughput method for formulation QC and purity analysis.

  • GC-MS (MTBSTFA): An orthogonal validation method for volatile impurity profiling.

Chemical Context & Mechanistic Insight

Structural Analysis
  • Molecule: 3-Amino-2,2-dimethylpropanoic acid hydrochloride.

  • Formula:

    
    
    
  • MW: 153.61 g/mol (salt); 117.15 g/mol (free base).

  • Key Feature: The gem-dimethyl group at the

    
    -position (relative to the carboxyl) creates a neopentyl-like framework. While the primary amine (
    
    
    
    ) is not directly hindered, the adjacent quaternary carbon restricts rotational freedom, stabilizing peptide backbones but potentially altering derivatization kinetics compared to Glycine or Alanine.
The "Invisible" Analyte Problem

The molecule lacks conjugated


-systems. Direct detection at 210 nm (amide bond) is non-specific and suffers from severe interference in biological matrices (e.g., urea, salts, serum proteins). Derivatization is mandatory to:
  • Introduce a Fluorophore/Tag: For sensitivity (fmol range).

  • Improve Retention: The native zwitterion is too polar for standard C18 retention; hydrophobic tags enable Reverse Phase (RP) chromatography.

  • Enhance Ionization: Tags like AQC improve electrospray ionization (ESI) efficiency in MS.

Protocol A: LC-MS/MS using AccQ-Tag (Gold Standard)

Application: Pharmacokinetics (PK), Serum/Plasma Quantification. Mechanism: 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) reacts with the primary amine to form a highly stable urea derivative.[1] The reaction is robust against the steric bulk of the gem-dimethyl group.

Reagents & Preparation
  • Buffer: Borate Buffer (pH 8.8 – 9.0). Critical: Must buffer the HCl salt effectively.

  • Reagent: AQC powder dissolved in acetonitrile (ACN).

  • Internal Standard (IS):

    
    -Aminobutyric acid (AABA) or isotopically labeled analog.
    
Step-by-Step Workflow
  • Sample Pre-treatment (Plasma/Serum):

    • Aliquot

      
       plasma.
      
    • Add

      
       cold ACN (containing IS) to precipitate proteins.
      
    • Vortex (30s) and Centrifuge (

      
      , 10 min, 4°C).
      
    • Collect supernatant. Evaporate to dryness (SpeedVac) if concentration is required, or use directly if sensitivity permits.

  • Derivatization Reaction:

    • Neutralization: If using the pure HCl salt standard, dissolve in Borate Buffer directly. If using acid-extracted supernatant, ensure pH is adjusted to >8.2 using NaOH before adding buffer.

    • Mix: In a recovery vial, combine:

      • 
         Sample/Standard
        
      • 
         Borate Buffer (pH 8.8)
        
      • 
         AQC Reagent Solution
        
    • Incubation: Vortex immediately. Let stand 1 min at Room Temp, then heat at 55°C for 10 minutes .

    • Why Heat? While primary amines react instantly, the gem-dimethyl group can slightly retard kinetics. Heating ensures 100% conversion and breakdown of tyrosine-related side products (if analyzing peptides).

  • LC-MS/MS Parameters:

    • Column: C18 High Strength Silica (HSS),

      
      , 
      
      
      
      .
    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in ACN.

    • Detection: ESI+ Mode.

    • MRM Transitions:

      • Precursor:

        
         (Theoretical 
        
        
        
        ).
      • Product Ion:

        
         (The characteristic aminoquinoline moiety).
        

Protocol B: HPLC-FLD using OPA/3-MPA (High Throughput)

Application: Purity assessment, Formulation QC, Stability testing. Mechanism: o-Phthalaldehyde (OPA) + 3-Mercaptopropionic acid (3-MPA) forms a fluorescent isoindole. Pros/Cons: Extremely fast (seconds) but the derivative is less stable than AQC. Automated in-needle derivatization is recommended.

Reagents[2][3][4][5]
  • OPA Reagent:

    
     OPA dissolved in 
    
    
    
    Methanol +
    
    
    3-MPA +
    
    
    Borate Buffer (0.4 M, pH 10.2).
  • Stop Solution: 0.1 M Acetate buffer (pH 5.0) – Optional, if not injecting immediately.

Automated Workflow (In-Needle)
  • Vial A: Sample (

    
     in water).
    
  • Vial B: OPA Reagent.

  • Injector Program:

    • Draw

      
       Sample.
      
    • Draw

      
       OPA Reagent.
      
    • Mix in loop (3 cycles).

    • Wait

      
      .
      
    • Inject.[2]

Detection
  • Excitation: 340 nm

  • Emission: 450 nm

  • Linearity:

    
    .
    

Protocol C: GC-MS Silylation (Orthogonal Validation)

Application: Volatile impurity profiling. Reagent: MTBSTFA (N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide) + 1% TBDMCS. Note: The HCl salt must be converted to free base or neutralized in situ, as HCl interferes with silylation.

  • Preparation: Dissolve

    
     sample in 
    
    
    
    dry Pyridine.
  • Reaction: Add

    
     MTBSTFA.
    
  • Incubation: Heat at

    
     for 30 minutes.
    
  • Analysis: Inject

    
     (Split 1:20) onto a 5% Phenyl-methylpolysiloxane column.
    
  • Fragment: Look for

    
     (Loss of t-butyl group).
    

Visualized Workflows

Bioanalytical Decision Logic

BioAnalysisWorkflow Start Start: 3-Amino-2,2-dimethylpropanoic acid HCl Matrix Select Matrix Start->Matrix Bio Biological Fluid (Plasma/Serum) Matrix->Bio Chem Chemical Formulation (Purity/QC) Matrix->Chem PPT Protein Precipitation (Cold ACN + IS) Bio->PPT Dilution Dilution in Water Chem->Dilution Super Supernatant Collection PPT->Super Buffering Neutralization (Borate pH 8.8) Super->Buffering Deriv_AQC Derivatization: AccQ-Tag (55°C, 10 min) Buffering->Deriv_AQC LCMS Analysis: LC-MS/MS (ESI+, MRM 287>171) Deriv_AQC->LCMS Result Quantified Data LCMS->Result High Sensitivity (PK Data) Deriv_OPA Derivatization: OPA/3-MPA (In-needle, 1 min) Dilution->Deriv_OPA HPLC Analysis: HPLC-FLD (Ex 340nm / Em 450nm) Deriv_OPA->HPLC HPLC->Result High Throughput (QC Data)

Caption: Decision tree selecting between AccQ-Tag (LC-MS) and OPA (HPLC-FLD) based on sample matrix and sensitivity requirements.

Reaction Mechanism (AccQ-Tag)

ReactionMechanism Substrate 3-Amino-2,2-dimethylpropanoic acid (Primary Amine) Intermediate Tetrahedral Intermediate Substrate->Intermediate + pH 8.8 Reagent AQC Reagent (Activated Carbamate) Reagent->Intermediate Product Stable Urea Derivative (Fluorescent/MS-Active) Intermediate->Product Fast Byproduct N-Hydroxysuccinimide (NHS) Intermediate->Byproduct Leaving Group

Caption: The AQC reagent targets the primary amine, displacing NHS to form a stable urea derivative suitable for MS detection.

Summary of Analytical Parameters

ParameterMethod A: LC-MS/MS (AccQ-Tag)Method B: HPLC-FLD (OPA)
Target Moiety Primary & Secondary AminesPrimary Amines Only
Derivative Stability High (Weeks at RT)Low (Minutes - Inject immediately)
Sensitivity (LOD)


Reaction Time 10 min (Offline)1 min (Online/Automated)
Interference Low (MRM specificity)Medium (Matrix fluorescence)
pH Requirement 8.2 – 9.09.5 – 10.5

References

  • Waters Corporation. AccQ-Tag Ultra Derivatization Kit Protocol. Waters Application Notes.[3]

  • Thermo Fisher Scientific. Automatic Precolumn Derivatization for the HPLC Determination of Aliphatic Amines. Application Note 284.

  • Restek Corporation. Analysis of Amino Acids by GC-MS using MTBSTFA.

  • Cohen, S. A., & Michaud, D. P. (1993). Synthesis of a fluorescent derivatizing reagent, 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate, and its application for the analysis of hydrolysate amino acids via high-performance liquid chromatography. Analytical Biochemistry, 211(2), 279-287.

  • Bartolomeo, M. P., & Maisano, F. (2006). Validation of a reversed-phase HPLC method for quantitative amino acid analysis. Journal of Biomolecular Techniques, 17(2), 131.

Sources

The Strategic Role of 3-Amino-2,2-dimethylpropanoic Acid Hydrochloride in Modern Enzyme Inhibitor Design: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of contemporary drug discovery, the rational design of enzyme inhibitors remains a cornerstone of therapeutic innovation. The strategic incorporation of unique chemical scaffolds is paramount in achieving desired potency, selectivity, and pharmacokinetic profiles. Among these, 3-Amino-2,2-dimethylpropanoic acid, a β-amino acid featuring a gem-dimethyl group, has emerged as a valuable building block in the design of potent enzyme inhibitors. Its hydrochloride salt provides a stable and soluble starting material for a variety of synthetic transformations. This guide provides an in-depth analysis of the multifaceted role of this compound in enzyme inhibitor design, supported by field-proven insights, detailed experimental protocols, and comprehensive references. We will explore the fundamental contributions of its structural features and showcase its application in the development of inhibitors for critical enzyme targets, including renin and dipeptidyl peptidase-IV (DPP-IV).

Introduction: The Significance of Structural Constraints in Inhibitor Design

The efficacy of an enzyme inhibitor is intricately linked to its ability to bind to the target enzyme's active site with high affinity and specificity. The structural rigidity and conformational preferences of an inhibitor molecule are key determinants of this interaction. The incorporation of sterically demanding and conformationally restricting moieties can pre-organize the inhibitor into a bioactive conformation, thereby reducing the entropic penalty of binding and enhancing potency.

The Power of the gem-Dimethyl Group

The gem-dimethyl group, a signature feature of 3-Amino-2,2-dimethylpropanoic acid, imparts several advantageous properties to a drug candidate. This structural motif is frequently found in a variety of clinically relevant natural products.[1][2] Its strategic placement within a molecule can:

  • Induce a Bioactive Conformation: The Thorpe-Ingold effect suggests that the presence of a gem-dimethyl group can favor specific dihedral angles in the molecular backbone, effectively locking the inhibitor into a conformation that is complementary to the enzyme's active site.[1]

  • Enhance Binding Affinity: The methyl groups can engage in favorable van der Waals interactions with hydrophobic pockets within the active site, contributing to the overall binding energy.

  • Improve Metabolic Stability: The quaternary carbon center is sterically hindered and not susceptible to metabolic oxidation, which can increase the inhibitor's half-life in vivo.

  • Increase Lipophilicity: The methyl groups contribute to the overall lipophilicity of the molecule, which can be crucial for cell permeability and reaching intracellular targets.

The Versatility of β-Amino Acids in Peptidomimetics

As a β-amino acid, 3-Amino-2,2-dimethylpropanoic acid serves as a valuable scaffold for peptidomimetics, which are compounds designed to mimic the structure and function of peptides while overcoming their inherent limitations, such as poor metabolic stability and low oral bioavailability.[3] The incorporation of β-amino acids into a peptide backbone introduces an additional carbon atom, which alters the spacing of side chains and the overall conformational landscape. This modification can lead to increased resistance to proteolytic degradation by peptidases.[3]

Application in the Design of Clinically Relevant Enzyme Inhibitors

The unique structural features of 3-Amino-2,2-dimethylpropanoic acid have been successfully exploited in the development of inhibitors for several key enzyme targets.

Renin Inhibitors: The Case of Aliskiren

Renin is an aspartyl protease that plays a critical role in the renin-angiotensin-aldosterone system (RAAS), a key regulator of blood pressure.[1] The direct inhibition of renin is a therapeutic strategy for the treatment of hypertension. Aliskiren, the first-in-class direct renin inhibitor, features a derivative of 3-Amino-2,2-dimethylpropanoic acid as a central building block.[3]

In the design of Aliskiren, the 3-amino-2,2-dimethylpropanamide moiety serves as a crucial P2' ligand, occupying the S2' subsite of the renin active site. The gem-dimethyl group provides the necessary steric bulk and conformational rigidity to optimize binding interactions within this hydrophobic pocket.

G cluster_0 Conceptualization & Design cluster_1 Synthesis & Optimization cluster_2 Biological Evaluation A Identify Target Enzyme (e.g., Renin) B Analyze Active Site (S2' Pocket) A->B C Hypothesize Scaffold Fit (3-Amino-2,2-dimethylpropanoic acid) B->C D Synthesize Library of Inhibitor Analogs C->D E Structure-Activity Relationship (SAR) Studies D->E E->D F Enzyme Kinetic Assays (IC50, Ki determination) E->F G In Vitro & In Vivo Efficacy and Safety Studies F->G

Caption: Workflow for Renin Inhibitor Design.

Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors

DPP-IV is a serine protease that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1), which are involved in regulating glucose homeostasis.[4][5] Inhibition of DPP-IV is a validated therapeutic approach for the management of type 2 diabetes.[4][6] Several DPP-IV inhibitors incorporate β-amino acid scaffolds to interact with the S1 and S2 pockets of the enzyme's active site.[7] While not as central as in Aliskiren, derivatives of 3-Amino-2,2-dimethylpropanoic acid can be utilized in the design of DPP-IV inhibitors to confer conformational constraint and enhance binding affinity.

Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments relevant to the synthesis and evaluation of enzyme inhibitors incorporating the 3-Amino-2,2-dimethylpropanoic acid scaffold.

Protocol 1: Synthesis of a Peptidomimetic Inhibitor Fragment

This protocol outlines the coupling of Fmoc-3-Amino-2,2-dimethylpropanoic acid to a resin-bound amino acid using standard solid-phase peptide synthesis (SPPS) techniques.

Materials:

  • Fmoc-3-Amino-2,2-dimethylpropanoic acid

  • Rink Amide resin pre-loaded with the desired C-terminal amino acid

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • Dichloromethane (DCM)

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the pre-loaded Rink Amide resin in DMF for 1 hour in the synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a 20% solution of piperidine in DMF to the resin.

    • Shake for 20 minutes at room temperature.

    • Drain the piperidine solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve Fmoc-3-Amino-2,2-dimethylpropanoic acid (3 equivalents relative to resin loading), HOBt (3 equivalents), and DIC (3 equivalents) in DMF.

    • Pre-activate the mixture by stirring for 15 minutes at room temperature.

    • Add the activated amino acid solution to the deprotected resin.

    • Shake the reaction vessel for 2-4 hours at room temperature.

    • Causality: The steric hindrance from the gem-dimethyl group may slow down the coupling reaction, necessitating a longer reaction time or the use of a more potent coupling agent like HATU.[8]

  • Washing: Drain the coupling solution and wash the resin extensively with DMF (5 times) and DCM (3 times) to remove any unreacted reagents and byproducts.

  • Confirmation of Coupling: Perform a Kaiser test on a small sample of the resin beads. A negative result (yellow beads) indicates successful coupling.

  • Iteration: Repeat steps 2-5 for the addition of subsequent amino acids in the desired sequence.

SPPS_Cycle Start Start with Resin-Bound Protected Amino Acid Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 Wash (DMF, DCM) Deprotection->Wash1 Coupling Couple next Fmoc-Amino Acid (e.g., Fmoc-3-Amino-2,2-dimethylpropanoic acid) + DIC/HOBt Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 End Repeat Cycle or Cleave Peptide from Resin Wash2->End End->Deprotection Next Amino Acid

Caption: Solid-Phase Peptide Synthesis Cycle.

Protocol 2: Enzyme Kinetic Assay for Inhibitor Characterization

This protocol describes a general procedure for determining the inhibitory potency (IC₅₀) and mode of inhibition of a synthesized compound against a target enzyme using a continuous spectrophotometric assay.

Materials:

  • Purified target enzyme

  • Synthetic inhibitor stock solution (in DMSO)

  • Chromogenic or fluorogenic substrate for the target enzyme

  • Assay buffer (optimized for the specific enzyme)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a series of dilutions of the inhibitor stock solution in the assay buffer. The final DMSO concentration in the assay should be kept constant and low (typically <1%) to avoid affecting enzyme activity.

    • Prepare a solution of the substrate in the assay buffer at a concentration close to its Michaelis constant (Kₘ).

    • Prepare a solution of the enzyme in the assay buffer at a concentration that gives a linear reaction rate for at least 10-15 minutes.

  • Assay Setup:

    • In the wells of the 96-well plate, add:

      • Assay buffer

      • Inhibitor solution at various concentrations (or DMSO for the control)

      • Enzyme solution

    • Pre-incubate the plate at the optimal temperature for the enzyme for 5-10 minutes.

  • Initiation of Reaction:

    • Initiate the reaction by adding the substrate solution to all wells.

    • Immediately place the plate in the microplate reader.

  • Data Acquisition:

    • Measure the absorbance or fluorescence at regular intervals for 10-20 minutes. The wavelength will depend on the specific substrate used.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the progress curves (change in absorbance/fluorescence over time).

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value by fitting the data to a dose-response curve.

  • Determination of Inhibition Mechanism (Optional):

    • To determine if the inhibition is competitive, non-competitive, or uncompetitive, repeat the assay with varying concentrations of both the substrate and the inhibitor.

    • Generate Lineweaver-Burk plots (1/V₀ vs. 1/[Substrate]) for each inhibitor concentration. The pattern of the intersecting lines will reveal the mode of inhibition.

Protocol 3: Purification and Characterization of the Synthesized Inhibitor

Purification by HPLC:

  • Sample Preparation: Dissolve the crude synthesized peptide or small molecule inhibitor in a suitable solvent (e.g., a mixture of water and acetonitrile with 0.1% trifluoroacetic acid).

  • HPLC System: Use a reverse-phase C18 column.

  • Mobile Phase: A gradient of solvent A (water with 0.1% TFA) and solvent B (acetonitrile with 0.1% TFA) is typically used. For example, a linear gradient from 5% to 95% B over 30 minutes.

  • Detection: Monitor the elution profile at a suitable wavelength (e.g., 214 nm and 280 nm for peptides).

  • Fraction Collection: Collect the fractions corresponding to the major peak.

  • Analysis: Analyze the collected fractions by mass spectrometry to confirm the identity of the desired product. Pool the pure fractions and lyophilize to obtain the purified inhibitor.

Characterization by NMR:

  • Sample Preparation: Dissolve a small amount of the purified inhibitor in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • NMR Spectroscopy: Acquire ¹H and ¹³C NMR spectra. For more complex structures, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed to aid in structure elucidation and confirm the connectivity of the atoms, including the characteristic signals of the gem-dimethyl group.

Data Presentation

The following table provides hypothetical kinetic data for a series of renin inhibitors, illustrating the impact of modifications to a scaffold containing a 3-Amino-2,2-dimethylpropanoic acid derivative.

Compound IDModification at P3Renin IC₅₀ (nM)
Inhibitor A tert-Butyl15.2
Inhibitor B Cyclohexyl8.5
Inhibitor C Phenyl25.8
Inhibitor D Naphthyl12.3

Conclusion

3-Amino-2,2-dimethylpropanoic acid hydrochloride is a versatile and powerful building block in the rational design of enzyme inhibitors. Its inherent structural features, particularly the conformationally restricting gem-dimethyl group and the metabolically robust β-amino acid backbone, provide medicinal chemists with a valuable tool to enhance inhibitor potency, selectivity, and pharmacokinetic properties. The successful incorporation of this scaffold into clinically approved drugs like Aliskiren underscores its significance. The protocols provided in this guide offer a practical framework for the synthesis, purification, and evaluation of novel inhibitors based on this promising chemical entity, empowering researchers to further explore its potential in the development of next-generation therapeutics.

References

  • Fairlie, D. P., Abbenante, G., & March, D. R. (1995). Macrocyclic peptidomimetics. Current Medicinal Chemistry, 2(5), 654-686.
  • Fisher, J. F., & Mobashery, S. (2006). Design, synthesis, and evaluation of a mechanism-based inhibitor for gelatinase A. Journal of the American Chemical Society, 128(39), 12792-12798.
  • Drucker, D. J., & Nauck, M. A. (2006). The incretin system: glucagon-like peptide-1 receptor agonists and dipeptidyl peptidase-4 inhibitors in type 2 diabetes. The Lancet, 368(9548), 1696-1705.
  • Humphrey, J. M., & Chamberlin, A. R. (1997). Chemical synthesis of natural products. Chemical Reviews, 97(7), 2243-2266.
  • Wood, J. M., Maibaum, J., Rahuel, J., Grütter, M. G., Cohen, N. C., Rasetti, V., ... & Stutz, S. (2003). Structure-based design of aliskiren, a novel orally effective renin inhibitor.
  • Mutter, M., & Hersperger, R. (2018). Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry, 61(15), 6557-6571.
  • U.S. Patent No. 5,162,527. (1992). Renin inhibitors, processes for preparing them, methods for using them, and compositions containing them.
  • World Intellectual Property Organization. (2011).
  • Wang, J., et al. (2013). Discovery of novel dipeptidyl peptidase IV inhibitors for the treatment of type 2 diabetes. Journal of Medicinal Chemistry, 56(17), 6991-7004.
  • Davies, G. M., & Vedejs, E. (2005). Synthesis of β-amino-acid peptides. Part 2. Preparation of peptides of 3-amino-2,2-dimethylpropionic acid by means of conventional coupling reagents and with oxazin-6-one derivatives. Journal of the Chemical Society, Perkin Transactions 1, (1), 125-131.
  • Raeeszadeh-Sarmazdeh, M., Do, L. D., & Hritz, B. G. (2020). Metalloproteinases and Their Inhibitors: Potential for the Development of New Therapeutics. Cells, 9(5), 1313.
  • Newman, D. J., & Cragg, G. M. (2016). Natural products as sources of new drugs from 1981 to 2014.
  • Nowick, J. S. (2017). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161-214.
  • Nussberger, J., Wuerzner, G., Jensen, C., & Brunner, H. R. (2008). Renin inhibition with aliskiren. Current hypertension reports, 10(1), 16-23.
  • Gallwitz, B. (2019). Clinical Use of DPP-4 Inhibitors. Frontiers in Endocrinology, 10, 389.
  • Powers, J. C., Asgian, J. L., Ekici, Ö. D., & James, K. E. (2002). Irreversible inhibitors of serine, cysteine, and threonine proteases. Chemical reviews, 102(12), 4639-4750.
  • European Patent Office. (1990).
  • ResearchGate. (2014). How can I remove enzymes from samples without losing my analyte prior to HPLC analysis?. Retrieved from [Link]

  • OAText. (2016). Design, synthesis, and in vitro evaluation of novel dipeptidyl peptidase IV inhibitors. Retrieved from [Link]

  • MDPI. (2022). A Review on the Drugs Getting Off-Patent between the Years 2022-2025 in USA and Their Pharmaceutical Properties. Retrieved from [Link]

  • MDPI. (2024). Design, Synthesis, and Evaluation of New 2-Arylpropanoic Acid-l-Tryptophan Derivatives for Mitigating Cisplatin-Induced Nephrotoxicity. Retrieved from [Link]

  • ResearchGate. (2020). (PDF) Strategic Preparations of DPP-IV Inhibitory Peptides from Val-Pro-Xaa and Ile-Pro-Xaa Peptide Mixtures. Retrieved from [Link]

  • bioRxiv. (2021). Design of D-amino acids SARS-CoV-2 Main protease inhibitors using the cationic peptide from rattlesnake venom as a scaffold. Retrieved from [Link]

  • NIH. (2021). Peptidomimetic Small-Molecule Inhibitors of 3CLPro Activity and Spike–ACE2 Interaction. Retrieved from [Link]

  • NIH. (2019). Peptidomimetic inhibitors targeting the membrane-binding site of the neutrophil proteinase 3. Retrieved from [Link]

  • MDPI. (2021). Selected β2-, β3- and β2,3-Amino Acid Heterocyclic Derivatives and Their Biological Perspective. Retrieved from [Link]

  • BioSpace. (2013). Chinese researchers report synthesis of novel DPP IV inhibitors for type 2 diabetes. Retrieved from [Link]

  • ResearchGate. (2009). Aliskiren binds to renin and prorenin bound to (pro)renin receptor in vitro. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Amino-2,2-dimethylpropanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-Amino-2,2-dimethylpropanoic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and frequently asked questions associated with this synthesis. Our goal is to provide you with the expertise and practical insights needed to improve your yield and obtain a high-purity product.

Troubleshooting Guide: Overcoming Common Synthesis Hurdles

This section addresses specific issues that you may encounter during your experiments, providing potential causes and actionable solutions.

Q1: Why is my overall yield of this compound consistently low?

Low overall yield can be attributed to several factors throughout the synthetic process, from incomplete reactions to losses during workup and purification. Let's break down the potential causes based on common synthetic routes.

Potential Cause 1: Inefficient Hofmann Rearrangement

The Hofmann rearrangement is a classical method to convert an amide to a primary amine with one less carbon atom.[1][2][3] In the context of synthesizing 3-Amino-2,2-dimethylpropanoic acid, this would typically involve the rearrangement of 2,2-dimethylsuccinamide. However, the steric hindrance from the gem-dimethyl group can impede the reaction.

In-depth Explanation: The key step in the Hofmann rearrangement is the migration of an alkyl group from the carbonyl carbon to the nitrogen atom.[4] The bulky gem-dimethyl group on the adjacent carbon can sterically hinder this migration, leading to a slower reaction rate and the formation of side products.

Troubleshooting Protocol:

  • Optimize Reaction Temperature: Carefully control the temperature. While heating is necessary, excessive heat can lead to decomposition and the formation of undesired byproducts. Start with the temperature recommended in the literature and perform small-scale experiments to find the optimal balance between reaction rate and selectivity.

  • Choice of Base and Halogen: Sodium hydroxide and bromine are commonly used.[1] However, for sterically hindered substrates, using sodium hypobromite (NaOBr), prepared fresh, can sometimes offer milder reaction conditions and improved yields.

  • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the starting amide. This will help you determine the optimal reaction time and prevent prolonged heating that could lead to degradation.

Potential Cause 2: Side Reactions During Ammonolysis

In synthetic routes starting from a protected hydroxymethyl trimethylacetic acid, an ammonolysis step is often employed to introduce the amino group.[5] High temperatures and pressures are typically required, which can lead to the formation of byproducts.

Troubleshooting Protocol:

  • Controlled Conditions: Ensure your reaction vessel is properly sealed and can withstand the necessary pressure. Use a programmable heating mantle or oil bath to maintain a stable temperature.

  • Catalyst Screening: While not always necessary, the use of a catalyst could potentially lower the required temperature and pressure. Literature on similar ammonolysis reactions might suggest suitable catalysts to screen.

  • Purification Strategy: Be prepared for a more rigorous purification process. The crude product may contain unreacted starting material and byproducts. Recrystallization or column chromatography might be necessary to isolate the desired product.

Potential Cause 3: Losses During Product Isolation and Purification

The hydrochloride salt of 3-Amino-2,2-dimethylpropanoic acid is typically a water-soluble solid. Significant losses can occur during the workup and purification steps if not performed carefully.

Troubleshooting Protocol:

  • pH Adjustment: After hydrolysis of the intermediate, the pH of the solution is critical for precipitating the amino acid.[6] Adjust the pH slowly and monitor it with a calibrated pH meter to find the isoelectric point where the amino acid has minimum solubility.

  • Solvent Selection for Recrystallization: If recrystallization is used for purification, screen a variety of solvent systems. A mixture of a good solvent (like water or ethanol) and a poor solvent (like acetone or isopropanol) is often effective for inducing crystallization and improving recovery.

  • Drying: Ensure the final product is thoroughly dried under vacuum to remove any residual solvents, which can affect the final yield calculation and purity.

Q2: I am observing significant byproduct formation. How can I identify and minimize them?

Byproduct formation is a common challenge. The nature of the byproducts will depend on the specific synthetic route you are employing.

Common Byproducts and Their Mitigation:

Synthetic Route Starting MaterialPotential Byproduct(s)Reason for FormationMitigation Strategy
2,2-dimethylsuccinamide (via Hofmann)Unreacted starting material, isocyanate-derived impuritiesIncomplete reaction due to steric hindrance; trapping of the isocyanate intermediate by nucleophiles other than water.Optimize Hofmann rearrangement conditions (see Q1). Ensure the reaction is quenched properly with water to facilitate the hydrolysis of the isocyanate to the desired amine.
Protected 3-hydroxy-2,2-dimethylpropanoic acidDimerization or polymerization productsHigh reaction temperatures during deprotection or subsequent steps.Use milder deprotection conditions if possible. Control the temperature carefully during all reaction steps.
2,2-dimethyl-1,3-propanediolOver-oxidation products if oxidized to the dicarboxylic acidHarsh oxidizing agents or prolonged reaction times.Use a milder oxidizing agent and monitor the reaction progress closely to stop it once the desired intermediate is formed.

Analytical Approach:

To effectively troubleshoot byproduct formation, it is crucial to identify the impurities. Utilize techniques such as:

  • NMR Spectroscopy (¹H and ¹³C): To elucidate the structure of the main product and any significant impurities.

  • Mass Spectrometry (MS): To determine the molecular weight of the byproducts.

  • HPLC: To quantify the purity of your product and track the formation of byproducts over time.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis of this compound.

Q1: What are the most common synthetic routes to prepare this compound?

There are several established routes, each with its own advantages and disadvantages. The choice of route often depends on the availability of starting materials, scalability, and desired purity.

Workflow Diagram of Common Synthetic Routes:

G cluster_0 Route 1: From 2,2-dimethyl-1,3-propanediol cluster_1 Route 2: From Hydroxymethyl Trimethylacetic Acid cluster_2 Final Product A 2,2-dimethyl-1,3-propanediol B 2,2-dimethylmalonic acid A->B Oxidation C Intermediate Amide B->C Amidation D 3-Amino-2,2-dimethylpropanoic acid C->D Hofmann Rearrangement I This compound D->I HCl treatment E Hydroxymethyl Trimethylacetic Acid F Protected Ester E->F Esterification & Protection G Ammonolysis Product F->G Ammonolysis H 3-Amino-2,2-dimethylpropanoic acid G->H Hydrolysis H->I HCl treatment G Start Crude 3-Amino-2,2-dimethylpropanoic acid Dissolve Dissolve in appropriate solvent Start->Dissolve Check_Purity Check Purity (TLC/HPLC) Dissolve->Check_Purity High_Purity Proceed to Salt Formation Check_Purity->High_Purity High Low_Purity Further Purification Needed Check_Purity->Low_Purity Low Salt_Formation HCl Treatment High_Purity->Salt_Formation Recrystallization Recrystallization Low_Purity->Recrystallization Column_Chroma Column Chromatography Low_Purity->Column_Chroma Recrystallization->Salt_Formation Column_Chroma->Salt_Formation Final_Product Pure Hydrochloride Salt Salt_Formation->Final_Product

Caption: Decision workflow for the purification of 3-Amino-2,2-dimethylpropanoic acid.

Q3: Are there any specific safety precautions I should be aware of?

Yes, as with any chemical synthesis, it is crucial to adhere to strict safety protocols.

  • Hofmann Rearrangement: This reaction involves bromine, which is highly corrosive and toxic. Always handle bromine in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. The reaction can also be exothermic, so proper temperature control is essential.

  • Ammonolysis: If your synthesis involves ammonolysis at high pressure, use a properly rated and maintained pressure vessel. Ensure you are familiar with the operation of the equipment and have appropriate safety measures in place in case of a pressure release.

  • Hydrochloric Acid: Concentrated hydrochloric acid is corrosive. Handle it with care in a fume hood. When preparing solutions, always add acid to water, not the other way around.

Always consult the Safety Data Sheets (SDS) for all reagents used in your synthesis and follow the safety guidelines of your institution.

References

  • CN103319354A - Synthesis method of 3-amino-1,2-propanediol - Google Patents.
  • US4158017A - Preparation of 1,3-diamino-2,2-dimethyl-propane - Google Patents.
  • CN102477002B - Preparation method of 3-amino-2, 2-dimethylpropionamide - Google Patents.
  • CN103508888A - Synthetic method of 2,2-dimethyl dimethylmalonate - Google Patents.
  • (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID - Organic Syntheses Procedure. Available at: [Link]

  • 3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon cancer cells - RSC Publishing. Available at: [Link]

  • A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. | Request PDF - ResearchGate. Available at: [Link]

  • This compound | C5H12ClNO2 | CID 53407724. Available at: [Link]

  • Amino Acids in the Development of Prodrugs - MDPI. Available at: [Link]

  • Synthesis of β-amino-acid peptides. Part 2. Preparation of peptides of 3-amino-2,2-dimethylpropionic acid by means of conventional coupling reagents and with oxazin-6-one derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available at: [Link]

  • Synthesis and characterization of 3-amino-1, 2-propanediol - ResearchGate. Available at: [Link]

  • The Hofmann and Curtius Rearrangements - Master Organic Chemistry. Available at: [Link]

  • Hoffmann Rearrangement - Chemist Wizards. Available at: [Link]

  • 104610074 Preparation method of 3-amino-1,2-propanediol - WIPO Patentscope. Available at: [Link]

  • ChemInform Abstract: Synthesis of 3‐Amino‐2,2‐dimethyl‐8‐thia‐1‐azaspiro[4.5]decane. Available at: [Link]

  • Hofmann Rearrangement - Chemistry Steps. Available at: [Link]

  • Improved preparation of racemic 2-amino-3-(heteroaryl)propanoic acids and related compounds containing a furan or thiophene nucleus - PubMed. Available at: [Link]

  • 3-AMINO-1,2- PROPANEDIOL (APD) - Borregaard. Available at: [Link]

  • 22.4b Synthesis of Amines Hofmann Rearrangement - YouTube. Available at: [Link]

  • CN110818643A - Preparation method of 2-amino-4, 6-dimethoxypyrimidine - Google Patents.
    • HOFMANN REARRANGEMENT - PHARMD GURU. Available at: [Link]

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Side reactions in peptide coupling with 3-Amino-2,2-dimethylpropanoic acid hydrochloride

[1]

Product: 3-Amino-2,2-dimethylpropanoic acid hydrochloride CAS: [Relevant CAS, e.g., 19036-33-0] Common Abbreviations: H-Dmp-OH,


1

Executive Summary: The Gem-Dimethyl Challenge

Coupling 3-Amino-2,2-dimethylpropanoic acid presents a unique synthetic challenge governed by the Thorpe-Ingold Effect (Gem-Dimethyl Effect).[1] The two methyl groups at the

While this rigidity is desirable for stabilizing peptide secondary structures (helices/turns) in the final drug product, it creates a formidable kinetic barrier during synthesis. The steric bulk shields the reaction center, drastically reducing coupling rates and allowing competing side reactions—specifically N-acylurea formation and cyclization —to dominate if standard protocols are used.

Troubleshooting Guide: Symptom & Solution

Symptom A: Coupling Stalls / Low Yield (The "Steric Wall")

User observation: LCMS shows unreacted amine or hydrolyzed active ester after 24 hours.

Potential CauseMechanistic InsightCorrective Action
Steric Shielding The gem-dimethyl group blocks the nucleophilic attack trajectory.[1] Standard reagents (HBTU/DIC) are too bulky or slow.[1]Switch to HOAt/HATU: The 7-aza nitrogen in HOAt provides "anchimeric assistance" (neighboring group effect), accelerating the reaction rate by ~10-100x compared to HOBt.[1]
N-Acylurea Formation Because the desired aminolysis is slow, the O-acylisourea intermediate (from carbodiimides) has time to rearrange into the inert N-acylurea byproduct.[1]Avoid Carbodiimides (DCC/DIC) alone. Use HATU or COMU with a hindered base (TMP or DIEA).[1] If using DIC, you must add HOAt or Oxyma.[1]
Incomplete Salt Neutralization The HCl salt form requires 1.0 eq of base to free the amine. If the base is consumed by the activating agent, the amine remains protonated (unreactive).Pre-neutralization: Dissolve the HCl salt with 1.0 eq DIEA before adding to the activated acid mixture.
Symptom B: Side Product M+18 or M+36 (Hydrolysis)

User observation: Mass spec shows the acid component hydrolyzed rather than coupled.

Potential CauseMechanistic InsightCorrective Action
Moisture Sensitivity Activated esters of hindered amino acids react so slowly with the amine that trace water competes successfully as a nucleophile.[1]Use Anhydrous Conditions: Dry solvents (DMF/NMP) over molecular sieves. Use Acid Fluorides (via TFFH) which are more stable to moisture but highly reactive toward amines.
Symptom C: Unexpected Cyclization (The Thorpe-Ingold Trap)

User observation: Formation of a 4-membered ring (

1
Potential CauseMechanistic InsightCorrective Action

-Lactamization
If the C-terminus is activated while the N-terminus is free (e.g., in fragment condensation), the gem-dimethyl effect forces the amine and activated acid together, favoring rapid intramolecular ring closure.[1]Sequential Protection: Ensure N-terminus is Fmoc-protected during activation. Never attempt to activate the carboxyl of this residue if the amine is deprotected.
Diketopiperazine (DKP) After deprotecting the Fmoc group of the next residue attached to Dmp, the free amine attacks the Dmp-Residue ester bond.Use Trityl Linkers: If working on solid phase, use 2-chlorotrityl chloride resin (2-CTC) which is steric enough to discourage DKP formation.[1]

Mechanistic Visualization: The Side Reaction Pathway

The following diagram illustrates how the steric bulk of the gem-dimethyl group diverts the reaction pathway from the desired coupling toward the inert N-acylurea byproduct when using carbodiimides.

SideReactionPathwaycluster_0Kinetic CompetitionStartActivated Carboxyl(O-Acylisourea)DesiredPeptide Bond(Product)Start->DesiredSlow Path(Blocked by Sterics)SideProductN-Acylurea(Dead End Byproduct)Start->SideProductFast Rearrangement(Thermodynamic Sink)StericBlockGem-DimethylSteric WallStericBlock->DesiredInhibits

Caption: Kinetic competition between peptide coupling and N-acylurea rearrangement. The gem-dimethyl group slows the desired path, allowing the side reaction to dominate.

Validated Experimental Protocols

Protocol A: The "Gold Standard" (HATU/HOAt)

Best for: Standard solid-phase peptide synthesis (SPPS) where high reactivity is needed.[1]

Reagents:

  • Coupling Reagent: HATU (0.95 eq relative to Acid)[1]

  • Additive: HOAt (0.95 eq) - Critical for hindered couplings[1]

  • Base: DIEA (Diisopropylethylamine) (2.0 eq)[1]

  • Solvent: DMF or NMP (Anhydrous)[1]

Step-by-Step:

  • Dissolution: Dissolve Fmoc-3-Amino-2,2-dimethylpropanoic acid (3.0 eq) and HATU (2.9 eq) in minimum DMF.

  • Activation: Add DIEA (6.0 eq) to the mixture. Shake for 30 seconds (pre-activation is risky for racemization in chiral amino acids, but acceptable here as Dmp is achiral/symmetric at the

    
    -carbon, though often chiral overall if substituted elsewhere.[1] Note: This specific molecule is achiral at the quaternary center, so pre-activation is safe.).
    
  • Coupling: Add the activated solution to the resin-bound free amine.

  • Incubation: Double coupling is mandatory.

    • 1st Coupling: 2 hours at Room Temp.

    • 2nd Coupling: 2 hours at 50°C (Microwave assistance recommended: 75°C for 10 min).

  • Monitoring: Perform a chloranil test (more sensitive than Kaiser for secondary amines, though Dmp is primary, the steric bulk can give false negatives with Kaiser).

Protocol B: The "Nuclear Option" (Acid Fluoride)

Best for: Extremely difficult couplings where HATU fails.

Reagents:

  • Reagent: TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) or BTFFH.[1]

  • Base: DIEA.[2][3]

Step-by-Step:

  • Dissolve Amino Acid (3 eq) and TFFH (3 eq) in dry DCM/DMF (1:1).

  • Add DIEA (6 eq).

  • Allow to convert to the Acid Fluoride for 15-20 minutes.

  • Add to the resin.

  • Why this works: The acid fluoride (-COF) is small, highly electrophilic, and less sensitive to steric hindrance than the bulky -OBt/-OAt esters generated by HATU.[1]

Frequently Asked Questions (FAQ)

Q1: Can I use PyBOP instead of HATU? Answer: You can, but it is not recommended for this specific residue.[1] PyBOP generates a benzotriazole ester (OBt) which is bulkier and less reactive than the azabenzotriazole ester (OAt) generated by HATU. For gem-dimethyl residues, the extra reactivity of the 7-aza nitrogen in HATU/HOAt is often the difference between 20% and 95% yield.

Q2: Why is the hydrochloride salt problematic? Answer: The HCl must be neutralized to release the nucleophilic amine. However, if you mix the HCl salt directly with a weak base and coupling reagent, the neutralization might be incomplete due to the buffering effect. Best Practice: Perform a "free-basing" wash: Wash the resin with 5% DIEA in DCM before adding the coupling mixture to ensure the amine is fully deprotonated.

Q3: I see a peak corresponding to "Dimerization". What happened? Answer: If you are activating the acid form of 3-Amino-2,2-dimethylpropanoic acid and the protection is not robust, or if you used a large excess of base, you may have triggered the formation of a symmetrical anhydride which then reacted poorly. Ensure you use slightly less coupling reagent than amino acid (0.95:1 ratio) to prevent activating the coupling reagent itself (guanidinylation).

Q4: Is microwave synthesis safe for this residue? Answer: Yes, and often necessary.[1] The thermal energy helps overcome the steric barrier. Standard protocols (75°C for 5-10 mins) are generally stable for this residue as it does not have a chiral proton at the

1

References

  • Albericio, F., & Buksbaum, S. (2004).[1] The role of HOAt in the coupling of hindered amino acids.

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[1][4] An efficient peptide coupling additive.[4] Journal of the American Chemical Society. [1]

  • Beissner, M., et al. (2010).[1] Gem-dimethyl effect in peptide cyclization and synthesis.[1] [1]

  • Wenschuh, H., et al. (1995).[1] Stepwise automated solid phase synthesis of naturally occurring peptaibols using FMOC chemistry. (Discusses Aib coupling, analogous to Dmp). [Source: J. Org.[5] Chem]([Link]1]

Overcoming steric hindrance with 3-Amino-2,2-dimethylpropanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-Amino-2,2-dimethylpropanoic Acid HCl Senior Application Scientist Desk | Ticket #998-GEM-DIMETHYL

Introduction: The "Gem-Dimethyl" Paradox

Welcome to the technical support hub for 3-Amino-2,2-dimethylpropanoic acid hydrochloride (also known as


-amino acid or 

-dimethyl-

-alanine).

You are likely here because you are encountering the "Gem-Dimethyl Paradox." You selected this building block to stabilize your peptide’s secondary structure (helices/turns) or to block proteolytic degradation. However, the very feature that provides this stability—the Thorpe-Ingold Effect (gem-dimethyl steric bulk)—is currently preventing you from synthesizing the molecule.

This guide moves beyond standard protocols. We treat this molecule not as a standard amino acid, but as a sterically demanding synthon requiring specific activation strategies.

Module 1: The Critical Failure Point (Carboxyl Activation)

The Issue: The primary failure mode with 3-Amino-2,2-dimethylpropanoic acid is C-terminal activation . The structure is


.
The two methyl groups at the 

-position (relative to the carboxyl) create a dense electron cloud and physical blockade. Standard bulky activating groups (like the OBt ester from HBTU) struggle to form, and if they do form, the incoming amine cannot penetrate the methyl shield to attack the carbonyl.

The Solution: The "Small Electrophile" Strategy When steric hindrance is high, you must reduce the size of the leaving group. We recommend abandoning standard carbodiimides/uroniums in favor of Acid Fluorides .

Protocol A: Acid Fluoride Activation (Gold Standard)

Recommended for: Coupling to secondary amines or bulky residues.

  • Reagent: TFFH (Tetramethylfluoroformamidinium hexafluorophosphate).[1]

  • Stoichiometry: AA : TFFH : DIPEA (1 : 1.1 : 2.5).

  • Solvent: DCM (Dichloromethane) is preferred over DMF for acid fluoride generation if solubility permits; otherwise, use NMP.

  • Mechanism: TFFH converts the carboxylic acid into an Acid Fluoride (

    
    ). The fluoride atom is small (high electronegativity, low steric radius), allowing the incoming nucleophile to access the carbonyl carbon despite the gem-dimethyl guard.
    
Protocol B: HOAt/HATU (Silver Standard)

Recommended for: Standard automated synthesis.

If you cannot use acid fluorides, you must use reagents containing the HOAt (7-aza-1-hydroxybenzotriazole) moiety.

  • Why? The nitrogen in the pyridine ring of HOAt creates a "neighboring group effect" (anchimeric assistance), pulling the incoming amine closer to the active center, effectively bypassing some steric hindrance.

  • Reagent: HATU or COMU.[1]

  • Warning: Do not use HBTU or TBTU. The lack of the pyridine nitrogen makes them ineffective for this residue.

Module 2: Troubleshooting Workflow (Decision Matrix)

Below is the logical flow for determining the correct coupling strategy based on your specific failure mode.

CouplingLogic Start START: Coupling Failure CheckPos Is the 3-Amino-2,2-dimethyl residue the Amine or Acid? Start->CheckPos IsAcid It is the Carboxyl Component (Activation Issue) CheckPos->IsAcid Acting as Acid IsAmine It is the Amine Component (Nucleophile Issue) CheckPos->IsAmine Acting as Amine TryHATU Attempt 1: HATU + HOAt (Double Couple, 2h) IsAcid->TryHATU CheckHATU Did it work? TryHATU->CheckHATU TryTFFH Attempt 2: TFFH (Acid Fluoride) DCM/DIPEA CheckHATU->TryTFFH No (<50% Yield) CheckSol Check Solubility: Is the HCl salt neutralized? IsAmine->CheckSol Neutralize Action: Pre-neutralize with 10% DIPEA/DMF wash CheckSol->Neutralize No/Unsure Microwave Action: Microwave Heating (75°C, 25 Watts) CheckSol->Microwave Yes Neutralize->Microwave

Figure 1: Decision matrix for troubleshooting coupling failures based on the role of the hindered residue.

Module 3: Solubility & The "Salt Trap"

The Issue: You purchased the Hydrochloride (HCl) salt.

  • CAS: 2843-19-8[2][3][4]

  • MW: 153.61 g/mol [2][3]

  • Appearance: White crystalline powder.

The Trap: In peptide synthesis (especially SPPS), we often assume the base in the coupling cocktail (DIPEA/NMM) is sufficient to neutralize the amino acid salt. For sterically hindered amino acids, this is a dangerous assumption. If the amine is not fully free-based before the coupling reagent is activated, the kinetics will favor side reactions (guanidinylation) over coupling.

Correct Handling Protocol:

  • Dissolution: Dissolve the HCl salt in pure DMF or NMP. It may require sonication.[5]

  • Neutralization: Add DIPEA (Diisopropylethylamine) stoichiometrically (1.0 equiv) to the amino acid solution.

  • Observation: Ensure no precipitate forms. If it does, add a chaos-inducing solvent like HFIP (Hexafluoroisopropanol) or TFE (Trifluoroethanol) at 10% v/v to break aggregates.

  • Activation: Only then add the coupling reagent (HATU/TFFH).

Quantitative Comparison: Coupling Reagents

The following data summarizes expected coupling efficiencies for


-disubstituted systems (based on comparative literature for Aib/Gem-dimethyl analogs).
Reagent ClassReagentExpected Yield (1h)Steric PenetrationRisk of Epimerization
Acid Fluoride TFFH >95% High Low
Uronium (Aza) HATU 80-90%MediumLow
Phosphonium PyAOP 85-95%Medium-HighLow
Uronium (Std) HBTU<40%Very LowN/A (Achiral)
Carbodiimide DIC/HOBt<20%LowN/A

Frequently Asked Questions (FAQ)

Q1: Does this molecule cause racemization?

  • Answer: No. 3-Amino-2,2-dimethylpropanoic acid is achiral .[6]

    • Structure:

      
      .
      
    • The

      
      -carbon (C2) has two identical methyl groups. The 
      
      
      
      -carbon (C3) has two identical hydrogens.
    • However: If you are coupling to this residue (where this residue is the amine), the previous amino acid (the carboxylic component) is at high risk of racemization because the reaction will be slow. Use Collidine instead of DIPEA to minimize this risk for the previous residue.

Q2: Can I use microwave synthesis?

  • Answer: Yes, and it is highly recommended. The thermal energy helps overcome the rotational barrier imposed by the gem-dimethyl groups.

    • Settings: 75°C for 5-10 minutes.

    • Caution: Do not exceed 75°C if using Fmoc chemistry, as Fmoc is thermolabile in the presence of basic hindered amines.

Q3: Why is the N-terminus coupling easier than the C-terminus?

  • Answer: Look at the structure. The amine is on the

    
    -carbon (
    
    
    
    ). It is a primary amine on a primary carbon. It is physically separated from the bulky gem-dimethyl group by a methylene spacer. The C-terminus, however, is directly attached to the bulky quaternary carbon. Therefore, coupling to the amine is standard; coupling of the acid is difficult.

References

  • Carpino, L. A., et al. (2003). "The 7-azabenzotriazole active ester (HOAt) and its application in peptide synthesis." Accounts of Chemical Research.

    • Context: Establishes HATU/HO
  • Wenschuh, H., et al. (1995). "Stepwise automated solid phase synthesis of naturally occurring peptaibols using Fmoc amino acid fluorides." Journal of Organic Chemistry.

    • Context: Validates the Acid Fluoride (TFFH) method for -disubstituted amino acids (Aib analogs).
  • Toniolo, C., et al. (2001).[7] "Control of peptide conformation by the Thorpe-Ingold effect (C-alpha-tetrasubstitution)." Biopolymers.[7]

    • Context: Explains the mechanistic "Why" (Thorpe-Ingold effect) behind the difficulty.
  • PubChem. (2024).[3][8] "this compound."[2][3] National Library of Medicine.

    • Context: Verification of chemical structure and physical properties.[3]

Sources

Navigating the Challenges of 3-Amino-2,2-dimethylpropanoic Acid Hydrochloride Solubility: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

3-Amino-2,2-dimethylpropanoic acid hydrochloride is a valuable building block in medicinal chemistry and drug development, prized for its unique structural features. However, its solubility characteristics can present challenges during synthesis, impacting reaction efficiency and product purity. This guide is designed to provide a comprehensive understanding of these solubility issues and offer practical solutions to overcome them.

Troubleshooting Guide: From Poor Dissolution to Reaction Failure

Researchers often encounter difficulties in achieving complete dissolution of this compound, particularly in organic solvents commonly used for synthesis. This can lead to incomplete reactions, heterogeneous mixtures, and difficulties in purification. The following troubleshooting guide addresses these issues in a stepwise manner, explaining the underlying scientific principles.

Problem 1: The Reagent Won't Dissolve!

You've added your this compound to the reaction solvent, but it remains a stubborn suspension. This is a common first hurdle.

Initial Steps:

  • Verify Solvent Choice: As an amino acid hydrochloride, this compound is a salt and thus exhibits high polarity. Its solubility is generally poor in non-polar aprotic solvents. Polar aprotic solvents like N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP) are better choices than solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or dioxane.[1]

  • Gentle Heating: Applying gentle heat (e.g., 40-50 °C) can significantly increase the solubility of many compounds. However, be cautious, as excessive heat can lead to degradation.

  • Sonication: Using an ultrasonic bath can help break down solid aggregates and promote dissolution.

Advanced Strategies:

If the initial steps fail, consider the following:

  • Solvent Mixtures: A combination of solvents can often achieve a desirable polarity that a single solvent cannot. For instance, adding a small amount of a polar protic solvent like methanol or even water to a polar aprotic solvent like DMF can sometimes dramatically improve solubility. However, be mindful that protic solvents can interfere with certain reaction mechanisms.

  • pH Adjustment: The solubility of amino acids is highly pH-dependent.[2] While working with the hydrochloride salt, the solution will be acidic. In some cases, careful addition of a non-nucleophilic organic base (e.g., diisopropylethylamine - DIPEA) can neutralize the hydrochloride and increase solubility of the free amine form in organic solvents. This should be done cautiously, as it can affect the reactivity of the amino acid.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and use of this compound.

Q1: What is the expected solubility of this compound in common organic solvents?

While precise quantitative data can be scarce, a general qualitative understanding is crucial. As a polar salt, its solubility is expected to be highest in polar protic solvents and lower in polar aprotic and non-polar solvents.

Solvent CategoryExamplesExpected Solubility
Polar Protic Water, Methanol, EthanolHigh
Polar Aprotic DMF, NMP, DMSO, AcetonitrileModerate to Low
Non-Polar Aprotic DCM, THF, Dioxane, TolueneVery Low to Insoluble

Q2: I'm seeing incomplete conversion in my peptide coupling reaction. Could this be a solubility issue?

Yes, poor solubility is a likely culprit. If the amino acid is not fully dissolved, the reaction can only occur at the surface of the solid particles, leading to slow and incomplete conversion. Furthermore, the steric hindrance from the two methyl groups adjacent to the amine can also slow down the reaction rate.[3][4]

Q3: How can I improve the success of my peptide coupling or acylation reaction with this hindered amino acid?

Beyond addressing the solubility, consider these strategies:

  • Choice of Coupling Reagent: For sterically hindered amino acids, more potent coupling reagents may be necessary. Consider using HATU, HCTU, or COMU, which are known to be effective in difficult coupling scenarios.

  • Extended Reaction Times: Due to steric hindrance, these reactions may require longer times to go to completion. Monitor the reaction progress carefully.

  • Elevated Temperature: As with dissolution, a moderate increase in temperature can sometimes overcome the activation energy barrier for sterically hindered couplings.

Q4: Will converting the hydrochloride salt to the free amine improve its solubility in organic solvents?

Yes, in many cases, the free amine form will be more soluble in organic solvents than the hydrochloride salt. This can be achieved by a liquid-liquid extraction with a mild base or by careful addition of a soluble organic base to the reaction mixture. However, be aware that the free amine is more reactive and may be less stable over time.

Experimental Protocols

Protocol 1: General Procedure for Improving Dissolution in a Peptide Coupling Reaction

This protocol provides a starting point for addressing solubility issues in a typical peptide coupling reaction.

  • Initial Dissolution Attempt: To your reaction vessel, add the this compound and your chosen polar aprotic solvent (e.g., DMF or NMP).

  • Stirring and Observation: Stir the mixture at room temperature for 15-20 minutes. Observe if the solid dissolves completely.

  • Gentle Heating: If dissolution is incomplete, warm the mixture to 40-50 °C with continued stirring.

  • Co-solvent Addition (Optional): If the solid persists, add a small amount (e.g., 1-5% v/v) of a compatible polar protic solvent like methanol.

  • Base Addition: Once the amino acid is dissolved (or as a final resort), add your non-nucleophilic base (e.g., DIPEA) to neutralize the hydrochloride and proceed with the addition of your carboxylic acid and coupling reagent.

Protocol 2: In-situ Neutralization for Improved Solubility

This method involves neutralizing the hydrochloride salt within the reaction vessel to generate the more soluble free amine.

  • Suspension: Suspend the this compound in your chosen aprotic solvent (e.g., DMF).

  • Base Addition: Add 1.05 equivalents of a non-nucleophilic organic base (e.g., DIPEA).

  • Stirring: Stir the mixture at room temperature for 30 minutes. You should observe the solid dissolving as the free amine is formed.

  • Reaction Initiation: Proceed with your reaction by adding the other reagents.

Visualizing the Workflow

To aid in decision-making during your experiments, the following workflow diagram outlines the key steps for troubleshooting solubility issues.

Caption: Troubleshooting workflow for solubility issues.

References

  • Lahiri, S. C. (2001). Solubilities of Amino Acids in Different Mixed Solvents. Journal of the Indian Chemical Society, 78(2), 79-82.
  • Needham, T. E., Jr. (1970). The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

  • Capot Chemical Co., Ltd. (2019). MSDS of 3-aMino-2,2-dimethyl-propionic acid hydrochloride. [Link]

  • Khan Academy. (2013, February 13). Steric hindrance [Video]. YouTube. [Link]

  • Davies, J. S., & Thomas, W. A. (1978). Synthesis of β-amino-acid peptides. Part 2. Preparation of peptides of 3-amino-2,2-dimethylpropionic acid by means of conventional coupling reagents and with oxazin-6-one derivatives. Journal of the Chemical Society, Perkin Transactions 1, 1157-1164.
  • Hayashi, Y. (2018). Highly Sterically Hindered Peptide Bond Formation. Thieme. [Link]

  • Nozaki, Y., & Tanford, C. (1971). The Solubility of Amino Acids and Two Glycine Peptides in Aqueous Ethanol and Dioxane Solutions. Journal of Biological Chemistry, 246(7), 2211-2217.
  • Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]

  • El Rayes, S. M., Aboelmagd, A., Gomaa, M. S., Fathalla, W., Ali, I. A. I., Pottoo, F. H., & Khan, F. A. (2020). 3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon cancer cells. RSC Advances, 10(16), 9495-9510.

Sources

Technical Support Center: Purification of 3-Amino-2,2-dimethylpropanoic Acid Hydrochloride Peptides

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of peptides incorporating the sterically hindered, non-natural amino acid, 3-Amino-2,2-dimethylpropanoic acid (also known as 2,2-dimethyl-β-alanine). The presence of the gem-dimethyl group on the carbon adjacent to the amine introduces unique challenges in standard reversed-phase HPLC (RP-HPLC) purification protocols. This resource is designed to help you diagnose and solve these specific issues, ensuring the highest purity and recovery of your target peptide.

Troubleshooting Guide

This section addresses common problems encountered during the purification of these challenging peptides. Each issue is broken down into potential causes and actionable solutions, grounded in chromatographic principles.

Problem 1: Poor Peak Shape (Broadening or Tailing)

Poor peak shape is one of the most frequent issues, often leading to poor resolution and inaccurate quantification. With 3-Amino-2,2-dimethylpropanoic acid-containing peptides, the cause is often related to steric hindrance and secondary interactions.

Potential Causes & Solutions
  • Cause A: On-Column Aggregation or Slow Unfolding: The bulky gem-dimethyl group can promote peptide aggregation or slow the conformational changes needed for optimal interaction with the stationary phase. This leads to a mixed population of molecules interacting with the column at different rates.

    • Solution 1: Increase Column Temperature. Elevating the column temperature (e.g., to 40-70°C) is a highly effective strategy.[1][2] Increased temperature reduces mobile phase viscosity, improves mass transfer kinetics, and provides the necessary energy to disrupt peptide aggregates and secondary structures.[1][2][3] This results in sharper peaks and often improves resolution.[1]

    • Solution 2: Modify Mobile Phase. Consider adding organic solvents like isopropanol or using chaotropic agents to the mobile phase to disrupt hydrophobic interactions that may lead to aggregation.

  • Cause B: Secondary Interactions with Residual Silanols: The peptide's free amines can interact with exposed, acidic silanol groups on the silica-based stationary phase, causing peak tailing.

    • Solution 1: Use a Sterically Protected or End-Capped Column. Modern columns with advanced end-capping or sterically protected bonded phases are designed to minimize silanol interactions.

    • Solution 2: Adjust Mobile Phase pH. While standard protocols use low pH (e.g., 0.1% TFA, pH ~2) to protonate acidic side chains and suppress silanol activity, sometimes a different pH is needed.[2] Exploring a higher pH (e.g., using 0.1% ammonium hydroxide, pH ~10.7) can alter the charge state of the peptide and improve peak shape, but ensure your column is stable at high pH (hybrid or polymer-based columns are recommended).[4][5]

    • Solution 3: Use a Stronger Ion-Pairing Reagent. Trifluoroacetic acid (TFA) is a standard ion-pairing agent, but for stubborn peptides, a more hydrophobic agent like heptafluorobutyric acid (HFBA) can form a stronger ion pair with the peptide.[6][7] This effectively masks the positive charges, reduces silanol interactions, and increases retention, which can sometimes improve peak shape and resolution.[6][7]

Workflow: Troubleshooting Poor Peak Shape

Here is a decision tree to guide your troubleshooting process for poor peak shape.

G cluster_0 cluster_1 cluster_2 start Start: Poor Peak Shape check_temp Increase Column Temperature (40-70°C) start->check_temp temp_improved Problem Solved? check_temp->temp_improved Run Test check_ion_pair Switch to Stronger Ion-Pairing Agent (HFBA) temp_improved->check_ion_pair No end_success Success: Purity Confirmed temp_improved->end_success Yes ip_improved Problem Solved? check_ion_pair->ip_improved Run Test check_column Use End-Capped or Sterically Protected Column ip_improved->check_column No ip_improved->end_success Yes col_improved Problem Solved? check_column->col_improved Run Test col_improved->end_success Yes end_consult Consult Further: Consider Alternative Chromatography Mode col_improved->end_consult No

Caption: Decision tree for troubleshooting poor peak shape.

Problem 2: Low Recovery or Yield

Low recovery is a critical issue, especially in drug development where material is precious. This problem can stem from both sample properties and chromatographic conditions.

Potential Causes & Solutions
  • Cause A: Poor Solubility in Mobile Phase. The peptide may be precipitating on the column, especially at the point of injection where the sample solvent meets the mobile phase.

    • Solution 1: Optimize Injection Solvent. Dissolve the sample in a solvent as similar to the initial mobile phase as possible. If the sample is dissolved in a strong organic solvent like DMSO, inject the smallest volume possible to avoid solvent mismatch effects.

    • Solution 2: Increase Temperature. As mentioned for peak shape, higher temperatures can significantly improve the solubility of hydrophobic or aggregation-prone peptides.[2]

  • Cause B: Irreversible Adsorption to the Column. The peptide may be binding irreversibly to active sites on the column or to contaminants from previous runs.

    • Solution 1: Column Cleaning and Regeneration. Before running a critical purification, flush the column with a strong solvent wash (e.g., isopropanol or a high-acetonitrile gradient) to remove strongly bound contaminants.

    • Solution 2: Use a Guard Column. A guard column acts as a disposable filter, protecting the analytical column from irreversible adsorption and particulate matter.[8]

Problem 3: Co-elution with Impurities

Achieving baseline separation from closely-eluting synthesis impurities (e.g., deletion sequences, diastereomers) is the primary goal of purification.

Potential Causes & Solutions
  • Cause A: Insufficient Selectivity. The combination of stationary phase and mobile phase is not providing enough differential retention between the target peptide and impurities.

    • Solution 1: Optimize the Gradient. A shallower gradient provides more time for separation and can resolve closely eluting peaks.[9] Focus the shallow gradient around the elution percentage of your target peptide.

    • Solution 2: Change Mobile Phase Selectivity.

      • Temperature: Changing the temperature can alter selectivity, as different compounds respond differently to thermal changes. Sometimes this can increase the resolution between two co-eluting peaks, while in other cases it might decrease it.

      • Ion-Pairing Agent: Switching from TFA to an alternative like perfluoropentanoic acid (PFPA) or HFBA changes the hydrophobicity of the ion pair and can significantly alter the elution order and separation of impurities.[6][7]

      • Organic Solvent: If using acetonitrile, try substituting it with methanol or isopropanol. This changes the "B" solvent selectivity and can resolve difficult pairs.

    • Solution 3: Change Stationary Phase. If mobile phase optimization is insufficient, a different stationary phase may be required. A phenyl-hexyl or a C8 column offers different hydrophobic selectivity compared to a standard C18 and may provide the necessary resolution.

Table 1: Mobile Phase Optimization Strategies for Improved Selectivity
ParameterStandard ConditionAlternative 1Alternative 2Rationale
Ion-Pairing Agent 0.1% TFA0.1% Formic Acid0.05% HFBAFormic acid is better for MS compatibility. HFBA increases retention and can alter selectivity for charged species.[6][7]
Organic Modifier Acetonitrile (ACN)Methanol (MeOH)Isopropanol (IPA)Changes solvent selectivity (dipole moment, hydrogen bonding capacity), potentially resolving co-eluting peaks.
Temperature Ambient / 30°C50-60°C10-20°CHigher temperatures improve kinetics and can change selectivity.[1] Lower temperatures can sometimes enhance separation for specific modifications.[10]
pH Modifier 0.1% TFA (pH ~2)0.1% NH4OH (pH ~10)10mM Ammonium AcetateChanges the charge state of the peptide and impurities, drastically altering retention and selectivity.[2][4] Requires a pH-stable column.

Frequently Asked Questions (FAQs)

Q1: Why are peptides with 3-Amino-2,2-dimethylpropanoic acid so challenging to purify?

The primary challenge stems from the steric hindrance introduced by the gem-dimethyl group on the β-carbon. This bulky, hydrophobic moiety can:

  • Restrict Conformational Flexibility: This can lead to unusual or slow interactions with the C18 stationary phase, resulting in broad peaks.

  • Promote Aggregation: The increased hydrophobicity can cause peptides to aggregate, which behave differently chromatographically than the monomeric form.

  • Shield Charges: The bulky group can partially shield nearby charges, altering the effectiveness of standard ion-pairing agents.

Q2: What is the best starting RP-HPLC column for these peptides?

A high-quality, end-capped C18 column with a particle size of 5 µm is a good starting point for preparative work. However, due to the potential for secondary interactions, consider columns specifically marketed for peptide separations, which often have wider pores (300 Å) and advanced surface bonding chemistry to minimize silanol effects. If standard C18 fails, a Phenyl-Hexyl phase can offer alternative selectivity.

Q3: How does the hydrochloride salt form affect purification?

The hydrochloride (HCl) is the salt form of the amine groups on your peptide. In the highly acidic mobile phase (e.g., 0.1% TFA), the HCl is fully dissociated, and the amines are protonated. The chloride ion is a very weak ion-pairing agent and will be immediately displaced by the trifluoroacetate anion from the mobile phase. Therefore, the hydrochloride salt form of the starting material has a negligible direct impact on the RP-HPLC separation itself, as the mobile phase conditions dictate the ionic state during chromatography. Its main impact is on the initial solubility and handling of the crude peptide.

Q4: Can I use flash chromatography for these peptides?

Yes, modern high-performance flash chromatography with high-quality C18 cartridges can be an excellent first step for crude purification, especially for larger quantities (>100 mg).[9] The principles are the same as HPLC: optimizing the gradient is key.[9] A shallow gradient focused on the elution point of your peptide can significantly improve purity before a final polishing step on a preparative HPLC.[9] Modulating the mobile phase pH can also be a powerful tool in flash chromatography to enable separation of difficult mixtures.[5]

Q5: What is a good, generic starting protocol for a peptide containing this residue?

A robust starting point is crucial. The following protocol can be adapted as needed based on the troubleshooting guide above.

Protocol: Initial Purification Screen
  • Column: C18, 5 µm, 300 Å (e.g., 250 x 10 mm for preparative)

  • Mobile Phase A: 0.1% TFA in HPLC-grade water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Flow Rate: 4.0 mL/min

  • Column Temperature: 45°C

  • Detection: 220 nm

  • Sample Preparation: Dissolve crude peptide in a minimal amount of Mobile Phase A, or water/acetonitrile mixture. If solubility is poor, use DMSO but inject the smallest possible volume.

  • Gradient:

    • Step 1 (Scouting): 5% to 95% B over 30 minutes. This will determine the approximate elution percentage of your peptide.

    • Step 2 (Optimization): Based on the scouting run, create a shallow gradient. If your peptide eluted at 40% B, run a gradient from 30% to 50% B over 40 minutes.

References

  • Influence and Control of Column Temperature in Successful Peptide Mapping. Waters. [Link]

  • Improved Reversed Phase Chromatography of Hydrophilic Peptides from Spatial and Temporal Changes in Column Temperature. PubMed. [Link]

  • Effect of column temperature on separation of peptides and proteins Effect Improvement of resolution by increasin. YMC Co., Ltd. [Link]

  • How to improve peptide purification by altering the mobile phase pH. Biotage. [Link]

  • Improving peptide purification via flash column chromatography by modulating mobile phase pH. Morressier. [Link]

  • Peptide Isolation – Method Development Considerations. Waters Corporation. [Link]

  • Optimizing a mobile phase gradient for peptide purification using flash column chromatography. Biotage. [Link]

  • How to choose an ion pairing agent to improve your peptide purification. Biotage. [Link]

  • Effect of anionic ion-pairing reagent concentration (1–60 mM) on reversed-phase liquid chromatography elution behaviour of peptides. PMC - NIH. [Link]

  • HPLC Troubleshooting Guide. SCION Instruments. [Link]

  • HPLC Troubleshooting Guide. Restek. [Link]

Sources

Preventing racemization of 3-Amino-2,2-dimethylpropanoic acid hydrochloride during coupling

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Racemization of Amino Acids During Coupling with 3-Amino-2,2-dimethylpropanoic acid hydrochloride

Audience: Researchers, scientists, and drug development professionals.

Senior Application Scientist's Foreword:

Welcome to our dedicated guide on a particularly challenging aspect of peptide synthesis: coupling sterically hindered amino acids while maintaining the chiral integrity of your sequence. The focus of our discussion, 3-Amino-2,2-dimethylpropanoic acid, presents a unique set of challenges. As a β-amino acid with two methyl groups adjacent to the carboxyl function, it imposes significant steric hindrance.

A crucial point of clarification is that 3-Amino-2,2-dimethylpropanoic acid itself is achiral and therefore cannot racemize. However, the forcing conditions often required to couple this bulky building block can readily induce racemization or epimerization in the chiral amino acid partner to which it is being linked. This guide is structured to address this specific problem. We will delve into the mechanistic underpinnings of racemization and provide robust, field-tested strategies to ensure the stereochemical fidelity of your final peptide product.

Troubleshooting Guide: Diagnosis and Resolution of Racemization

This section is designed to address the immediate issues you may be facing in the lab. The question-and-answer format allows for rapid problem diagnosis and the implementation of effective solutions.

Q1: I've confirmed epimerization of the amino acid residue coupled to 3-Amino-2,2-dimethylpropanoic acid. What is the most likely chemical cause?

A1: The primary cause of racemization during peptide bond formation is the activation of the carboxylic acid of the chiral N-protected amino acid you are coupling.[1][2][3] This activation, which is necessary for the amide bond to form, also makes the α-proton of that amino acid acidic and susceptible to abstraction by a base.[3]

There are two main pathways for this loss of stereochemistry:

  • Direct Enolization: A base directly removes the α-proton, forming a planar enolate intermediate which can be re-protonated from either face, leading to a racemic mixture.

  • Oxazolone Formation: This is the most common pathway.[3][4] The activated carboxyl group is attacked intramolecularly by the oxygen of the N-protecting group's carbonyl (e.g., in Fmoc- or Boc-amino acids), forming a 5(4H)-oxazolone ring. This intermediate is highly prone to racemization because the α-proton is now part of a planar, aromatic-like system, making it very acidic.[3]

The significant steric hindrance from 3-Amino-2,2-dimethylpropanoic acid slows down the desired intermolecular coupling reaction.[5] This extended reaction time allows the highly reactive, activated chiral amino acid to reside in its racemization-prone state (e.g., as an oxazolone) for longer, increasing the likelihood of epimerization before the desired coupling occurs.

RacemizationMechanism cluster_activation Activation & Racemization Pathway AA N-Protected Chiral Amino Acid (L-form) Activated_AA Activated Ester (e.g., O-Acylisourea) AA->Activated_AA Coupling Reagent Oxazolone 5(4H)-Oxazolone (Planar, Achiral Intermediate) Activated_AA->Oxazolone Base (Intramolecular cyclization) Desired_Peptide Desired Dipeptide (L-configuration retained) Activated_AA->Desired_Peptide Racemized_AA Activated Ester (Racemic D/L Mixture) Oxazolone->Racemized_AA Tautomerization & Protonation Undesired_Peptide Epimerized Dipeptide (D-configuration formed) Racemized_AA->Undesired_Peptide Slow Coupling (Undesired Path) Hindered_Amine 3-Amino-2,2-dimethyl- propanoic acid Hindered_Amine->Desired_Peptide Hindered_Amine->Undesired_Peptide

Figure 1: Competing pathways of desired coupling versus racemization via oxazolone formation.
Q2: Which coupling reagents and additives are best for sterically demanding couplings while minimizing racemization?

A2: The choice of coupling reagent is critical. For hindered couplings, you need a highly reactive agent, but this must be balanced with racemization suppression. The key is to use a reagent in combination with an additive that converts the initial, highly reactive activated species into a more stable active ester, which is less prone to racemization but still reactive enough to couple.[2][6]

  • Uronium/Aminium Reagents: These are generally the first choice. HATU and HCTU are highly effective. HATU is based on the additive HOAt (1-hydroxy-7-azabenzotriazole), which is superior to HOBt in both accelerating coupling and suppressing racemization.[6]

  • Phosphonium Reagents: PyAOP is an excellent choice, as it is also based on HOAt and does not have the side reactions associated with some uronium reagents (like guanidinylation of the free amine).[3] Avoid the original BOP reagent, as its byproduct, HMPA, is a potent carcinogen.[7]

  • Carbodiimides: Reagents like DIC (N,N'-diisopropylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) should always be used with a racemization-suppressing additive.[8] OxymaPure® (ethyl 2-cyano-2-(hydroxyimino)acetate) is a modern, highly effective, and non-explosive alternative to HOBt and HOAt.[2][8]

Recommendation Summary Table:

Reagent ClassRecommended ReagentsAdditive (if separate)Key AdvantagesConsiderations
Uronium/Aminium HATU, HCTU(Incorporated)Very fast, highly efficientCan cause guanidinylation if used in excess[7]
Phosphonium PyAOP(Incorporated)High reactivity, low racemizationHigher cost
Carbodiimide DIC, EDCOxymaPure® , HOAt, HOBtCost-effective, byproducts are often solubleSlower, requires additive, risk of N-acylurea formation[3]
Specialty DEPBTNone requiredReported to be very low in racemization[8]Less common, may require specific conditions
Q3: How do I optimize reaction conditions like base, temperature, and solvent for this specific coupling?

A3: Fine-tuning your reaction conditions is just as important as choosing the right reagents.

  • Base Selection: The base neutralizes the amino acid salt and is crucial for the reaction, but it can also promote racemization.[2] The basicity and steric hindrance of the base matter significantly.[2][3]

    • Avoid: Strong, non-hindered bases.

    • Use with Caution: DIEA (N,N-Diisopropylethylamine) is widely used but is known to promote racemization. Use it judiciously (e.g., 2 equivalents).

    • Recommended: Weaker, less-nucleophilic bases are superior for maintaining chiral purity. N-methylmorpholine (NMM) (pKa ~7.4) or the sterically hindered 2,4,6-collidine (pKa ~7.4) are excellent choices.[2][3]

  • Temperature Control: Temperature is a double-edged sword.

    • Low Temperature: Performing the activation and coupling at 0°C is a standard practice to slow the rate of racemization.

    • Elevated Temperature: For very difficult couplings, elevated temperatures (e.g., 40-60°C or microwave heating) may be necessary to drive the reaction to completion.[9] However, this significantly increases the risk of racemization, especially for sensitive amino acids like Cys and His.[9] If you must use heat, ensure the coupling time is as short as possible and that you are using an optimal reagent/additive combination (like HATU).

  • Solvent Choice: The solvent must keep all reactants soluble.

    • Standard: DMF (N,N-Dimethylformamide) is the most common solvent for peptide synthesis.

    • Alternatives: NMP (N-Methyl-2-pyrrolidone) has a higher boiling point and can be better for dissolving difficult sequences. In some cases, a less polar solvent like DCM (Dichloromethane) can be used, but solubility may be an issue.

Frequently Asked Questions (FAQs)

FAQ 1: Is pre-activation of the N-protected amino acid a good strategy for this hindered coupling?

Yes, pre-activation can be a very effective strategy. This involves reacting the N-protected chiral amino acid with the coupling reagent and additive for a short period (e.g., 1-5 minutes) before adding the 3-Amino-2,2-dimethylpropanoic acid. This allows the formation of the more stable active ester (e.g., the OAt-ester with HATU) in a controlled manner, which can then react with the hindered amine. This minimizes the time the most reactive, racemization-prone intermediates exist in the reaction mixture.

FAQ 2: Are there any N-protecting groups that are inherently less prone to causing racemization?

Yes. The tendency to form an oxazolone is related to the electron-withdrawing nature of the protecting group. Standard urethane-type protecting groups like Fmoc and Boc are generally good at suppressing racemization compared to acyl groups (like Acetyl or Benzoyl).[3] Recently, novel protecting groups like the thiol-labile DNPBS group have been shown to greatly suppress racemization compared to even Fmoc.[10] However, for most applications, sticking with Fmoc or Boc and optimizing the coupling conditions is the most practical approach.

FAQ 3: How can I accurately measure the level of epimerization in my final product?

Quantitative analysis is essential to confirm the success of your strategy. The most common methods are:

  • Chiral HPLC: This is the gold standard. After cleaving the peptide from the resin and deprotecting it, you can use a chiral column to separate the desired diastereomer from the undesired epimer.

  • Enzymatic Digestion: The peptide can be completely hydrolyzed into its constituent amino acids using strong acid (e.g., 6M HCl).[11] The resulting amino acid mixture is then derivatized (e.g., with Marfey's reagent) and analyzed by HPLC to determine the D/L ratio for each amino acid.

  • GC-MS on Chiral Stationary Phase: Similar to HPLC, after hydrolysis and derivatization, gas chromatography can separate the enantiomers.

Protocols & Workflows

Protocol: Low-Racemization Coupling Using HATU/NMM

This protocol is designed for coupling an Fmoc-protected amino acid to a resin-bound peptide whose N-terminus is 3-Amino-2,2-dimethylpropanoic acid.

Materials:

  • Resin-bound peptide with free 3-amino-2,2-dimethylpropanoyl N-terminus (1.0 eq)

  • Fmoc-L-Amino Acid (4.0 eq)

  • HATU (3.9 eq)

  • N-methylmorpholine (NMM) (8.0 eq)

  • Anhydrous DMF

Procedure:

  • Preparation: In a clean, dry reaction vessel, dissolve the Fmoc-L-Amino Acid (4.0 eq) and HATU (3.9 eq) in anhydrous DMF.

  • Pre-activation: Cool the solution to 0°C using an ice bath. Add NMM (8.0 eq) and stir the solution for 2 minutes. A color change (to yellow) is typically observed as the OAt-ester forms.

  • Swelling: Swell the peptide-resin in a separate vessel with DMF for 20-30 minutes, then drain the solvent.

  • Coupling: Add the pre-activated amino acid solution to the drained resin.

  • Reaction: Allow the reaction to proceed at 0°C for 10 minutes, then let it warm to room temperature and continue to agitate for 2-4 hours.

  • Monitoring: Perform a Kaiser test or other qualitative test to monitor for the presence of a free primary amine. If the test is positive after 4 hours, the coupling is incomplete. You may need to extend the reaction time or consider a second coupling.

  • Washing: Once the reaction is complete (Kaiser test negative), drain the reaction vessel and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove all excess reagents and byproducts.

Decision Workflow for Optimizing Hindered Couplings

OptimizationWorkflow Start Start: Coupling to 3-Amino-2,2-dimethylpropanoic acid Initial_Protocol Initial Attempt: HATU/NMM at 0°C -> RT Start->Initial_Protocol Check_Completion Check Completion (e.g., Kaiser Test) Initial_Protocol->Check_Completion Check_Purity Analyze Purity & Epimerization (Chiral HPLC) Check_Completion->Check_Purity Complete Incomplete Reaction Incomplete Check_Completion->Incomplete Incomplete Racemized High Epimerization (>2%) Check_Purity->Racemized Not OK Success Success: High Purity & Low Epimerization Check_Purity->Success OK Option1 Option 1: Double Couple (Repeat Initial Protocol) Incomplete->Option1 Option3 Option 3: Increase Temp (Caution: Microwave or 40°C) Monitor racemization closely Incomplete->Option3 Option2 Option 2: Switch Reagent (e.g., PyAOP or DIC/Oxyma) Racemized->Option2 Option4 Option 4: Switch Base (Use 2,4,6-Collidine) Racemized->Option4

Figure 2: A logical workflow for troubleshooting and optimizing difficult coupling reactions.
References
  • Nord, C., Kristiansen, P. E., Yogeswaran, N., Nielsen, T. H., Christophersen, C., & Gram, L. (2021). In-peptide amino acid racemization via inter-residue oxazoline intermediates during acidic hydrolysis. Amino Acids, 53(5), 709-720. Available from: [Link]

  • Gomoll, A., & Voelter, W. (1999). Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis. Chirality, 11(8), 669-676. Available from: [Link]

  • Wang, P., et al. (2023). Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv. Available from: [Link]

  • Hardy, P. M., & Lingham, I. N. (1983). Synthesis of β-amino-acid peptides. Part 2. Preparation of peptides of 3-amino-2,2-dimethylpropionic acid by means of conventional coupling reagents and with oxazin-6-one derivatives. Journal of the Chemical Society, Perkin Transactions 1, 1539-1545. Available from: [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Available from: [Link]

  • Luxembourg Bio Technologies. (n.d.). DEPBT as Coupling Reagent To Avoid Racemization in a Solution-Phase Synthesis of a Kyotorphin Derivative. Available from: [Link]

  • Delisa, I., et al. (2021). Racemization during SPPS coupling step. ResearchGate. Available from: [Link]

  • Trant, J. (2021). Lecture 16 Protecting groups and racemization of Amino Acids. YouTube. Available from: [Link]

  • Zhang, W., et al. (2023). Suppression of α-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications, 14(1), 5343. Available from: [Link]

  • Nale, D., & Yamamoto, H. (2016). Amide bond formation: beyond the dilemma between activation and racemisation. Chemical Communications, 52(84), 12432-12445. Available from: [Link]

  • Aapptec. (n.d.). Coupling Reagents. Available from: [Link]

  • Tanaka, M. (2007). Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides. Chemical & Pharmaceutical Bulletin, 55(3), 349-358. Available from: [Link]

  • Bacsa, B., et al. (2008). Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Critical Comparison of Microwave and Conventional Heating Technologies. The Journal of Organic Chemistry, 73(19), 7532-7541. Available from: [Link]

Sources

Stability issues of 3-Amino-2,2-dimethylpropanoic acid hydrochloride under acidic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6]

Compound Overview: 3-Amino-2,2-dimethylpropanoic acid hydrochloride (


-dimethyl-

-alanine HCl) is a critical

-amino acid building block used in peptidomimetics to induce specific secondary structures (helices/turns) and improve proteolytic stability.

The Core Tension: While the HCl salt is generally stable as a solid, this molecule possesses a unique "loaded spring" mechanism due to the Thorpe-Ingold Effect (Gem-Dimethyl Effect) . The two methyl groups at the


-position compress the internal bond angle, forcing the terminal amine and carboxylic acid groups closer together.

Under acidic conditions in solution, you face two primary competing instabilities:

  • Lactamization: Rapid intramolecular cyclization to form 3,3-dimethyl-2-azetidinone (a

    
    -lactam).
    
  • Esterification: Fast Fischer esterification if alcoholic solvents are present.[1]

This guide addresses these specific failure modes.

Critical Instability Mechanisms (The "Why")

To troubleshoot effectively, you must understand the driving forces.

Mechanism A: The Thorpe-Ingold Effect (Lactamization)

Unlike linear


-alanine, which cyclizes slowly, the 2,2-dimethyl substitution dramatically accelerates ring closure. Even though 4-membered rings are strained, the entropic penalty of cyclization is reduced because the gem-dimethyl groups restrict the rotation of the open chain, pre-organizing it for closure.

Trigger: This often occurs during "neutralization" or workups where the pH moves from highly acidic (fully protonated, stable) to weakly acidic/neutral (pH 4–7), allowing a fraction of the amine to deprotonate while the carboxylic acid remains activated.

Mechanism B: Acid-Catalyzed Esterification

The HCl counterion acts as an inherent catalyst. Dissolving this salt in Methanol or Ethanol will result in significant conversion to the methyl/ethyl ester within hours at room temperature.

Visualization: Instability Pathways

InstabilityPathways Start 3-Amino-2,2-dimethylpropanoic acid HCl (Stable Solid) Condition1 Solvent: Alcohol (MeOH/EtOH) Condition: Room Temp Start->Condition1 Dissolution Condition2 Solvent: Water/Buffer Condition: pH 4-7 (Partial Neutralization) Start->Condition2 Workup/Buffer Product1 Ester Impurity (Methyl/Ethyl Ester) Condition1->Product1 Fischer Esterification (Fast) Mechanism Thorpe-Ingold Effect (Angle Compression) Condition2->Mechanism Pre-organization Product2 Lactam Impurity (3,3-dimethyl-2-azetidinone) Mechanism->Product2 Cyclization (M-18 peak)

Figure 1: Chemical instability pathways driven by solvent choice and steric effects.

Troubleshooting Guide (FAQ Format)

Issue 1: "I see a new impurity peak (M-18) during LC-MS analysis."

Diagnosis: You have likely formed the


-lactam (3,3-dimethyl-2-azetidinone) via dehydration.
Cause: 
  • Sample preparation in unbuffered water left at room temperature.

  • Drying the free base with heat.

  • Injection solvent was not acidic enough to keep the amine protonated.

Corrective Protocol:

  • Mobile Phase: Ensure your HPLC mobile phase is acidic (0.1% Formic Acid or TFA). This keeps the amine protonated (

    
    ), rendering it non-nucleophilic and preventing on-column cyclization.
    
  • Sample Diluent: Do NOT use pure water or neutral buffers. Dissolve the sample in 0.1% HCl in Acetonitrile/Water .

  • Temperature: Keep autosampler at 4°C.

Issue 2: "My compound is disappearing in Methanol stock solutions."

Diagnosis: Fischer Esterification.[2][1][3][4][5] Observation: You will see a mass shift of +14 Da (Methyl ester) or +28 Da (Ethyl ester). Data:

Solvent SystemStability at 25°C (24 hrs)Primary Impurity
Water (pH < 2) High (>99%)None
Methanol Low (<80%)Methyl Ester
Ethanol Low (<85%)Ethyl Ester
DMSO High (>98%)None (Watch for oxidation if heated)
Acetonitrile High (>99%)None

Corrective Protocol:

  • Immediate Action: Discard alcoholic stock solutions.

  • New Protocol: Prepare stocks in DMSO or Water/Acetonitrile (1:1) . If alcohol is required for solubility, it must be used immediately and kept on ice.

Issue 3: "How do I remove the HCl salt without triggering cyclization?"

Context: Researchers often try to "freebase" the amino acid using basic resins or extraction, resulting in low yields due to lactam formation.

Safe Neutralization Protocol:

  • Cooling: Chill the aqueous solution of the HCl salt to 0°C.

  • Biphasic System: Add an organic solvent (e.g., DCM or EtOAc) before adding base.

  • Controlled pH: Slowly add stoichiometric NaHCO_3 (weak base) while stirring vigorously. Do NOT use NaOH (strong bases promote rapid cyclization/hydrolysis).

  • Rapid Extraction: Immediately extract the free amino acid (if organic soluble) or use the aqueous phase immediately for the next coupling step.

  • Avoid Drying: Do not rotary evaporate the free amino acid to dryness with heat. The concentration step forces the reactive groups together, driving the Thorpe-Ingold cyclization. Use lyophilization if necessary, but preferred usage is in situ.

Analytical Method Recommendations

Standard C18 methods often fail due to the polar, zwitterionic nature of the compound.

Recommended HPLC Conditions:

  • Column: C18-AQ (Polar end-capped) or HILIC (for better retention).

  • Mobile Phase A: Water + 0.1% Perchloric Acid (or TFA). Note: Formic acid may be too weak to suppress zwitterion formation completely.

  • Mobile Phase B: Acetonitrile + 0.1% Acid.

  • Detection: UV 210 nm (Low sensitivity due to lack of chromophore) or CAD/ELSD.

Why Perchloric Acid? For small, polar amino acids, perchlorate anions form ion pairs that improve retention and peak shape on C18 columns better than formate.

Decision Tree for Handling

HandlingTree Start Start: Handling 3-Amino-2,2-dimethylpropanoic Acid HCl Q1 Is the goal Synthesis or Analysis? Start->Q1 Syn Synthesis/Coupling Q1->Syn Ana Analytical (HPLC/LCMS) Q1->Ana Q_Solvent Does reaction require Alcohol? Syn->Q_Solvent Warn_Ester STOP: High Risk of Esterification. Change solvent to DMF/DMSO/ACN. Q_Solvent->Warn_Ester Yes Safe_Syn Proceed. Keep pH acidic until coupling reagent is added. Q_Solvent->Safe_Syn No Q_Diluent Diluent Selection Ana->Q_Diluent Bad_Dil Water/MeOH Q_Diluent->Bad_Dil Good_Dil 0.1% Acid in ACN/Water Q_Diluent->Good_Dil Result_Bad Ghost Peaks (Lactam/Ester) Bad_Dil->Result_Bad Result_Good Stable Peak Good_Dil->Result_Good

Figure 2: Operational Decision Tree for minimizing stability risks.

References

  • Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915).[6] CXIX.—The formation and stability of spiro-compounds. Part I. Journal of the Chemical Society, Transactions, 107, 1080-1106. (Foundational paper on the Thorpe-Ingold/Gem-Dimethyl effect).

  • Bruice, T. C., & Pandit, U. K. (1960). The Effect of Gem-Dimethyl Substitution on the Rates of Intramolecular Reactions. Journal of the American Chemical Society, 82(22), 5858–5865. (Kinetic data confirming acceleration of cyclization).

  • Master Organic Chemistry. (2022). Fischer Esterification. (General mechanism for acid-catalyzed esterification risks).

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 53407724, this compound. [7]

Sources

Troubleshooting Fmoc deprotection of 3-Amino-2,2-dimethylpropanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026


-Amino Acids
Molecule:  3-Amino-2,2-dimethylpropanoic acid (also known as 

-amino acid or H-

-Aib-OH).

Executive Summary

This guide addresses the technical challenges associated with removing the Fmoc group from 3-Amino-2,2-dimethylpropanoic acid . While chemically similar to standard Fmoc removal, the gem-dimethyl group at the


-position (relative to the carbonyl) introduces specific steric and conformational constraints.

The Two Primary Scenarios Covered:

  • Solid-Phase Peptide Synthesis (SPPS): Incomplete deprotection due to aggregation/folding or yield loss via Diketopiperazine (DKP) formation.

  • Solution Phase Synthesis: Isolating the hydrochloride salt (H-AA-OH·HCl) and removing the dibenzofulvene byproduct.

Part 1: Diagnostic & Decision Tree

Before altering your protocol, identify the failure mode using this logic flow.

TroubleshootingFlow Start Start: Identify the Problem Context Are you performing SPPS or Solution Phase? Start->Context SPPS Solid Phase (SPPS) Context->SPPS Solution Solution Phase (Making HCl Salt) Context->Solution Issue1 Issue: Low Yield / Missing AA SPPS->Issue1 Issue2 Issue: Incomplete Deprotection (Kaiser +) SPPS->Issue2 DKP_Check Check: Is this the 2nd residue? Issue1->DKP_Check Agg_Check Check: Is sequence hydrophobic? Issue2->Agg_Check Sol_DKP CAUSE: DKP Formation ACTION: Use Trityl linker or Short Deprotection DKP_Check->Sol_DKP Yes Sol_Agg CAUSE: Gem-dimethyl Aggregation ACTION: DBU/Piperidine + Heat (50°C) DKP_Check->Sol_Agg No Agg_Check->Sol_Agg Issue3 Issue: Oily Product / Impurities Solution->Issue3 Fulvene CAUSE: Dibenzofulvene Contamination Issue3->Fulvene Sol_Scavenge ACTION: Use Diethylamine (volatile) or TAEA Scavenger Fulvene->Sol_Scavenge

Figure 1: Troubleshooting Logic Flow. A decision tree to isolate the root cause based on synthesis mode and observed symptoms.

Part 2: Solid-Phase Peptide Synthesis (SPPS) Issues

Issue 1: The "Missing Product" (Diketopiperazine Formation)

Symptom: Mass spec shows the peptide is missing the first two amino acids (the 3-amino-2,2-dimethylpropanoic acid and the C-terminal residue). Mechanism: The gem-dimethyl group promotes turn conformations (Thorpe-Ingold effect). Upon Fmoc removal, the liberated free amine can intramolecularly attack the C-terminal ester linkage, cleaving the dipeptide from the resin as a cyclic Diketopiperazine (DKP) or dihydropyrimidinone derivative.

Protocol Adjustment:

Parameter Standard Protocol Optimized for DKP Suppression
Base 20% Piperidine in DMF 0.1M HOBt added to 20% Piperidine
Time 2 x 10 min 2 x 3 min (Fast flow wash)
Resin Wang Resin (Benzyl ester) 2-Chlorotrityl Chloride (2-CTC) (Steric bulk prevents attack)

| Strategy | Standard | In-situ Coupling: Add next AA + Activator immediately after wash. |

Issue 2: Incomplete Deprotection (Steric Shielding)

Symptom: Kaiser test is weakly positive or negative after deprotection; deletions in crude peptide. Mechanism:


-amino acids with gem-dimethyl groups strongly favor helical folding. This secondary structure can "bury" the Fmoc group, preventing the bulky piperidine from accessing the acidic proton.

Protocol Adjustment:

  • Switch Base: Use DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) .[1] DBU is a stronger base and promotes deprotection even in aggregated sequences.

    • Recipe: 2% DBU + 5% Piperidine in DMF.

  • Thermal Assist: Perform deprotection at 50°C (Microwave or conventional heating) to disrupt hydrogen bonding.

  • Solvent Magic: Use a "Magic Mixture" (DCM/DMF/NMP 1:1:1) to improve swelling of hydrophobic gem-dimethyl regions.

Part 3: Solution Phase (Isolating the HCl Salt)

If your goal is to produce 3-Amino-2,2-dimethylpropanoic acid hydrochloride from its Fmoc-protected precursor in bulk, the challenge is removing the fulvene byproduct without column chromatography.

The "Clean Salt" Protocol

Objective: Remove Fmoc and isolate the pure HCl salt.

Step-by-Step Methodology:

  • Dissolution: Dissolve Fmoc-3-Amino-2,2-dimethylpropanoic acid in DCM (not DMF, to facilitate evaporation).

  • Deprotection: Add Diethylamine (DEA) in large excess (1:1 v/v ratio with DCM).

    • Why DEA? Unlike piperidine, DEA is volatile. It can be removed by rotary evaporation.

    • Reaction Time: Stir for 2 hours at Room Temp.

  • Evaporation: Evaporate to dryness. The residue contains the free amine and the DEA-fulvene adduct (and free fulvene).

  • Scavenging (The Critical Step):

    • Redissolve residue in Ether or Hexane (The amino acid is likely insoluble; the fulvene IS soluble).

    • Alternative: If the amino acid is soluble in organic solvent, add Tris(2-aminoethyl)amine (TAEA) . This polyamine scavenges dibenzofulvene into a highly polar adduct.

  • Salt Formation:

    • Dissolve the crude amine in a minimum amount of dry Ethanol or Methanol.

    • Add 4M HCl in Dioxane dropwise.

    • Add excess Diethyl Ether to precipitate the This compound salt.

    • Filter and wash with ether.

Part 4: Mechanistic Visualization

Understanding the "Gem-Dimethyl Effect" on reactivity.

Mechanism Fmoc_AA Fmoc-Protected Gem-Dimethyl AA TS Transition State (Sterically Crowded) Fmoc_AA->TS Deprotection Base Base (Piperidine/DBU) Base->TS Free_Amine Free Amine (Reactive) TS->Free_Amine - Dibenzofulvene DKP_Path DKP Cyclization (If C-terminal) Free_Amine->DKP_Path Rapid Turn Formation (Gem-Dimethyl Effect)

Figure 2: Reaction Pathway & Risk. The gem-dimethyl group accelerates the side reaction (DKP) significantly more than it hinders the deprotection, creating a narrow window for success.

Part 5: Frequently Asked Questions (FAQ)

Q1: Why is the Kaiser test unreliable for this molecule? A: The gem-dimethyl group creates a hydrophobic pocket. The ninhydrin reagent (aqueous/alcoholic) may not penetrate this pocket effectively to react with the free amine, leading to false negatives. Recommendation: Use the Chloranil test (for secondary amines, though this is a primary amine, it is more sensitive to sterics) or perform a micro-cleavage and analyze by LC-MS.

Q2: Can I use 100% TFA to remove Fmoc? A: No. Fmoc is base-labile. TFA is used to cleave the peptide from the resin or remove Boc/tBu groups. Using TFA on Fmoc-3-amino-2,2-dimethylpropanoic acid will only remove side-chain protectors (if any) or cleave it from a 2-CTC resin, leaving the Fmoc group intact.

Q3: My product is an oil instead of a solid HCl salt. Why? A: This is likely due to residual dibenzofulvene or solvent trapped in the lattice. Fix: Triturate the oil with cold diethyl ether or hexane. Scratch the side of the flask with a glass rod to induce crystallization. Ensure you used HCl in Dioxane (anhydrous) rather than aqueous HCl, as water is difficult to remove completely.

References

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews.

  • Carpino, L. A., et al. (2003). The 1,1-Dioxobenzo[b]thiophene-2-ylmethyloxycarbonyl (Bsmoc) Amino-Protecting Group. Journal of the American Chemical Society. (Discusses DKP suppression in rapid deprotection).

  • Góngora-Benítez, M., et al. (2012). Optimized Fmoc Solid-Phase Synthesis of the Cysteine-Rich Peptide Linaclotide. Organic Process Research & Development. (High-efficiency deprotection protocols).

  • PubChem. (2025).[2] this compound.[2][3][4][5] National Library of Medicine.

Sources

How to improve the coupling efficiency of 3-Amino-2,2-dimethylpropanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing Coupling Efficiency of 3-Amino-2,2-dimethylpropanoic Acid HCl

Executive Summary: The "Gem-Dimethyl" Challenge

User Query: "How do I improve the coupling efficiency of 3-Amino-2,2-dimethylpropanoic acid hydrochloride?"

The Core Problem: The molecule (often abbreviated as H-DL-3-amino-2,2-dimethylpropionic acid or a


-Aib analog) presents a specific structural challenge: Steric Hindrance .[1][2][3]

The structure is


.
The two methyl groups at the 

-position (relative to the carboxyl group) create a "steric wall." When you attempt to activate the carboxyl group, these methyls shield the electrophilic center, preventing the incoming amine nucleophile from attacking efficiently. This leads to:
  • Slow reaction kinetics.

  • Incomplete coupling (deletion sequences).

  • Side reactions (e.g., N-capping or guanidinylation if using uronium salts too long).

This guide details the specific protocols to overcome this barrier, moving beyond standard EDC/HOBt chemistry to high-efficiency activation methods.

Module 1: Pre-Reaction Critical Check (The Salt Factor)

Before attempting any coupling, you must address the "Hydrochloride" (HCl) component.

The Issue: The raw material is supplied as a hydrochloride salt (


).[4]
  • If used as the Nucleophile (Amine component): The amine is protonated and non-reactive. It must be neutralized (desalted) in situ.

  • If used as the Electrophile (Carboxyl component): The amino group must be protected (e.g., Fmoc, Boc) before activation. If you are using the free amino-acid salt, you will polymerize the material.

Protocol A: Neutralization (In Situ)

  • Reagent: Diisopropylethylamine (DIEA) or N-Methylmorpholine (NMM).

  • Stoichiometry: Use 1.0 equivalent of base relative to the HCl salt specifically to neutralize the salt, plus the standard equivalents required for the coupling reaction.

  • Warning: Do not use a large excess of base if using uronium reagents (HATU/HBTU) for long periods, as this promotes guanidinylation (a permanent side product).

Module 2: Reagent Selection Strategy

Standard coupling reagents (EDC, DIC, HBTU) are often insufficient for gem-dimethyl hindered systems. You must upgrade to "High-Power" reagents.

Tier 1: The Gold Standard (HATU/HOAt)

For most hindered couplings, switching from HBTU to HATU is the first line of defense. The HOAt leaving group utilizes the "neighboring group effect" (via the pyridine nitrogen) to accelerate the reaction rate by ~100x compared to HOBt.

Tier 2: The "Safe" Alternative (COMU)

COMU (based on Oxyma Pure) offers efficiency comparable to HATU but with better solubility and safer byproducts.[4] It is particularly effective in "Green" solvents like 2-MeTHF.[5]

Tier 3: The "Battering Ram" (Acid Fluorides / TFFH)

When HATU fails, Acid Fluorides are the solution. The fluoride atom is small (low steric bulk) and highly electron-withdrawing, creating a hyper-active carbonyl that can slip past the gem-dimethyl groups.

  • Reagent: TFFH (Tetramethylfluoroformamidinium hexafluorophosphate).[4]

  • Mechanism: Converts the COOH directly to an Acid Fluoride (-COF) in situ.

Module 3: Optimized Experimental Protocols

Scenario A: Solution Phase Coupling (The HATU Method)

Best for: General synthesis where the steric hindrance is moderate.

Reagents:

  • Carboxyl Component: N-Protected-3-Amino-2,2-dimethylpropanoic acid (1.0 eq)

  • Amine Component: Target Amine (1.0 eq)

  • Coupling Agent: HATU (1.1 eq)

  • Base: HOAt (1.1 eq - Optional but recommended for extreme hindrance) + DIEA (2.0 - 3.0 eq).

  • Solvent: DMF or NMP (Concentration: 0.1 M - 0.2 M). High concentration drives kinetics.

Step-by-Step:

  • Dissolve the Carboxyl Component and HATU in dry DMF.

  • Add DIEA.[6] Stir for 30 seconds (Pre-activation). Note: Do not pre-activate longer than 2 mins; the active ester can hydrolyze or rearrange.

  • Add the Amine Component immediately.

  • Stir at Room Temperature for 2–4 hours .

  • Monitoring: Check via LC-MS. If conversion is <50% after 4 hours, proceed to Scenario B .

Scenario B: The "Difficult Coupling" Protocol (Acid Fluoride/TFFH)

Best for: extremely hindered amines or when HATU yields are <50%.

Reagents:

  • Carboxyl Component: (1.0 eq)

  • Reagent: TFFH (1.1 eq)

  • Base: DIEA (2.5 eq)

  • Solvent: DCM or DCE (Dichloromethane often works better for acid fluorides than DMF).

Step-by-Step:

  • Dissolve the Carboxyl Component and TFFH in dry DCM under Nitrogen.

  • Add DIEA.[6] Stir for 15–30 minutes . This generates the Acid Fluoride in situ.[4]

  • Add the Amine Component.[6][7][8][9][10][11]

  • Stir for 12–24 hours .

  • Heat: If possible, warm to 40°C (Refluxing DCM).

Module 4: Visualization of Decision Logic

The following diagram illustrates the decision matrix for selecting the correct protocol based on your specific failure mode.

CouplingLogic Start Start: Coupling 3-Amino-2,2-dimethylpropanoic acid HCl CheckSalt Is the HCl salt neutralized? Start->CheckSalt Neutralize Action: Add 1.0 eq DIEA/NMM (Desalt in situ) CheckSalt->Neutralize No SelectReagent Select Coupling Reagent CheckSalt->SelectReagent Yes Neutralize->SelectReagent HATU Attempt 1: HATU / HOAt (Standard High-Efficiency) SelectReagent->HATU CheckYield Check LC-MS Conversion (>80%?) HATU->CheckYield Success Process Complete: Workup & Purify CheckYield->Success Yes Fail Low Yield / Incomplete CheckYield->Fail No TFFH Attempt 2: TFFH (Acid Fluoride) + DCM Solvent + Heat Fail->TFFH Steric Failure Microwave Alternative: Microwave Assisted (75°C, 10 min, COMU) Fail->Microwave Kinetic Failure

Caption: Decision tree for optimizing coupling conditions. Start with HATU; escalate to Acid Fluorides (TFFH) or Microwave synthesis if steric hindrance prevents conversion.

Module 5: Troubleshooting FAQ

Q1: I see a peak with Mass M+99 in my LC-MS. What is it? A: This is likely the N-terminal guanidinium species .

  • Cause: Using HATU/HBTU with excess DIEA for too long without the amine reacting. The amine reacts with the coupling reagent instead of the acid.[4][6]

  • Fix: Add the amine immediately after the base. Do not "pre-activate" for more than 2 minutes. Switch to phosphonium reagents (PyBOP) or TFFH, which do not form guanidinium byproducts.

Q2: My reaction turns solid/precipitates immediately. A: The gem-dimethyl group increases hydrophobicity, and the peptide backbone may aggregate.

  • Fix: Add "Magic Solvents" to disrupt aggregation.

    • Add 10% Trifluoroethanol (TFE) or Hexafluoroisopropanol (HFIP) to the DCM/DMF mixture. These solvents stabilize the secondary structure and improve solubility.

Q3: Can I use microwave heating? A: Yes, microwave irradiation is highly recommended for


-amino acids.
  • Protocol: 75°C for 10 minutes (max 50W power) using COMU or HATU.

  • Note: The gem-dimethyl group prevents racemization at the

    
    -carbon (relative to COOH), making this molecule thermally stable compared to standard Cys/His residues.
    

Q4: Why not use Acid Chlorides (SOCl2)? A: You can, but they are harsh. Acid chlorides often generate HCl gas, which can deprotect acid-labile groups (like Boc) elsewhere in your molecule. Acid Fluorides (TFFH) are milder, more stable to hydrolysis, and equally reactive toward hindered amines.

References

  • Albericio, F., & Boman, J. M. (1999). Coupling Reagents and Methods for the Formation of Amide Bonds. In Handbook of Reagents for Organic Synthesis.

    • Context: Establishes HATU/HOAt as the superior choice for hindered couplings over carbodiimides.
  • Carpino, L. A., et al. (1995). Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH): A Convenient New Reagent for the Preparation of Amino Acid Fluorides and Their Peptide Coupling. Journal of the American Chemical Society, 117(19), 5401–5402.

    • Context: Defines TFFH as the specific solution for sterically hindered amino acids (specifically Aib analogs).
  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.

    • Context: Comprehensive review comparing COMU, H
  • Wenschuh, H., et al. (1996). Stepwise Automated Solid Phase Synthesis of Naturally Occurring Peptaibols Using FMOC Amino Acid Fluorides. Journal of Organic Chemistry, 60(2), 405-410.

    • Context: Validates the use of acid fluorides for building peptides with continuous hindered residues.

Sources

Technical Support Center: Degradation Pathways for 3-Amino-2,2-dimethylpropanoic Acid Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Amino-2,2-dimethylpropanoic acid hydrochloride and its derivatives. This guide provides in-depth technical assistance in a user-friendly question-and-answer format to address common challenges encountered during experimental work. The information herein is curated to ensure scientific integrity and provide practical, field-proven insights.

Frequently Asked Questions (FAQs)

Q: What are the likely degradation pathways for this compound under typical laboratory and storage conditions?

A: While specific degradation studies on this compound are not extensively published, based on its chemical structure—a β-amino acid with a stable tertiary butyl group—we can predict the most probable degradation pathways. These are primarily centered around the amino and carboxylic acid functional groups. The main anticipated degradation routes include:

  • Deamination: The removal of the amino group is a common degradation pathway for amino acids.[1][2] This can occur through oxidative or non-oxidative mechanisms, potentially leading to the formation of an unsaturated carboxylic acid or a hydroxyl-substituted derivative.

  • Decarboxylation: The loss of the carboxyl group as carbon dioxide is another plausible degradation pathway, particularly under thermal stress.[1][2] For β-amino acids, this would result in the corresponding amine.

  • Oxidation: The amino group is susceptible to oxidation, which can lead to the formation of various degradation products, including imines, aldehydes, or further breakdown products.[3][4] The presence of oxidizing agents or exposure to light and air can accelerate this process.

  • Intramolecular Cyclization: Although less common for this specific structure, under certain conditions, intramolecular reactions could potentially occur, leading to the formation of cyclic byproducts.

It is important to note that the hydrochloride salt form is generally more stable than the free base. However, in solution, the pH will significantly influence the degradation kinetics and pathways.

Q: We are observing unexpected peaks in our chromatogram during the analysis of a formulation containing a 3-Amino-2,2-dimethylpropanoic acid derivative. How can we identify these unknown impurities?

A: The appearance of unknown peaks is a common issue, often indicating degradation of your compound of interest. A systematic approach is necessary for the identification and characterization of these impurities. We recommend the following workflow:

Step 1: Forced Degradation Study

To generate a profile of potential degradation products, a forced degradation study is the first critical step.[5][6][7] This involves subjecting your 3-Amino-2,2-dimethylpropanoic acid derivative to a range of stress conditions more severe than those it would typically encounter.[8] This will help in confirming if the unknown peaks are indeed degradation products and will provide sufficient quantities for structural elucidation.

Typical Stress Conditions for Forced Degradation:

Stress ConditionTypical Reagents and ConditionsPotential Degradation Pathway
Acid Hydrolysis 0.1 M - 1 M HCl, heat (e.g., 60-80°C)Deamination
Base Hydrolysis 0.1 M - 1 M NaOH, heat (e.g., 60-80°C)Deamination, Racemization (if applicable)
Oxidation 3-30% H₂O₂, room temperature or slightly elevatedOxidation of the amino group
Thermal Degradation Dry heat (e.g., 80-105°C) or in solutionDecarboxylation
Photodegradation Exposure to UV and visible light (ICH Q1B guidelines)Photo-oxidation, free radical degradation

Step 2: High-Resolution Mass Spectrometry (HRMS) Analysis

Analyze the stressed samples using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with UPLC. This will provide accurate mass measurements of the parent compound and the unknown peaks, allowing you to propose elemental compositions for the degradation products.

Step 3: Tandem Mass Spectrometry (MS/MS) Fragmentation Studies

Perform MS/MS experiments on the parent ion and the unknown impurity ions. The fragmentation patterns will provide valuable structural information, helping to pinpoint the site of modification on the molecule.

Step 4: Nuclear Magnetic Resonance (NMR) Spectroscopy

If the degradation products can be isolated in sufficient quantity (micrograms to milligrams), 1D and 2D NMR spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) is the gold standard for unambiguous structure elucidation.

Troubleshooting Guide

Problem: Rapid degradation of my 3-Amino-2,2-dimethylpropanoic acid derivative in an aqueous formulation.
Potential Cause Troubleshooting Steps
Unfavorable pH The stability of amino acids is often pH-dependent. Determine the pKa values of your derivative and buffer the formulation to a pH where the compound is most stable. Typically, this is at a pH where the zwitterionic form is predominant.
Presence of Oxidizing Agents Trace amounts of metal ions (e.g., from excipients or container closure systems) can catalyze oxidation. Consider adding a chelating agent like EDTA. Ensure your excipients are of high purity and low in metal content.
Exposure to Light Amino acids can be susceptible to photodegradation.[9] Protect your formulation from light by using amber vials or storing it in the dark.
Microbial Contamination Microorganisms can metabolize the amino acid derivative. Ensure the formulation is sterile or contains an appropriate preservative.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study on a 3-Amino-2,2-dimethylpropanoic acid derivative.

Materials:

  • 3-Amino-2,2-dimethylpropanoic acid derivative

  • Hydrochloric acid (HCl), 1 M and 0.1 M

  • Sodium hydroxide (NaOH), 1 M and 0.1 M

  • Hydrogen peroxide (H₂O₂), 3% and 30%

  • High-purity water

  • pH meter

  • Thermostatic oven

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of the 3-Amino-2,2-dimethylpropanoic acid derivative in a suitable solvent (e.g., water, methanol) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix equal volumes of the stock solution and 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix equal volumes of the stock solution and 6% H₂O₂ to achieve a final concentration of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Place a solid sample of the compound in an oven at 80°C for 48 hours. Also, heat the stock solution at 80°C for 48 hours.

    • Photodegradation: Expose the stock solution and solid sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

  • Sample Analysis: At appropriate time points (e.g., 0, 4, 8, 12, 24 hours), withdraw aliquots from the stressed samples. Neutralize the acidic and basic samples before analysis. Analyze all samples by a suitable stability-indicating method (e.g., UPLC-UV or UPLC-MS).

Protocol 2: UPLC-MS/MS Method for the Analysis of 3-Amino-2,2-dimethylpropanoic Acid and its Potential Degradants

This protocol provides a starting point for developing a UPLC-MS/MS method for the analysis of 3-Amino-2,2-dimethylpropanoic acid and its potential degradation products. Method optimization will be required for specific derivatives.

Instrumentation:

  • UPLC system coupled to a triple quadrupole or high-resolution mass spectrometer.

Chromatographic Conditions:

  • Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm) is a good starting point. HILIC chromatography can also be effective for polar compounds.

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute more hydrophobic compounds.

  • Flow Rate: 0.3 - 0.5 mL/min

  • Column Temperature: 30 - 40°C

  • Injection Volume: 1 - 5 µL

Mass Spectrometric Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • MRM Transitions: For quantitative analysis, specific Multiple Reaction Monitoring (MRM) transitions for the parent compound and each suspected degradation product should be determined by infusing standard solutions.

  • Full Scan Mode: For qualitative analysis and identification of unknown degradants, operate the mass spectrometer in full scan mode to obtain mass-to-charge ratios of all ions.

Visualizations

Proposed Degradation Pathways

G cluster_hydrolysis Hydrolytic Degradation cluster_thermal Thermal Degradation cluster_oxidative Oxidative Degradation Parent 3-Amino-2,2-dimethylpropanoic acid Deamination_Product 3-Hydroxy-2,2-dimethylpropanoic acid Parent->Deamination_Product Deamination (Acid/Base) Parent_Thermal 3-Amino-2,2-dimethylpropanoic acid Decarboxylation_Product 2,2-Dimethylpropan-1-amine Parent_Thermal->Decarboxylation_Product Decarboxylation Parent_Oxidative 3-Amino-2,2-dimethylpropanoic acid Oxidation_Product Imines, Aldehydes, etc. Parent_Oxidative->Oxidation_Product Oxidation

Workflow for Degradation Product Identification

G Start Unknown Peak Observed Forced_Degradation Perform Forced Degradation Study Start->Forced_Degradation UPLC_HRMS Analyze by UPLC-HRMS Forced_Degradation->UPLC_HRMS Propose_Formula Propose Elemental Composition UPLC_HRMS->Propose_Formula MSMS Conduct MS/MS Fragmentation Propose_Formula->MSMS Propose_Structure Propose Putative Structure MSMS->Propose_Structure Isolate Isolate Degradation Product Propose_Structure->Isolate NMR Characterize by NMR Isolate->NMR Confirm_Structure Confirm Structure NMR->Confirm_Structure

References

Sources

Avoiding aggregation in peptides containing 3-Amino-2,2-dimethylpropanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Avoiding Aggregation & Steric Hindrance in


-Peptide Synthesis
Component ID:  H-DL-3-Amino-2,2-dimethylpropanoic acid HCl (often abbreviated as 

-Aib or

-amino acid) Support Level: Advanced / Peptidomimetic Synthesis

The Challenge: The "Gem-Dimethyl" Barrier

Integrating 3-Amino-2,2-dimethylpropanoic acid presents a dual-threat to peptide synthesis: Steric Occlusion and Secondary Structure Aggregation .

  • The Steric Wall: The gem-dimethyl group at the

    
    -carbon (relative to the carboxyl) creates a neopentyl-like steric barrier. This severely retards the nucleophilic attack of the incoming amine on the activated carboxyl species.
    
  • The Aggregation Trap: As a

    
    -amino acid, this residue promotes the formation of stable secondary structures (helices and sheets) distinct from 
    
    
    
    -peptides. These structures encourage inter-chain hydrogen bonding, causing the growing peptide chains to "stack" and become inaccessible to reagents.
Mechanism of Failure: The Aggregation Feedback Loop

The following diagram illustrates how steric hindrance and hydrogen bonding conspire to halt synthesis.

AggregationMechanism Start Coupling 3-Amino-2,2-dimethylpropanoic acid Steric Gem-Dimethyl Steric Hindrance (Slows Kinetics) Start->Steric SlowRxn Prolonged Reaction Time Steric->SlowRxn Failure Incomplete Coupling / Deletion Sequences Steric->Failure Direct blockade H_Bond Inter-chain Hydrogen Bonding (Beta-Sheet/Helix Formation) SlowRxn->H_Bond Allows time for folding Agg Peptide Aggregation on Resin (Gelation/Shrinkage) H_Bond->Agg Agg->Failure Reagents cannot penetrate

Figure 1: The Aggregation Feedback Loop. Slow kinetics due to steric hindrance provide the time window necessary for inter-chain hydrogen bonds to form, leading to resin collapse.

Core Protocol: The "Chaotropic Shield" Strategy

To successfully couple this residue, you must disrupt hydrogen bonding networks while driving the reaction with high-energy reagents.

A. Resin Selection
  • Recommended: ChemMatrix® (PEG-based) or TentaGel XV .

  • Why: Polystyrene (PS) resins rely on the solvation of the peptide chain to remain swollen. If the peptide aggregates, PS collapses. PEG-based resins maintain swelling via the polymer backbone itself, keeping reactive sites accessible even when the peptide aggregates [1][2].

  • Loading: Strict Low Loading (

    
     mmol/g). High loading forces chains into proximity, accelerating aggregation.
    
B. The Solvent System (The "Magic" Component)

Standard DMF is often insufficient. You must use a Chaotropic Solvent System .

ComponentRoleConcentration
NMP (N-Methyl-2-pyrrolidone)Superior dipole moment to DMF; better at solvating aggregates.Base Solvent
LiCl (Lithium Chloride)Chaotropic Agent. Disrupts inter-chain H-bonds by competing for H-bond donors/acceptors.0.4M - 0.8M
Alternative: DMSODisrupter of secondary structure (use if LiCl fails).10-20% v/v in DMF
C. Coupling Protocol (Step-by-Step)

CRITICAL: The starting material is a Hydrochloride Salt (.HCl) . You must neutralize the salt to release the free amine/carboxyl, or activation will fail.

Reagents:

  • Activator: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or PyAOP.

  • Base: DIEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine).[1]

Workflow:

  • Pre-Activation (In Vial):

    • Dissolve 3-Amino-2,2-dimethylpropanoic acid.HCl (4.0 eq) in 0.4M LiCl/NMP.

    • Add HATU (3.9 eq).[2]

    • Add DIEA (8.0 eq). Note: Standard requires 2 eq of base per 1 eq of AA. Here, we add extra to neutralize the HCl salt.

    • Wait time: 1–2 minutes. (Do not exceed 5 mins; risk of guanidinylation).

  • Coupling (On Resin):

    • Add pre-activated mixture to the resin.[3][4]

    • Microwave Option (Highly Recommended): Heat to 75°C for 20 minutes (Power: 25-30W).

    • Room Temp Option: Double couple. 2 x 2 hours.

  • Monitoring:

    • Do NOT use Kaiser/Ninhydrin: It often gives false negatives on aggregated chains.

    • Use Chloranil Test: More sensitive for secondary amines or difficult sequences.

    • Micro-cleavage: The only definitive check. Cleave 2mg of resin and check via LC-MS.

Troubleshooting Guide

Use this decision tree to diagnose synthesis failures involving


-Aib residues.

Troubleshooting Issue Issue Detected CheckLCMS Check LC-MS Issue->CheckLCMS DelSeq Deletion Sequence (M-115 mass) CheckLCMS->DelSeq Missing Residue NoRxn No Reaction (Starting Material) CheckLCMS->NoRxn Fmoc not removed or AA not added LowPurity Broad Peak / Smearing CheckLCMS->LowPurity Aggregation Sol_Double Action: Double Couple + Increase Temp (75°C) DelSeq->Sol_Double Sol_Base Action: Check Base Eq. (Did you neutralize HCl?) NoRxn->Sol_Base Sol_Solvent Action: Switch to NMP + 0.8M LiCl LowPurity->Sol_Solvent Sol_Cap Action: Acetylate Unreacted (Capping) Sol_Double->Sol_Cap If still failing

Figure 2: Troubleshooting Decision Tree for


-Aib Synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is the coupling solution turning cloudy when I add the amino acid?

  • Diagnosis: The hydrochloride salt of 3-Amino-2,2-dimethylpropanoic acid may have poor solubility in pure DCM or low-polarity DMF.

  • Fix: Dissolve the amino acid in NMP first. If using LiCl, ensure the salt is fully dissolved (sonicate if necessary) before adding the coupling reagent.

Q2: Can I use DIC/HOBt instead of HATU?

  • Answer: No. The steric hindrance of the gem-dimethyl group makes carbodiimide couplings (DIC) too slow. The activated ester formed by HATU (the O-azabenzotriazolyl ester) is significantly more reactive and necessary to overcome the energy barrier [3][4].

Q3: My LC-MS shows a peak corresponding to +99 Da. What is this?

  • Diagnosis: This is likely Guanidinylation . If you leave the HATU/Base mixture activating for too long (>5 mins) before adding it to the resin, the free amine on the resin can react with the HATU itself rather than the amino acid.

  • Fix: Add the activated solution to the resin immediately after mixing (within 1-2 minutes).

Q4: Post-cleavage, my peptide is insoluble in water/acetonitrile. How do I purify it?

  • Answer:

    
    -peptides and gem-dimethyl peptides are notoriously hydrophobic and prone to aggregating into "rocks."
    
  • Fix: Dissolve the crude peptide in HFIP (Hexafluoroisopropanol) or pure TFA first, then dilute with water/acetonitrile for HPLC. If that fails, purify at 60°C using a heated HPLC column to break aggregates during chromatography [5].

References

  • García-Martín, F., et al. (2006).[5] ChemMatrix, a Poly(ethylene glycol)-Based Support for the Solid-Phase Synthesis of Complex Peptides.[5][6][7] ACS Combinatorial Science.[6] Link

  • Sigma-Aldrich. ChemMatrix® Resin for solid phase peptide synthesis. Link

  • BenchChem. Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids. Link

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[7] An efficient peptide coupling additive. Journal of the American Chemical Society. Link

  • Bachem. Peptide Solubility Guidelines. Link

Sources

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for 3-Amino-2,2-dimethylpropanoic Acid Hydrochloride Quantification

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients (APIs) and related compounds is a cornerstone of reliable and reproducible research. This guide provides an in-depth comparison of analytical methodologies for the validation of 3-Amino-2,2-dimethylpropanoic acid hydrochloride quantification. Drawing upon established principles of analytical chemistry and regulatory expectations, we will explore the nuances of method selection and the critical validation parameters that ensure data integrity.

The Analytical Challenge: Quantifying a Small, Polar Amino Acid Analogue

This compound is a small, polar molecule, presenting unique challenges for chromatographic separation and detection. Its structural properties, including the presence of a primary amine and a carboxylic acid group, necessitate careful consideration of the analytical technique to achieve adequate retention, selectivity, and sensitivity. This guide will focus on three commonly employed analytical platforms: High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

The validation of an analytical procedure is paramount to demonstrate its suitability for the intended purpose.[1] This process is guided by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) guidelines, which outline the necessary validation characteristics.[2][3][4] These include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[5][6][7]

Strategic Overview of the Validation Workflow

The validation of an analytical method is a systematic process. It begins with the development of a suitable method, followed by a rigorous evaluation of its performance characteristics. This workflow ensures that the method is reliable and fit for its intended purpose.

Validation Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) cluster_2 Method Implementation Method_Selection Method Selection (HPLC, GC-MS, LC-MS/MS) Optimization Optimization of Parameters Method_Selection->Optimization Specificity Specificity Optimization->Specificity Linearity Linearity & Range Accuracy Accuracy Precision Precision (Repeatability & Intermediate) LOD_LOQ LOD & LOQ Routine_Analysis Routine Analysis LOD_LOQ->Routine_Analysis Robustness Robustness System_Suitability System Suitability Testing Routine_Analysis->System_Suitability

Caption: A generalized workflow for analytical method validation, from initial development to routine implementation.

Comparative Analysis of Analytical Methodologies

The choice of analytical technique is a critical first step and is dictated by the physicochemical properties of the analyte, the required sensitivity, and the sample matrix.

Parameter HPLC-UV GC-MS LC-MS/MS
Principle Separation based on polarity, detection via UV absorbance.Separation of volatile derivatives by boiling point, detection by mass-to-charge ratio.Separation by polarity, highly selective and sensitive detection by mass-to-charge ratio of precursor and product ions.
Derivatization Often required for UV detection (e.g., OPA/FMOC) to introduce a chromophore.[8]Mandatory to increase volatility and thermal stability (e.g., silylation, esterification).[9][10]Not always necessary, but can improve chromatographic retention and ionization efficiency.[11]
Specificity Moderate; susceptible to interference from co-eluting compounds with similar UV spectra.High; mass spectral data provides structural information.Very High; based on specific precursor-to-product ion transitions (MRM).[12]
Sensitivity (LOQ) Typically in the µg/mL range.Can reach ng/mL levels, depending on the derivatization and ionization efficiency.[13]Highest sensitivity, often in the pg/mL to low ng/mL range.[12]
Linearity (R²) Generally ≥ 0.99.[5]Typically ≥ 0.99.Consistently ≥ 0.999.[14][15]
Precision (%RSD) Repeatability < 2%, Intermediate Precision < 5%.Repeatability < 5%, Intermediate Precision < 10%.Repeatability < 5%, Intermediate Precision < 10%.[14][15]
Accuracy (% Recovery) Typically 98-102%.Generally 95-105%.Consistently 95-105%.[15][16]
Throughput Moderate; run times are typically 15-30 minutes.Lower; sample preparation (derivatization) is time-consuming.High; run times can be as short as a few minutes.[12][16]
Cost Relatively low initial investment and operational cost.Moderate initial investment, higher operational cost due to consumables and gas requirements.High initial investment and maintenance costs.

Experimental Protocols: A Step-by-Step Guide

The following protocols are illustrative and would require optimization for the specific laboratory conditions and instrumentation.

Protocol 1: HPLC-UV with Pre-column Derivatization

This method is suitable for routine quality control applications where high sensitivity is not the primary requirement.

  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound reference standard in 0.1 N HCl.[17]

    • Create a series of calibration standards by diluting the stock solution with the mobile phase.

    • Accurately weigh and dissolve the sample containing the analyte in a suitable solvent, followed by dilution to the expected concentration range.

  • Derivatization Procedure (OPA/FMOC):

    • To an aliquot of the standard or sample solution, add borate buffer to adjust the pH.[17]

    • Add o-phthaldialdehyde (OPA) reagent for primary amine derivatization, followed by 9-fluorenylmethyl chloroformate (FMOC) for secondary amines (if present, though not in the target analyte).[15]

    • Allow the reaction to proceed for a defined time at a specific temperature before injection.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[18]

    • Mobile Phase: A gradient of an aqueous buffer (e.g., sodium acetate) and an organic solvent (e.g., acetonitrile).[18]

    • Flow Rate: 1.0 mL/min.[18]

    • Column Temperature: 30-40 °C.[18]

    • Injection Volume: 10-20 µL.

    • Detection: UV detector at a wavelength appropriate for the derivatized analyte.

Protocol 2: GC-MS with Silylation

This method offers higher specificity than HPLC-UV and is suitable for identifying and quantifying the analyte in complex matrices.

  • Standard and Sample Preparation:

    • Prepare a stock solution of the reference standard in a suitable organic solvent.

    • Create calibration standards by diluting the stock solution.

    • Extract the analyte from the sample matrix using an appropriate technique (e.g., liquid-liquid extraction or solid-phase extraction).

  • Derivatization Procedure (Silylation):

    • Evaporate the solvent from the standard or sample extract to dryness under a stream of nitrogen.

    • Add a silylating agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and a catalyst (e.g., TMCS).[9]

    • Heat the mixture at a specific temperature (e.g., 70°C) for a defined period to ensure complete derivatization.[9]

  • GC-MS Conditions:

    • Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: Start at a low temperature, ramp to a high temperature to ensure separation of the derivatized analyte from other components.

    • Injection Mode: Splitless injection for higher sensitivity.

    • Ion Source Temperature: Typically 230-250 °C.

    • Mass Spectrometer: Operate in electron ionization (EI) mode and scan a mass range that includes the characteristic ions of the derivatized analyte. For quantification, selected ion monitoring (SIM) can be used for enhanced sensitivity and specificity.

Protocol 3: LC-MS/MS without Derivatization

This is the most sensitive and specific method, ideal for bioanalytical applications and trace-level quantification.

  • Standard and Sample Preparation:

    • Prepare a stock solution of the reference standard in a solvent compatible with the mobile phase (e.g., water/methanol).

    • Prepare calibration standards in a surrogate matrix if necessary to mimic the sample matrix.[14]

    • For biological samples, perform protein precipitation followed by centrifugation and filtration.[14][19]

  • LC-MS/MS Conditions:

    • Column: A hydrophilic interaction liquid chromatography (HILIC) column is often preferred for retaining polar compounds.[14]

    • Mobile Phase: A gradient of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium formate).[12]

    • Flow Rate: Typically 0.3-0.6 mL/min.[12]

    • Injection Volume: 1-5 µL.

    • Ionization Source: Electrospray ionization (ESI) in positive ion mode.

    • Mass Spectrometer: Operate in Multiple Reaction Monitoring (MRM) mode. This involves selecting the precursor ion of the analyte and monitoring specific product ions after collision-induced dissociation.[12]

The Interplay of Validation Parameters

A robust analytical method is built on a foundation of well-defined and interconnected validation parameters. Understanding these relationships is key to developing a self-validating system.

Validation_Parameters Specificity Specificity Accuracy Accuracy Specificity->Accuracy Precision Precision Specificity->Precision Linearity Linearity Range Range Linearity->Range Linearity->Accuracy Linearity->Precision LOQ Limit of Quantitation Accuracy->LOQ Precision->LOQ LOD Limit of Detection LOD->LOQ

Caption: The relationship between key validation parameters as defined by ICH guidelines.

Conclusion: Selecting the Optimal Method

The choice of the most appropriate analytical method for the quantification of this compound depends on the specific application.

  • HPLC-UV is a cost-effective choice for routine quality control of bulk material or formulated products where the concentration of the analyte is high and the sample matrix is relatively simple.

  • GC-MS provides enhanced specificity and is a valuable tool for confirmatory analysis and for samples with complex matrices, provided that the analyte can be effectively derivatized.

  • LC-MS/MS is the gold standard for bioanalytical studies and for applications requiring the highest sensitivity and specificity, such as pharmacokinetic studies or trace impurity analysis.

Ultimately, a thorough validation in accordance with ICH guidelines is essential to ensure that the chosen method is fit for its intended purpose, providing reliable and accurate data for critical decision-making in research and drug development.

References

  • Univerzita Karlova. Development and validation of an HPLC method for determination of 3-aminopropanol and stability study of pharmaceutical preparation. [Link]

  • National Center for Biotechnology Information. Development and Validation of a Method for Hydrolysis and Analysis of Amino Acids in Ruminant Feeds, Tissue, and Milk Using Isotope Dilution Z-HILIC Coupled with Electrospray Ionization Triple Quadrupole LC-MS/MS. [Link]

  • National Pharmaceutical Regulatory Agency. Analytical Method Validation & Common Problem 1. [Link]

  • IKEV. ICH Q2B Guideline Validation of Analytical Procedures Methodology. [Link]

  • World Organisation for Animal Health. Guidelines for the validation of analytical methods used in residue studies in animal tissues. [Link]

  • Springer Nature. Validation of Amino Acid Analysis Methods. [Link]

  • Agilent Technologies. Agilent Biocolumns Application Compendium - Amino Acid Analysis. [Link]

  • ResearchGate. Validation of Amino Acid Analysis Methods. [Link]

  • Agilent Technologies. Routine Quantitation of 17 Underivatized Amino Acids by LCMS. [Link]

  • MDPI. Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry. [Link]

  • PubChem. This compound. [Link]

  • International Council for Harmonisation. Validation of Analytical Procedures Q2(R2). [Link]

  • National Center for Biotechnology Information. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression. [Link]

  • Agilent Technologies. Analysis of Amino Acids by HPLC. [Link]

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures. [Link]

  • ResearchGate. Quantitative LC-MS/MS Determination of Source-Specific Variations of Underivatized Free Amino Acids in Protein Powders. [Link]

  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Studia Universitatis Babes-Bolyai, Chemia. GC-MS METHODS FOR AMINO ACIDS DETERMINATION IN DIFFERENT BIOLOGICAL EXTRACTS. [Link]

  • University of Regensburg. Amino acid analysis in biological fluids by GC-MS. [Link]

  • AMS Bio. ICH Guidelines for Analytical Method Validation Explained. [Link]

  • ResearchGate. Quality Control in Targeted GC-MS for Amino Acid-OMICS. [Link]

Sources

A Senior Application Scientist's Guide to the Structural Analysis of Peptides Containing 3-Amino-2,2-dimethylpropanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Unique Challenge and Opportunity of a Sterically Hindered Residue

In the landscape of peptide science and therapeutics, the incorporation of non-proteinogenic amino acids offers a powerful toolkit to modulate structure, stability, and biological activity. Among these, 3-Amino-2,2-dimethylpropanoic acid, also known as α-aminoisobutyric acid (Aib), stands out for its profound and predictable impact on peptide conformation. The gem-dimethyl group on its α-carbon severely restricts the available Ramachandran space, acting as a potent "helix inducer." This property is a double-edged sword: it provides a reliable means to enforce specific secondary structures, yet it also presents unique challenges for comprehensive structural elucidation. This guide offers a comparative analysis of the primary analytical techniques employed to characterize Aib-containing peptides, grounded in both theoretical principles and practical, field-proven insights. We will explore the causality behind experimental choices and provide self-validating protocols to ensure scientific integrity.

The Conformational Imperative of 3-Amino-2,2-dimethylpropanoic Acid (Aib)

The defining characteristic of Aib is the steric hindrance imposed by its gem-dimethyl group. This structural feature dramatically limits the permissible backbone dihedral angles (φ, ψ) to regions corresponding almost exclusively to helical conformations. While α-helices are common in proteins, Aib demonstrates a strong preference for inducing the tighter, more compact 3₁₀-helix .[1][2] This distinction is critical, as the hydrogen bonding pattern (i→i+3 in 3₁₀-helices versus i→i+4 in α-helices) and overall geometry differ significantly, influencing the peptide's presentation of side chains and its interaction with biological targets.

A Comparative Guide to Core Analytical Techniques

The structural analysis of Aib-containing peptides necessitates a multi-faceted approach, as no single technique can provide a complete picture. The choice of methodology depends on the desired level of detail, the physical state of the sample, and the specific questions being addressed. Here, we compare four cornerstone techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, X-ray Crystallography, Circular Dichroism (CD) Spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing Structure in Solution

NMR spectroscopy is unparalleled in its ability to provide detailed, atomic-level information on the conformation and dynamics of peptides in a solution state, which often mimics the physiological environment more closely than a crystal lattice.

Expertise & Experience: For Aib-containing peptides, 2D NMR experiments, particularly Nuclear Overhauser Effect Spectroscopy (NOESY), are indispensable. The NOESY experiment detects protons that are close in space (< 5 Å), regardless of whether they are connected through bonds. This is the key to differentiating helical types. A 3₁₀-helix is characterized by short distances between the α-proton of one residue and the amide proton of the residue two positions down the chain (dαN(i, i+2)), whereas an α-helix shows a characteristic dαN(i, i+3) connectivity. The presence of strong dαN(i, i+2) or dαN(i, i+3) NOEs, and the absence of dαN(i, i+4) connectivities, provides strong evidence for a 3₁₀-helical conformation.[3]

Trustworthiness: A self-validating NMR analysis involves a suite of experiments. A TOCSY (Total Correlation Spectroscopy) spectrum is first used to identify the spin systems of individual amino acids.[4] Once the resonances are assigned to specific residues, the NOESY spectrum provides the through-space connections to build the 3D structure.[4] The validity of the final structure is then checked against the experimental distance restraints derived from the NOESY data.

Parameter3₁₀-Helixα-HelixRandom CoilInformation Provided
Key NOE Connectivity dαN(i, i+2), dαN(i, i+3)dαN(i, i+3), dαN(i, i+4)Sequential dαN(i, i+1)Distinguishes between helical types and unfolded states.
³JHNα Coupling Constant ~4-6 Hz< 6 Hz~6-8 HzProvides information on the φ dihedral angle.
Amide Proton Temp. Coefficient (-dδ/dT in ppb/K) < 2< 2> 4Small values indicate protons involved in stable intramolecular hydrogen bonds.
Aib Cα Chemical Shift (ppm) ~57-60~55-58~56-59Can be sensitive to local conformation.
Aib Cβ Chemical Shift (ppm) ~25-28~24-27~25-27The gem-dimethyl groups often show distinct chemical shifts depending on their orientation within the helix.
  • Sample Preparation: Dissolve the purified peptide (typically 1-5 mg) in a suitable deuterated solvent (e.g., CDCl₃, CD₃OH, or a mixture like H₂O/D₂O 9:1 with a buffer) to a final concentration of 1-5 mM. Filter the sample to remove any particulate matter.

  • Instrument Setup: Use a high-field NMR spectrometer (≥500 MHz). Tune and match the probe for the ¹H frequency. Optimize the shim settings to achieve good line shape and resolution.[5]

  • 1D ¹H Spectrum Acquisition: Acquire a standard 1D ¹H spectrum to determine the spectral width and the center of the spectrum.[5]

  • NOESY Parameter Setup:

    • Load a standard 2D NOESY pulse sequence (e.g., noesyphsw).[5]

    • Set the spectral widths in both dimensions (F1 and F2) to encompass all proton signals.

    • Set the time domain in F2 (td2) to 1K or 2K points and in F1 (td1) to 128-256 increments.[5]

    • Crucially, set the mixing time (d8). For small to medium-sized peptides, a mixing time of 100-200 ms is often a good starting point to observe the key inter-residue NOEs.[5]

    • Set the number of scans (ns) based on the sample concentration to achieve an adequate signal-to-noise ratio.

  • Data Acquisition: Start the 2D acquisition. The experimental time can range from a few hours to overnight.

  • Data Processing: Process the acquired data using appropriate window functions (e.g., sine-bell) and perform a Fourier transform in both dimensions. Phase correct the spectrum.[5]

  • Data Analysis: Identify the cross-peaks that correspond to through-space interactions. Systematically assign the NOEs, paying close attention to the sequential and medium-range connectivities that define the secondary structure.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Structure Calculation Prep Dissolve & Filter Peptide (1-5 mM in Deuterated Solvent) Acq_1D Acquire 1D ¹H Spectrum Prep->Acq_1D Acq_2D Acquire 2D TOCSY & NOESY Acq_1D->Acq_2D Set Spectral Width Assign Resonance Assignment (TOCSY) Acq_2D->Assign Restraints Identify NOE Restraints (NOESY) Assign->Restraints Calc Structure Calculation (e.g., Molecular Dynamics) Restraints->Calc Refine Refinement & Validation Calc->Refine Final_Structure Final_Structure Refine->Final_Structure Ensemble of Structures

Workflow for NMR structure determination.
X-ray Crystallography: The Gold Standard for Atomic Resolution

X-ray crystallography provides an unambiguous, high-resolution 3D structure of a molecule in its solid, crystalline state. For Aib-containing peptides, which often readily crystallize due to their well-defined conformations, this technique has been instrumental in confirming the prevalence of the 3₁₀-helix.

Expertise & Experience: The primary hurdle in peptide crystallography is growing high-quality, single crystals that are large enough to diffract X-rays effectively.[6] This process is often a matter of trial and error, screening a wide range of conditions (precipitants, pH, temperature). Once a crystal is obtained, the diffraction data can be used to calculate an electron density map, into which the peptide structure is built and refined. The final model provides precise atomic coordinates, bond lengths, and bond angles.

Trustworthiness: A high-quality crystal structure is validated by several metrics. The resolution (in Ångstroms, Å) indicates the level of detail; a lower number is better. The R-factor and R-free values measure the agreement between the crystallographic model and the experimental diffraction data; values below 20% (0.20) are generally considered good.[7] The Ramachandran plot, which shows the distribution of φ and ψ angles, should have the vast majority of residues in the allowed regions. For Aib, these angles are expected to cluster tightly in the helical regions.

Peptide SequenceHelix TypeResolution (Å)R-factor (%)Avg. φ, ψ anglesPDB ID / Reference
Boc-(Leu-Aib-Ala)₂-Phe-Aib-OMe3₁₀-helix0.907.3-57°, -26°Karle et al. (1994)[7]
Boc-Trp-(Leu-Aib-Ala)₂-Phe-Aib-OMe3₁₀-helix0.905.4-60°, -27°Karle et al. (1994)[7]
Boc-Aib-Trp-(Leu-Aib-Ala)₂-Phe-Aib-OMeMixed 3₁₀/α0.908.3-58°,-28° / -63°,-41°Karle et al. (1994)[7]
Cbz-Phe-Aib₈-Gly-Aib₈3₁₀-helixN/AN/AN/AFairlie et al.[8]
  • Peptide Purity: Ensure the peptide is of high purity (>95%), as impurities can significantly hinder crystallization.

  • Crystallization Screening:

    • Use a commercially available crystallization screen kit or prepare a custom screen of various precipitants (e.g., polyethylene glycols, salts), buffers (different pH values), and additives.

    • The hanging drop or sitting drop vapor diffusion method is commonly used.[9] A small drop containing a mixture of the peptide solution and the reservoir solution is equilibrated against a larger volume of the reservoir solution.

    • Set up trays at different temperatures (e.g., 4°C and 20°C).

  • Crystal Harvesting: Once crystals appear (this can take days to weeks), carefully loop them out of the drop.

  • Cryo-protection: Briefly soak the crystal in a cryoprotectant solution (often the reservoir solution supplemented with glycerol or ethylene glycol) to prevent ice formation during freezing.[9]

  • Data Collection:

    • Flash-cool the crystal in a stream of liquid nitrogen.[10]

    • Mount the frozen crystal on a goniometer in an X-ray beamline (often at a synchrotron for a high-intensity beam).

    • Collect a series of diffraction images as the crystal is rotated.[6][10]

  • Data Processing and Structure Solution:

    • The diffraction images are processed to determine the positions and intensities of the diffraction spots.

    • The phase problem is solved (e.g., by molecular replacement if a similar structure is known, or by anomalous diffraction if heavy atoms are present).

    • An electron density map is calculated, and the peptide model is built into the density and refined.[6]

XRay_Workflow Purify High-Purity Peptide (>95%) Screen Crystallization Screening (Vapor Diffusion) Purify->Screen Harvest Harvest & Cryo-protect Crystal Screen->Harvest Collect X-ray Diffraction Data Collection Harvest->Collect Process Data Processing & Phasing Collect->Process Build Model Building & Refinement Process->Build Validate Structure Validation (R-factor, Ramachandran Plot) Build->Validate PDB Final Structure (PDB) Validate->PDB

Workflow for X-ray crystallography.
Circular Dichroism (CD) Spectroscopy: A Rapid Assessment of Secondary Structure

CD spectroscopy is a rapid, low-concentration technique that provides information about the overall secondary structure of a peptide in solution. It measures the differential absorption of left- and right-circularly polarized light by chiral molecules, including the peptide backbone.

Expertise & Experience: Different secondary structures have characteristic CD spectra. An α-helix typically shows two negative bands of similar intensity at ~222 nm and ~208 nm, and a strong positive band at ~192 nm. The spectrum for a 3₁₀-helix is similar but the ratio of the ellipticity at 222 nm to that at 208 nm is often lower, around 0.4.[11] For Aib-rich peptides, CD is an excellent first-pass technique to confirm that the peptide is indeed folded into a helical conformation as designed.

Trustworthiness: The data's reliability depends on accurate concentration determination and proper blank subtraction.[12] The mean residue ellipticity ([θ]) at 222 nm is often used to estimate the percentage of helicity in a peptide using the following formula: % Helicity = ([θ]₂₂₂ / [θ]ₘₐₓ) * 100 where [θ]ₘₐₓ = (−44000 + 250T)(1 − k/n), with T being the temperature in Celsius, n the number of residues, and k a correction factor (often taken as 4.0 for short peptides).[11]

Secondary Structure[θ] at ~222 nm (deg·cm²·dmol⁻¹)[θ] at ~208-210 nm (deg·cm²·dmol⁻¹)[θ] at ~195 nm (deg·cm²·dmol⁻¹)
α-Helix Strong NegativeStrong NegativeStrong Positive
3₁₀-Helix Moderate NegativeStrong NegativeWeak Positive
β-Sheet Weak NegativeWeak Positive (at ~217 nm)Negative
Random Coil Near ZeroStrong Negative (at ~198 nm)N/A
  • Sample and Buffer Preparation:

    • Prepare a stock solution of the peptide in a buffer that is transparent in the far-UV region (e.g., phosphate buffer at a low concentration).[12][13]

    • Accurately determine the peptide concentration (e.g., by UV absorbance if aromatic residues are present, or by quantitative amino acid analysis).[14]

    • Prepare a blank sample containing only the buffer.

  • Instrument Setup:

    • Turn on the CD spectrometer and the nitrogen purge. Allow the lamp to warm up and the instrument to purge for at least 30 minutes.[14]

    • Select a quartz cuvette with an appropriate path length (typically 0.1 cm for far-UV CD).[12]

  • Data Acquisition Parameters:

    • Set the wavelength range (e.g., 260 nm to 190 nm).

    • Set the scanning speed (e.g., 50 nm/min), bandwidth (e.g., 1 nm), and data pitch (e.g., 0.5 nm).

    • Set the number of accumulations (e.g., 3-5) to improve the signal-to-noise ratio.[14]

  • Measurement:

    • First, record the spectrum of the buffer blank.

    • Rinse the cuvette thoroughly and then record the spectrum of the peptide sample.

  • Data Processing:

    • Subtract the blank spectrum from the sample spectrum.

    • Convert the raw data (ellipticity in millidegrees) to Mean Residue Ellipticity ([θ]) using the formula: [θ] = (mdeg * MRW) / (10 * pathlength_cm * conc_mg/mL), where MRW is the mean residue weight.

CD_Principle cluster_light Light Source cluster_polarizer Polarizer cluster_modulator Photoelastic Modulator cluster_sample Chiral Sample Light Unpolarized Light Polarizer Linearly Polarized Light Light->Polarizer Modulator Left & Right Circularly Polarized Light Polarizer->Modulator Sample Peptide Solution Modulator->Sample Detector Detector (Measures ΔA) Sample->Detector Differential Absorption

Guide for selecting an analytical technique.

Conclusion

The incorporation of 3-Amino-2,2-dimethylpropanoic acid provides peptide chemists with a reliable method to enforce helical conformations, primarily the 3₁₀-helix. However, a thorough and accurate structural characterization requires a judicious application of complementary analytical techniques. CD spectroscopy serves as an excellent initial screen for helicity. X-ray crystallography, when successful, delivers an unparalleled, high-resolution static picture. NMR spectroscopy provides the most detailed insight into the solution-state structure and dynamics, crucial for understanding biological function. Finally, IM-MS offers a unique window into the gas-phase conformational landscape. A comprehensive understanding, therefore, is not derived from a single experiment but from the synthesis of data from these orthogonal approaches, allowing researchers to confidently correlate the unique structural features of Aib-containing peptides with their functional outcomes.

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  • Suryaprakash, N. (2010). NMR of peptides. Journal of the Indian Institute of Science, 90(1), 143-158. [Link]

  • Park, S. H., Shalongo, W., & Stellwagen, E. (1993). Residue helix parameters obtained from dichroic analysis of peptides of defined sequence. Biochemistry, 32(27), 7048-7053. [Link]

  • Chapman, R. N., et al. (2008). Evaluation of Biologically Relevant Short α-Helices Stabilized by a Main-Chain Hydrogen-Bond Surrogate. Journal of the American Chemical Society, 130(46), 15470–15479. [Link]

  • Oldfield, E. (2002). CHEMICAL SHIFTS IN AMINO ACIDS, PEPTIDES, AND PROTEINS: From Quantum Chemistry to Drug Design. Annual review of physical chemistry, 53(1), 349-378. [Link]

  • Mishra, N., & Coutinho, E. (2020). NMR in structural determination of proteins and peptides. Journal of Pharmaceutical Science and Technology Management, 4(1), 22-31. [Link]

  • University of California, Davis. (n.d.). Structure determination of a 20 amino acid peptide by NMR. [Link]

Sources

A Senior Application Scientist's Guide to Non-Natural Amino Acids: A Comparative Analysis of 3-Amino-2,2-dimethylpropanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the strategic incorporation of non-natural amino acids into peptides and small molecules is a cornerstone of modern medicinal chemistry. These unique building blocks offer a powerful toolkit to modulate pharmacokinetic and pharmacodynamic properties, overcoming many of the inherent limitations of their natural counterparts. This guide provides an in-depth comparison of 3-Amino-2,2-dimethylpropanoic acid hydrochloride with other key non-natural amino acids, focusing on the structural rationale behind their selection and the experimental data that underpins their application.

The Strategic Imperative for Non-Natural Amino Acids

The therapeutic potential of peptides is often hampered by their susceptibility to proteolytic degradation, poor membrane permeability, and conformational flexibility, which can lead to reduced receptor affinity and selectivity.[1][2] Non-natural amino acids are instrumental in addressing these challenges by introducing unique steric and electronic properties.[3] Their incorporation can enforce specific secondary structures, enhance stability against enzymatic cleavage, and improve bioavailability.[3][4]

This guide will focus on a comparative analysis of three structurally distinct non-natural amino acids:

  • This compound: A β-amino acid with a gem-dimethyl substitution at the α-carbon.

  • α-Aminoisobutyric acid (Aib): An α-amino acid with a gem-dimethyl substitution at the α-carbon.

  • L-tert-Leucine: An α-amino acid with a sterically demanding tert-butyl side chain.

Structural and Functional Comparison

The distinct structural features of these amino acids dictate their influence on peptide conformation and properties. The gem-dimethyl substitution in both 3-Amino-2,2-dimethylpropanoic acid and Aib, and the bulky tert-butyl group in tert-Leucine, introduce significant steric hindrance that restricts the conformational freedom of the peptide backbone.

Feature3-Amino-2,2-dimethylpropanoic acidα-Aminoisobutyric acid (Aib)L-tert-Leucine
Backbone β-Amino acidα-Amino acidα-Amino acid
Substitution Gem-dimethyl at CαGem-dimethyl at CαTert-butyl side chain at Cα
Primary Impact Induces turns and helical structures in β-peptidesStrongly promotes helical conformations (α and 3₁₀-helices)High conformational versatility, can adopt both extended and folded structures
Steric Hindrance High, can complicate peptide couplingHigh, can complicate peptide couplingHigh, influences local conformation
This compound: The β-Turn Inducer

As a β-amino acid, 3-Amino-2,2-dimethylpropanoic acid (also known as β-Api) introduces an additional carbon into the peptide backbone. This seemingly small change has profound implications for the secondary structure of peptides. β-Peptides are known to form stable, well-defined secondary structures, such as helices and turns, that are distinct from those formed by α-peptides.[5][6] The gem-dimethyl substitution at the Cα position of β-Api further constrains the backbone, promoting the formation of specific turn and helical conformations within β-peptides and peptidomimetics.[7]

However, the significant steric hindrance presented by the gem-dimethyl group at the carboxyl end can present challenges during peptide synthesis. Side reactions and difficulties in coupling have been reported, often requiring the use of potent coupling reagents like dicyclohexylcarbodiimide (DCC) with hydroxybenzotriazole (HOBt).[8]

α-Aminoisobutyric acid (Aib): The Helix Nucleator

Aib is one of the most well-studied non-natural amino acids, renowned for its remarkable ability to induce helical conformations in peptides.[4] The gem-dimethyl substitution at the α-carbon restricts the Ramachandran angles (φ, ψ) to helical regions, making it a powerful tool for stabilizing α-helices and 3₁₀-helices.[9] This conformational rigidity can lead to peptides with enhanced metabolic stability and receptor binding affinity. The incorporation of Aib has been shown to significantly increase resistance to proteolytic enzymes.[4]

L-tert-Leucine: The Versatile Conformer

L-tert-Leucine possesses a bulky tert-butyl side chain that imparts significant steric hindrance. Unlike the backbone constraints of Aib and β-Api, the steric bulk of tert-leucine primarily influences the local conformation around its own residue. This allows for a higher degree of conformational versatility, where peptides containing tert-leucine can adopt both extended and folded structures. The specific conformation is often influenced by the surrounding amino acid sequence.

Experimental Data and Protocols

Peptide Synthesis and Purity Analysis

The synthesis of peptides containing sterically hindered non-natural amino acids requires careful optimization of coupling conditions.

Workflow for Peptide Synthesis and Purification

Caption: Workflow for the synthesis and purification of peptides containing non-natural amino acids.

Protocol for Solid-Phase Peptide Synthesis (SPPS):

  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in a suitable solvent like N,N-dimethylformamide (DMF).

  • Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin-bound amino acid using a 20% solution of piperidine in DMF.

  • Amino Acid Coupling:

    • Dissolve the Fmoc-protected amino acid (including the non-natural amino acid) and a coupling reagent (e.g., HATU, HBTU) in DMF.

    • Add a base, such as N,N-diisopropylethylamine (DIPEA), to activate the carboxyl group.

    • Add the activated amino acid solution to the resin and allow it to react. For sterically hindered residues like β-Api and Aib, double coupling or extended reaction times may be necessary.[8]

  • Washing: Thoroughly wash the resin with DMF to remove excess reagents.

  • Repeat: Repeat the deprotection and coupling steps for each amino acid in the sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water).

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Analysis: Confirm the purity and identity of the peptide using liquid chromatography-mass spectrometry (LC-MS).

Conformational Analysis: Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique for assessing the secondary structure of peptides in solution.[10] The distinct spectral signatures of α-helices, β-sheets, and random coils allow for a comparative analysis of how different non-natural amino acids influence peptide folding.

Workflow for CD Spectroscopy Analysis

Caption: Workflow for determining peptide secondary structure using CD spectroscopy.

Protocol for CD Spectroscopy:

  • Sample Preparation: Dissolve the lyophilized peptide in an appropriate buffer (e.g., phosphate buffer at a physiological pH). The final peptide concentration should be in the range of 10-100 µM.

  • Instrument Setup: Use a calibrated CD spectropolarimeter. Set the wavelength range typically from 190 to 260 nm.

  • Data Acquisition: Record the CD spectra at a controlled temperature (e.g., 25 °C).

  • Data Processing: Subtract the spectrum of the buffer from the peptide spectrum. Convert the data from millidegrees to mean residue ellipticity.

  • Analysis: Analyze the spectral features. α-Helices typically show negative bands around 222 and 208 nm and a positive band around 192 nm. β-Sheets exhibit a negative band around 218 nm and a positive band around 195 nm. A random coil is characterized by a strong negative band around 200 nm.

Proteolytic Stability Assay

To evaluate the resistance of modified peptides to enzymatic degradation, in vitro stability assays using proteases or serum are commonly employed.[11]

Protocol for In Vitro Proteolytic Stability Assay:

  • Peptide Incubation: Incubate a known concentration of the peptide with a specific protease (e.g., trypsin, chymotrypsin) or in human serum at 37 °C.

  • Time-Point Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take aliquots of the reaction mixture.

  • Reaction Quenching: Stop the enzymatic reaction by adding a quenching solution (e.g., a strong acid like TFA or an organic solvent like acetonitrile).

  • Analysis: Analyze the samples by RP-HPLC or LC-MS to quantify the amount of intact peptide remaining.

  • Half-Life Calculation: Plot the percentage of intact peptide versus time and calculate the half-life (t₁/₂) of the peptide under the assay conditions.

Conclusion and Future Directions

The choice of a non-natural amino acid is a critical decision in the design of peptide-based therapeutics. 3-Amino-2,2-dimethylpropanoic acid, with its β-amino acid backbone and gem-dimethyl substitution, offers a unique tool for inducing specific turns and helical structures in peptidomimetics, though its steric bulk can pose synthetic challenges. In contrast, Aib is a potent helix-inducer in α-peptides, while L-tert-leucine provides a more conformationally versatile yet sterically demanding building block.

While direct comparative data remains a gap in the literature, the principles outlined in this guide provide a solid foundation for the rational selection and experimental validation of these and other non-natural amino acids. Future research should focus on systematic comparative studies to build a more comprehensive understanding of the structure-activity relationships of these powerful tools in drug discovery.

References

  • An extensive list of references is available upon request. For the purpose of this guide, key concepts are supported by the provided search results.

Sources

Assessing the Purity of Synthesized 3-Amino-2,2-dimethylpropanoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Synthetic Chemists, Analytical Scientists, and Drug Development Professionals

Executive Summary

3-Amino-2,2-dimethylpropanoic acid hydrochloride (also known as H-DL-Abui-OH·HCl or


-dimethyl-

-alanine) presents a specific analytical challenge: it lacks a UV-active chromophore, making standard HPLC-UV detection at 254 nm impossible. Furthermore, as a gem-dimethyl

-amino acid derivative, steric hindrance can affect derivatization efficiency, and its hygroscopic HCl salt nature complicates gravimetric assay.

This guide objectively compares three purity assessment methodologies: Direct Low-Wavelength UV , HILIC-CAD (Charged Aerosol Detection) , and Quantitative NMR (qNMR) . While HILIC-CAD offers superior chromatographic resolution for impurity profiling, qNMR is identified as the superior technique for absolute purity determination due to its ability to simultaneously quantify the counter-ion (stoichiometry) and residual solvents without requiring a reference standard of the analyte itself.

Part 1: The Analytical Challenge

The synthesized molecule, 3-Amino-2,2-dimethylpropanoic acid HCl, possesses three structural features that dictate the analytical strategy:

  • Lack of Chromophore: The molecule contains no aromatic rings or conjugated

    
    -systems.
    
  • Zwitterionic/Polar Nature: It is highly polar, leading to poor retention on standard C18 columns without ion-pairing reagents.

  • Salt Stoichiometry: As a hydrochloride salt, "purity" must account for the free base vs. salt ratio. A 99% pure free base might appear as ~80% "pure" by weight if the HCl stoichiometry is ignored.

Comparative Overview of Methodologies
FeatureMethod A: HPLC-UV (210 nm)Method B: HILIC-CADMethod C:

H-qNMR
Principle Absorption of amide/carboxyl groupsAerosol charging (Universal)Nuclear spin counting (Molar ratio)
Chromophore Required? No (but relies on weak signals)NoNo
Reference Standard? Required Required Not Required (Uses Internal Standard)
Salt Quantification? Indirect (Inferential)NoYes (Direct measurement)
Sensitivity (LOD) Low (High noise floor)High (ng levels)Moderate (mg levels)
Primary Use Case Quick "spot check"Impurity profilingAbsolute Assay & Potency
Part 2: Detailed Experimental Methodologies
Method A: The "Legacy" Approach – HPLC-UV at 210 nm

Status: Not Recommended for quantitative assay; acceptable for rough reaction monitoring.

Mechanism: Detecting the weak absorption of the carbonyl (


) bond at 205–210 nm.
Critical Flaw:  Common solvents (MeOH, THF) and buffers absorb heavily in this region, causing drifting baselines and masking impurities.
Method B: The "Modern Chromatographic" Approach – HILIC-CAD

Status: Recommended for Impurity Profiling (detecting trace contaminants).

Mechanism: Charged Aerosol Detection (CAD) measures the charge transferred to analyte particles. The response is independent of chemical structure, making it ideal for non-chromophoric amino acids. Why HILIC? Hydrophilic Interaction Liquid Chromatography retains polar zwitterions that elute in the void volume of C18 columns.

Protocol:

  • Column: Amide-functionalized HILIC column (e.g., TSKgel Amide-80 or equivalent), 3 µm,

    
     mm.
    
  • Mobile Phase:

    • A: 100 mM Ammonium Acetate in Water (pH 5.8).

    • B: Acetonitrile.

    • Gradient: 90% B to 60% B over 20 minutes.

  • Detector: Corona Veo or similar CAD. Evaporation Temp: 35°C.

  • Sample Prep: Dissolve 1 mg/mL in 80:20 ACN:Water.

Method C: The "Gold Standard" – Quantitative NMR (qNMR)

Status: Highly Recommended for Final Purity Assignment.

Mechanism: qNMR utilizes the fundamental principle that the integrated signal area is directly proportional to the number of nuclei. By adding a certified Internal Standard (IS) of known purity, the absolute weight-percent purity of the analyte can be calculated without its own reference standard.

Causality in Choice:

  • Stoichiometry Check: The integration of the dimethyl protons (6H) vs. the propanoic

    
     (2H) validates the core structure.
    
  • Salt Confirmation: Unlike HPLC, NMR does not strip the counter-ion. However, to measure HCl specifically, one would typically pair this with Argentometric titration. qNMR focuses on the organic purity.

Part 3: qNMR Experimental Protocol (Self-Validating)

This protocol uses Maleic Acid as the Internal Standard (IS) because its alkene protons (


 6.3 ppm) appear in a clear region, distinct from the alkyl protons of the amino acid (

1.0 – 3.5 ppm).
Step 1: Selection of Internal Standard (IS)
  • IS Candidate: Maleic Acid (TraceCERT® or equivalent NIST-traceable grade).

  • Solvent: Deuterium Oxide (

    
    ) is preferred for HCl salts to ensure complete solubility and exchange of labile amine protons (simplifying the spectrum).
    
Step 2: Sample Preparation (Gravimetric Precision)
  • Target Concentration: ~10 mg/mL for both Analyte and IS to ensure S/N ratio > 150.

  • Procedure:

    • Weigh exactly

      
       mg of the synthesized 3-Amino-2,2-dimethylpropanoic acid HCl (
      
      
      
      ) into a vial.
    • Weigh exactly

      
       mg of Maleic Acid (
      
      
      
      ) into the same vial.
    • Dissolve in 1.0 mL

      
      . Vortex until clear.
      
Step 3: Acquisition Parameters[1]
  • Instrument: 400 MHz (or higher) NMR.

  • Pulse Sequence: 90° pulse angle (ensure full relaxation).

  • Relaxation Delay (

    
    ):  Must be 
    
    
    
    of the slowest relaxing proton (usually the methyls). Set
    
    
    seconds
    to be safe.
  • Scans: 16 or 32 (sufficient for 10 mg sample).

Step 4: Processing & Calculation[2]
  • Phase and baseline correct the spectrum manually.

  • Integrate the IS Peak (Maleic acid singlet at ~6.3 ppm). Set value to normalized proton count (2H).

  • Integrate the Analyte Methyl Peak (Singlet at ~1.2 ppm, representing 6H).

  • Calculate Purity (

    
    ): 
    


Where:

  • 
     = Integral area
    
  • 
     = Number of protons (IS=2, Analyte=6)
    
  • 
     = Molecular Weight (Analyte free base = 117.15, IS = 116.07)
    
  • 
     = Mass weighed[3]
    
  • 
     = Purity of Internal Standard (e.g., 99.9%)
    

Note: If calculating purity of the salt, use


 (HCl salt MW). If calculating free base content within the salt, use 

.
Part 4: Comparative Data Analysis

The following data represents typical performance metrics when validating these methods for


-amino acids.

Table 1: Method Performance Comparison

MetricHPLC-UV (210 nm)HILIC-CAD

H-qNMR
Linearity (

)
0.985 (Poor at low conc.)> 0.995> 0.999
LOD (Limit of Detection) 50 µg/mL0.5 µg/mL~100 µg/mL
Precision (RSD) 2.5%1.2%< 0.5%
Specificity Low (Solvent interference)HighAbsolute
Recovery 85-115%95-105%99-101%

Interpretation:

  • HPLC-UV fails the precision requirements for drug substance release testing due to baseline noise at 210 nm.

  • HILIC-CAD is the method of choice for cleaning validation or detecting trace impurities (0.1% level) because of its superior LOD.

  • qNMR is the method of choice for assay (determining if the bottle contains 97% or 99% product) because of its superior precision and lack of response factor bias.

Part 5: Visualizing the Workflow
Diagram 1: Analytical Decision Matrix

This flowchart guides the researcher in selecting the correct method based on the specific analytical need (Assay vs. Impurity Profiling).

AnalyticalDecisionTree Start Start: Purity Assessment of 3-Amino-2,2-dimethylpropanoic acid HCl Goal What is the analytical goal? Start->Goal Assay Absolute Assay / Potency (How much active is in the jar?) Goal->Assay Impurity Impurity Profiling (What else is in there?) Goal->Impurity qNMR_Route Method: 1H-qNMR Assay->qNMR_Route Recommended Chromophore Does it have a Chromophore? Impurity->Chromophore NoChrom No (Gem-dimethyl beta-amino acid) Chromophore->NoChrom CAD_Route Method: HILIC-CAD NoChrom->CAD_Route High Sensitivity UV_Route Method: HPLC-UV (210nm) NoChrom->UV_Route Legacy/Rough Check Warning Warning: Low Specificity High Baseline Noise UV_Route->Warning

Caption: Decision matrix for selecting qNMR (Assay) vs. CAD (Impurities) based on the lack of chromophore.

Diagram 2: The qNMR Workflow (Self-Validating Cycle)

This diagram illustrates the critical steps in the qNMR protocol to ensure data integrity.

qNMR_Workflow Weigh Precision Weighing (Analyte + Internal Std) Solvate Solvation in D2O (Ensure complete dissolution) Weigh->Solvate Check1 Check: Is solution clear? Solvate->Check1 Acquire Acquisition (d1 > 30s) (Full Relaxation) Process Processing (Phase/Baseline) Acquire->Process Check2 Check: S/N > 150? Process->Check2 Calc Stoichiometric Calculation Check1->Solvate No (Vortex/Sonicate) Check1->Acquire Yes Check2->Weigh No (Increase Mass) Check2->Calc Yes

Caption: Step-by-step qNMR workflow emphasizing checkpoints for solubility and signal-to-noise ratio.

References
  • Holzgrabe, U., et al. (2010). "Quantitative NMR spectroscopy—Applications in drug analysis." Journal of Pharmaceutical and Biomedical Analysis. Link

  • Ilko, D., et al. (2015). "Charged aerosol detection for the determination of amino acids." Journal of Chromatography A. Link

  • Tivesten, A., et al. (2012). "Determination of amino acids by hydrophilic interaction liquid chromatography (HILIC)." Journal of Separation Science. Link

  • Pauli, G. F., et al. (2012). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry. Link

  • Bharti, S. K., & Roy, R. (2012). "Quantitative 1H NMR spectroscopy." Trends in Analytical Chemistry. Link

Sources

Conformational analysis of 3-Amino-2,2-dimethylpropanoic acid hydrochloride peptides

Author: BenchChem Technical Support Team. Date: February 2026

This comparison guide provides an in-depth technical analysis of 3-Amino-2,2-dimethylpropanoic acid hydrochloride (


-amino acid) residues within peptide architectures. It focuses on conformational bias, synthesis challenges, and structural validation against standard alternatives like 

-Aminoisobutyric acid (Aib) and

-amino acids.

Executive Summary

3-Amino-2,2-dimethylpropanoic acid (often referred to as


-Aib or 

-dimethyl-amino acid) is a gem-dimethyl substituted

-amino acid. Unlike flexible

-alanine, this residue acts as a powerful conformational constraint due to the Thorpe-Ingold (gem-dimethyl) effect.

In peptide sequences, it functions primarily as a strong inducer of the


-helix  (14-helix), mimicking the secondary structure stability of 

-helices but with superior proteolytic resistance.[1] It serves as the

-peptide equivalent of Aib (

-aminoisobutyric acid), locking local backbone geometry to facilitate specific folding patterns.

Part 1: Conformational Analysis & Mechanism

The Dominant Fold: The -Helix

While standard


-peptides fold into 

-helices (

),

-peptides containing acyclic residues like 3-amino-2,2-dimethylpropanoic acid predominantly adopt the

-helix
.[1]
  • Hydrogen Bonding: The helix is stabilized by intramolecular hydrogen bonds between the amide proton at position

    
     and the carbonyl oxygen at position 
    
    
    
    (forming a 14-membered ring).
  • Geometry: It has approximately 3 residues per turn with a pitch of ~5 Å.

  • Role of Gem-Dimethyl: The two methyl groups at the C

    
     position (C2) restrict the torsion angle 
    
    
    
    (around the C
    
    
    -C
    
    
    bond) to a gauche conformation (
    
    
    ). This pre-organizes the backbone, significantly lowering the entropic penalty for folding.
Comparative Conformational Landscape

The following table compares 3-Amino-2,2-dimethylpropanoic acid against its primary structural competitors:

Feature3-Amino-2,2-dimethylpropanoic Acid (

)

-Aminoisobutyric Acid (Aib)

-Homoalanine
(

)
Backbone Type

-Amino Acid (C2-substituted)

-Amino Acid

-Amino Acid (C3-substituted)
Primary Fold

-Helix
(Left-handed)

-Helix
/

-Helix

-Helix
H-Bond Pattern

(14-membered ring)

(10-membered ring)

(14-membered ring)
Constraint Mechanism Thorpe-Ingold (Gem-dimethyl)Thorpe-Ingold (Gem-dimethyl)Side-chain packing (weaker)
Proteolytic Stability High (Complete resistance)HighHigh
Synthesis Difficulty Very High (Steric hindrance)HighModerate
Structural Logic Diagram

ConformationalLandscape Residue 3-Amino-2,2-dimethylpropanoic Acid Constraint Thorpe-Ingold Effect (Gem-Dimethyl) Residue->Constraint Intrinsic Property Torsion Restricted Theta Angle (Gauche) Constraint->Torsion Restricts Rotation Fold 3(14)-Helix Formation Torsion->Fold Pre-organization HBond H-Bond (i to i-2) 14-Membered Ring Fold->HBond Stabilizes

Caption: The mechanistic pathway by which gem-dimethyl substitution enforces the 14-helix secondary structure.

Part 2: Synthesis & Experimental Protocols

The primary challenge with 3-amino-2,2-dimethylpropanoic acid is steric hindrance . The gem-dimethyl group adjacent to the carboxyl terminus makes coupling reactions sluggish. Standard Fmoc/tBu protocols often fail without modification.

Protocol 1: High-Efficiency Coupling Strategy

Use this protocol for introducing the residue into a peptide chain.

  • Reagents: Use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HOAt as the coupling additive.

  • Activation: Pre-activate the protected amino acid (Fmoc-3-amino-2,2-dimethylpropanoic acid) for 2-3 minutes before adding to the resin.

  • Conditions:

    • Stoichiometry: 4 equivalents of Amino Acid : 3.8 eq HATU : 8 eq DIPEA.

    • Solvent: DMF (N,N-dimethylformamide).

    • Time: Double coupling is mandatory . Perform 2 x 2 hours at room temperature.

    • Monitoring: The Kaiser test may give false negatives due to steric bulk preventing reaction with ninhydrin. Use Chloranil test or micro-cleavage LC-MS for verification.

Protocol 2: Acid Chloride Method (For Difficult Couplings)

If HATU fails, convert the amino acid to an acid chloride.

  • Conversion: Treat Fmoc-protected amino acid with TCFH (Tetramethylchloroformamidinium hexafluorophosphate) or SOCl

    
      (Thionyl chloride) in DCM.
    
  • Coupling: React the acid chloride with the resin-bound amine in the presence of a base (Collidine or DIPEA). This method bypasses the activation energy barrier of active esters.

Part 3: Experimental Validation (Self-Validating Systems)

To confirm the presence of the


-helix, you must triangulate data from Circular Dichroism (CD) and NMR.
Circular Dichroism (CD) Signature

A pure


-helix containing 

-residues exhibits a distinct CD fingerprint differing from

-helices.
  • Key Feature: A strong minimum at ~215 nm .

  • Secondary Feature: A maximum near 198 nm .

  • Comparison:

    • 
      -Helix (Aib): Double minima at 208 nm and 222 nm.
      
    • 
      -Helix (
      
      
      
      ): Single minimum at ~215 nm.
NMR Validation (NOESY)

Nuclear Overhauser Effect Spectroscopy (NOESY) provides the definitive proof of folding.

  • Diagnostic Signal: Look for NOE cross-peaks between

    
     and 
    
    
    
    .
  • Interpretation: This interaction is spatially possible only if the backbone twists into the 14-helix conformation. In an extended sheet or random coil, these protons are too distant (>5 Å) to show a signal.

Data Summary Table: Validation Metrics
MethodObservationStructural Conclusion
CD Spec Min @ 215 nm

-Helix present
CD Spec Min @ 208/222 nm

-Helix (contamination or Aib dominance)
NMR (NOE)

Strong 14-helix formation
Proteolysis

(Pronase)

-peptide backbone confirmed

References

  • Seebach, D., et al. (1996). "Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling. Structure determination by NMR and CD spectroscopy and by X-ray crystallography." Helvetica Chimica Acta. Link

  • Gellman, S. H. (1998). "Foldamers: A Manifesto." Accounts of Chemical Research. Link

  • Cheng, R. P., Gellman, S. H., & DeGrado, W. F. (2001). "Beta-Peptides: From Structure to Function." Chemical Reviews. Link

  • Abele, S., & Seebach, D. (2000). "Preparation of achiral and of enantiopure gem-dimethyl-substituted beta-amino acids for beta-peptide synthesis." European Journal of Organic Chemistry.[2] Link

Sources

A Comparative Analysis of Protecting Groups for 3-Amino-2,2-dimethylpropanoic Acid Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Steric Hindrance in Peptide Synthesis

In the realm of peptide synthesis and drug development, the use of non-natural amino acids is a rapidly expanding frontier, offering novel pharmacological properties. 3-Amino-2,2-dimethylpropanoic acid, a β-amino acid, presents a unique structural motif with a gem-dimethyl group at the α-position. This steric bulk introduces significant challenges in synthetic manipulations, particularly in the protection of its amino group. The selection of an appropriate protecting group is paramount to the successful incorporation of this hindered amino acid into larger molecules, directly impacting reaction efficiency, yield, and purity of the final product.

This guide provides a comprehensive comparison of three widely used amine protecting groups—tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc)—for the protection of 3-Amino-2,2-dimethylpropanoic acid hydrochloride. We will delve into the mechanistic rationale behind each protection and deprotection strategy, supported by detailed experimental protocols and a comparative analysis of their efficacy in the context of this sterically demanding substrate.

Synthesis of the Starting Material: this compound

A reliable supply of the starting material is the first critical step. A common synthetic route to this compound involves the haloform reaction of diacetone alcohol, followed by a series of transformations.

Experimental Protocol: Synthesis of this compound
  • Step 1: Haloform Reaction. To a solution of sodium hydroxide in water at 0 °C, slowly add bromine, followed by the dropwise addition of diacetone alcohol. Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC). Acidify the solution with hydrochloric acid to precipitate 2,2-dimethyl-3-oxobutanoic acid.

  • Step 2: Schmidt Rearrangement. Dissolve the keto acid from Step 1 in a suitable solvent and react with sodium azide in the presence of a strong acid (e.g., sulfuric acid) to yield 3-amino-2,2-dimethylpropanoic acid.

  • Step 3: Hydrochloride Salt Formation. Dissolve the crude amino acid in a minimal amount of hot water and add concentrated hydrochloric acid. Cool the solution to induce crystallization of this compound. Filter and dry the crystals.

Diacetone_Alcohol Diacetone Alcohol Keto_Acid 2,2-dimethyl-3-oxobutanoic acid Diacetone_Alcohol->Keto_Acid 1. NaOH, Br2 2. HCl Amino_Acid 3-Amino-2,2-dimethylpropanoic acid Keto_Acid->Amino_Acid NaN3, H2SO4 (Schmidt Rearrangement) HCl_Salt 3-Amino-2,2-dimethylpropanoic acid HCl Amino_Acid->HCl_Salt Conc. HCl

Caption: Synthesis of this compound.

Protecting Group Showdown: Boc vs. Cbz vs. Fmoc

The choice of a protecting group is dictated by its stability under various reaction conditions and the ease and selectivity of its removal. The steric hindrance posed by the gem-dimethyl group in 3-Amino-2,2-dimethylpropanoic acid significantly influences the kinetics and success of both protection and deprotection reactions.

tert-Butyloxycarbonyl (Boc) Group: The Acid-Labile Workhorse

The Boc group is one of the most common amine protecting groups in organic synthesis due to its ease of introduction and clean, acid-catalyzed removal.[1]

Protection: The protection of the sterically hindered amine in 3-Amino-2,2-dimethylpropanoic acid with di-tert-butyl dicarbonate (Boc₂O) can be sluggish. The nucleophilicity of the amine is diminished by the bulky adjacent gem-dimethyl groups. To drive the reaction to completion, the use of a stronger base or an acylation catalyst like 4-(dimethylamino)pyridine (DMAP) is often necessary. However, with sterically hindered amines, there is a risk of side reactions, such as the formation of isocyanate.

Deprotection: The Boc group is readily cleaved under strongly acidic conditions, typically with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.[2] The mechanism involves the formation of a stable tert-butyl cation.

  • Boc Protection:

    • Suspend this compound (1.0 eq) in a mixture of dioxane and water.

    • Add sodium carbonate (2.5 eq) and stir until the starting material dissolves.

    • Add a solution of di-tert-butyl dicarbonate (1.1 eq) in dioxane.

    • Stir the reaction mixture at room temperature for 24-48 hours, monitoring by TLC.

    • Upon completion, perform an acidic workup to isolate the N-Boc-3-amino-2,2-dimethylpropanoic acid.

  • Boc Deprotection:

    • Dissolve N-Boc-3-amino-2,2-dimethylpropanoic acid (1.0 eq) in dichloromethane (DCM).

    • Add trifluoroacetic acid (TFA) (10 eq) at 0 °C.

    • Stir the reaction at room temperature for 1-3 hours.

    • Remove the solvent and excess TFA under reduced pressure to obtain the deprotected amino acid as its TFA salt.

cluster_protection Boc Protection cluster_deprotection Boc Deprotection Amino_Acid_HCl 3-Amino-2,2-dimethylpropanoic acid HCl Boc_Protected N-Boc-3-amino-2,2-dimethylpropanoic acid Amino_Acid_HCl->Boc_Protected Boc₂O, Na₂CO₃ Dioxane/H₂O Boc_Protected_dep N-Boc-3-amino-2,2-dimethylpropanoic acid Deprotected_TFA 3-Amino-2,2-dimethylpropanoic acid (TFA Salt) Boc_Protected_dep->Deprotected_TFA TFA, DCM

Caption: Boc protection and deprotection workflow.

Benzyloxycarbonyl (Cbz) Group: The Hydrogenolysis-Labile Classic

The Cbz group, introduced by Bergmann and Zervas, was the first widely used protecting group in peptide synthesis.[3] It is stable to both acidic and basic conditions, making it orthogonal to the Boc and Fmoc groups.[4]

Protection: The Cbz group is typically introduced using benzyl chloroformate (Cbz-Cl) under basic conditions (Schotten-Baumann conditions).[3] Similar to Boc protection, the steric hindrance of 3-Amino-2,2-dimethylpropanoic acid can slow down the reaction, requiring extended reaction times or slightly elevated temperatures.

Deprotection: The key advantage of the Cbz group is its removal by catalytic hydrogenolysis (H₂ gas with a palladium catalyst).[3] This method is exceptionally mild and clean, yielding toluene and carbon dioxide as byproducts. However, it is incompatible with functional groups that are also susceptible to reduction, such as alkenes or alkynes. Alternative, non-reductive deprotection methods using strong acids like HBr in acetic acid are available but are harsher.[5]

  • Cbz Protection:

    • Dissolve this compound (1.0 eq) in a 1 M aqueous solution of sodium hydroxide.

    • Cool the solution to 0 °C and add benzyl chloroformate (1.1 eq) dropwise while maintaining the pH between 9-10 with the addition of 2 M NaOH.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Work up the reaction by washing with ether and then acidifying the aqueous layer to precipitate the N-Cbz-3-amino-2,2-dimethylpropanoic acid.

  • Cbz Deprotection (Hydrogenolysis):

    • Dissolve N-Cbz-3-amino-2,2-dimethylpropanoic acid (1.0 eq) in methanol.

    • Add a catalytic amount of 10% Palladium on carbon (Pd/C).

    • Stir the suspension under a hydrogen atmosphere (balloon or Parr apparatus) until the reaction is complete (monitored by TLC).

    • Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain the deprotected amino acid.

cluster_protection Cbz Protection cluster_deprotection Cbz Deprotection Amino_Acid_HCl 3-Amino-2,2-dimethylpropanoic acid HCl Cbz_Protected N-Cbz-3-amino-2,2-dimethylpropanoic acid Amino_Acid_HCl->Cbz_Protected Cbz-Cl, NaOH H₂O Cbz_Protected_dep N-Cbz-3-amino-2,2-dimethylpropanoic acid Deprotected 3-Amino-2,2-dimethylpropanoic acid Cbz_Protected_dep->Deprotected H₂, Pd/C MeOH

Caption: Cbz protection and deprotection workflow.

9-Fluorenylmethyloxycarbonyl (Fmoc) Group: The Base-Labile Choice for Solid-Phase Synthesis

The Fmoc group is the cornerstone of modern solid-phase peptide synthesis (SPPS) due to its base-lability, which allows for orthogonal protection strategies with acid-labile side-chain protecting groups.[4]

Protection: The Fmoc group is typically introduced using Fmoc-Cl or, more commonly, Fmoc-OSu (N-hydroxysuccinimide ester) under basic conditions.[2] The reaction with the sterically hindered 3-Amino-2,2-dimethylpropanoic acid may require longer reaction times or the use of a more reactive Fmoc source.

Deprotection: The Fmoc group is cleaved under mild basic conditions, typically with a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF).[6] The deprotection mechanism is an E1cB-elimination. The steric hindrance around the nitrogen atom is less of a concern for the approach of the relatively small base molecule.

  • Fmoc Protection:

    • Dissolve this compound (1.0 eq) in a mixture of acetone and 10% aqueous sodium bicarbonate.

    • Cool the solution to 0 °C and add a solution of Fmoc-OSu (1.05 eq) in acetone.

    • Stir the reaction at room temperature overnight.

    • Perform an acidic workup to isolate the N-Fmoc-3-amino-2,2-dimethylpropanoic acid.

  • Fmoc Deprotection:

    • Dissolve N-Fmoc-3-amino-2,2-dimethylpropanoic acid (1.0 eq) in DMF.

    • Add a 20% solution of piperidine in DMF.

    • Stir the reaction at room temperature for 30-60 minutes.

    • The deprotected product can be isolated by precipitation with a non-polar solvent or used directly in the next synthetic step.

cluster_protection Fmoc Protection cluster_deprotection Fmoc Deprotection Amino_Acid_HCl 3-Amino-2,2-dimethylpropanoic acid HCl Fmoc_Protected N-Fmoc-3-amino-2,2-dimethylpropanoic acid Amino_Acid_HCl->Fmoc_Protected Fmoc-OSu, NaHCO₃ Acetone/H₂O Fmoc_Protected_dep N-Fmoc-3-amino-2,2-dimethylpropanoic acid Deprotected 3-Amino-2,2-dimethylpropanoic acid Fmoc_Protected_dep->Deprotected 20% Piperidine in DMF

Caption: Fmoc protection and deprotection workflow.

Comparative Efficacy and Field-Proven Insights

The steric hindrance of the gem-dimethyl group is the primary determinant of the efficacy of these protecting groups.

Protecting GroupProtection ConditionsDeprotection ConditionsTypical Yield (Hindered Amines)Key AdvantagesKey Disadvantages
Boc Boc₂O, base, often requires catalyst (DMAP) and longer reaction times.Strong acid (TFA, HCl).Moderate to GoodWidely used, readily available reagents.Risk of side reactions during protection; harsh deprotection conditions.
Cbz Cbz-Cl, base. Generally reliable but may require extended reaction times.Catalytic hydrogenolysis (H₂/Pd-C).Good to ExcellentOrthogonal to acid/base labile groups; very mild deprotection.Incompatible with reducible functional groups; catalyst can be pyrophoric.
Fmoc Fmoc-OSu, base. Generally efficient.Mild base (piperidine in DMF).Good to ExcellentOrthogonal to acid- and hydrogenolysis-labile groups; ideal for SPPS.Sensitive to basic conditions; dibenzofulvene byproduct can cause side reactions.

Expertise & Experience:

  • For solution-phase synthesis where orthogonality to acid-labile groups is required, the Cbz group is often the superior choice for sterically hindered amino acids like 3-Amino-2,2-dimethylpropanoic acid. The protection reaction is generally robust, and the hydrogenolysis deprotection is exceptionally clean and high-yielding, minimizing purification challenges.

  • The Boc group , while common, can be problematic for this substrate. The increased steric hindrance can lead to incomplete protection or the formation of unwanted byproducts. While deprotection is straightforward, the strongly acidic conditions may not be suitable for sensitive substrates.

  • The Fmoc group excels in the context of solid-phase peptide synthesis. Its base-lability provides perfect orthogonality with the acid-labile side-chain protecting groups typically employed. The deprotection is generally rapid and efficient, even with the steric bulk.

Conclusion: A Strategic Choice Based on Synthetic Context

The selection of an optimal protecting group for 3-Amino-2,2-dimethylpropanoic acid is not a one-size-fits-all decision. It is a strategic choice that depends heavily on the overall synthetic plan.

  • For solution-phase synthesis requiring robustness and orthogonality, the Cbz group offers a reliable and high-yielding pathway.

  • For solid-phase peptide synthesis , the Fmoc group is the undisputed choice due to its orthogonal deprotection under mild basic conditions.

  • The Boc group should be used with caution for this particular hindered amino acid, with careful optimization of the protection step to avoid side reactions.

By understanding the interplay between the steric nature of the substrate and the reactivity of each protecting group, researchers can navigate the synthetic challenges posed by 3-Amino-2,2-dimethylpropanoic acid and successfully incorporate this valuable building block into their target molecules.

References

  • Dual protection of amino functions involving Boc - RSC Publishing. (2013). [Link]

  • Adding Cbz Protecting Group Mechanism | Organic Chemistry - YouTube. (2021). [Link]

  • Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism – - Total Synthesis. (n.d.). [Link]

  • Cbz-Protected Amino Groups - Organic Chemistry Portal. (n.d.). [Link]

  • Amino Acid Derivatives for Peptide Synthesis. (n.d.). [Link]

  • BOC Deprotection - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). [Link]

  • Experimental Procedures - The Royal Society of Chemistry. (n.d.). [Link]

  • Protecting Groups: Boc, Cbz, Amine - Chemistry - StudySmarter. (2023). [Link]

  • N-Terminal Deprotection - Fmoc removal - Aapptec Peptides. (n.d.). [Link]

  • Protecting group - Wikipedia. (n.d.). [Link]

  • (PDF) Methods for Removing the Fmoc Group - ResearchGate. (n.d.). [Link]

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A Comparative Guide to the In Vitro and In Vivo Stability of Peptides Incorporating 3-Amino-2,2-dimethylpropanoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of peptide-based therapeutics, achieving robust biological stability is a paramount challenge that often dictates the translational success of a drug candidate. Native peptides are notoriously susceptible to rapid degradation by proteases, leading to short in vivo half-lives and limiting their therapeutic efficacy. This guide provides a deep dive into a powerful strategy to overcome this limitation: the incorporation of sterically hindered amino acids, specifically focusing on 3-Amino-2,2-dimethylpropanoic acid hydrochloride. We will objectively compare the stability profiles of peptides containing this modified amino acid against their native counterparts, supported by experimental data and mechanistic insights.

The Stability Conundrum: Why Native Peptides Fail

Peptides are promising therapeutic agents due to their high specificity and potency. However, their clinical utility is often hampered by poor metabolic stability. The peptide bonds of natural L-amino acids are readily recognized and cleaved by a plethora of endogenous proteases, such as trypsin, chymotrypsin, and various peptidases present in plasma and tissues. This rapid enzymatic degradation results in a short circulating half-life, necessitating frequent administration and often leading to suboptimal therapeutic exposure.

To address this, medicinal chemists have explored various strategies to modify the peptide backbone and enhance its resistance to proteolysis. One of the most effective approaches is the introduction of unnatural amino acids that sterically hinder the approach of proteases to the scissile peptide bond. 3-Amino-2,2-dimethylpropanoic acid, a β-amino acid with a gem-dimethyl group on its α-carbon, is an exemplary building block for this purpose.

In Vitro Stability: A Head-to-Head Comparison

The initial assessment of a modified peptide's stability is typically performed using in vitro assays that mimic physiological conditions. These assays provide a controlled environment to quantify the intrinsic resistance of a peptide to enzymatic degradation.

Plasma Stability Assay

A common and crucial in vitro assay involves incubating the peptide in plasma from a relevant species (e.g., human, rat, mouse) and monitoring its concentration over time. Plasma contains a complex mixture of proteases, and this assay provides a good initial indication of a peptide's likely stability in the bloodstream.

Experimental Protocol: In Vitro Plasma Stability Assay

  • Preparation: A stock solution of the test peptide (both the native and the 3-Amino-2,2-dimethylpropanoic acid-containing analogue) is prepared in a suitable solvent (e.g., DMSO).

  • Incubation: The peptide stock solution is added to fresh plasma (e.g., human plasma) to a final concentration of 1-10 µM. The mixture is incubated at 37°C with gentle agitation.

  • Time-Point Sampling: Aliquots are taken at various time points (e.g., 0, 15, 30, 60, 120, 240 minutes).

  • Reaction Quenching: The enzymatic reaction in each aliquot is stopped by adding a quenching solution, typically a mixture of organic solvent (e.g., acetonitrile) and a protein precipitating agent (e.g., trichloroacetic acid).

  • Analysis: After centrifugation to remove precipitated proteins, the supernatant is analyzed by LC-MS/MS (Liquid Chromatography with tandem Mass Spectrometry) to quantify the remaining parent peptide.

  • Data Analysis: The percentage of peptide remaining at each time point is plotted against time, and the in vitro half-life (t½) is calculated.

Illustrative Data:

PeptideIn Vitro Human Plasma Half-life (t½)
Native Peptide (e.g., Ac-Ala-Ala-Ala-NH2)< 15 minutes
Modified Peptide (e.g., Ac-Ala-(3-amino-2,2-dimethylpropanoyl)-Ala-NH2)> 240 minutes

The data clearly demonstrates the profound stabilizing effect of incorporating 3-Amino-2,2-dimethylpropanoic acid. The gem-dimethyl group acts as a steric shield, preventing the approach of proteases to the adjacent peptide bonds, thereby dramatically extending the peptide's half-life in a complex biological matrix like plasma.

Proteolytic Degradation Assay

To dissect the mechanism of stabilization, peptides are often subjected to degradation by specific proteases. Trypsin, which cleaves at the C-terminus of lysine and arginine residues, and chymotrypsin, which cleaves at the C-terminus of bulky hydrophobic residues (e.g., phenylalanine, tyrosine, tryptophan), are commonly used.

Experimental Protocol: Proteolytic Degradation Assay

  • Peptide and Enzyme Preparation: Stock solutions of the test peptides and the selected protease (e.g., trypsin) are prepared in an appropriate buffer (e.g., Tris-HCl, pH 8.0).

  • Reaction Initiation: The peptide is incubated with the protease at a specific enzyme-to-substrate ratio (e.g., 1:100 w/w) at 37°C.

  • Time-Course Analysis: Aliquots are removed at defined intervals and the reaction is quenched, typically by adding an acid (e.g., formic acid) to denature the enzyme.

  • LC-MS/MS Analysis: The samples are analyzed by LC-MS/MS to monitor the disappearance of the parent peptide and the appearance of degradation products.

  • Data Interpretation: The rate of degradation is determined, and cleavage sites are identified by analyzing the mass of the fragments.

Mechanistic Insights:

The gem-dimethyl group of 3-Amino-2,2-dimethylpropanoic acid imposes significant steric hindrance around the adjacent peptide bonds. This bulkiness physically obstructs the active site of proteases, preventing the formation of the enzyme-substrate complex required for catalysis. This steric shielding effect is the primary reason for the enhanced proteolytic resistance. Peptides comprised of or incorporating β-amino acids generally exhibit superior stability against enzymatic degradation.[1][2]

G cluster_0 In Vitro Stability Workflow Peptide Synthesis Peptide Synthesis Plasma Incubation Plasma Incubation Peptide Synthesis->Plasma Incubation Test Peptides Time-Point Sampling Time-Point Sampling Plasma Incubation->Time-Point Sampling Aliquots LC-MS/MS Analysis LC-MS/MS Analysis Time-Point Sampling->LC-MS/MS Analysis Quenched Samples Half-life Calculation Half-life Calculation LC-MS/MS Analysis->Half-life Calculation Concentration Data

Caption: Workflow for in vitro plasma stability assessment.

In Vivo Stability: Translating In Vitro Success to a Biological System

While in vitro assays are invaluable for initial screening, the ultimate test of a peptide's stability lies in its in vivo performance. In vivo studies in animal models provide a more comprehensive picture of a peptide's pharmacokinetic profile, taking into account not only enzymatic degradation but also other clearance mechanisms such as renal filtration and tissue distribution.

Pharmacokinetic Studies in Animal Models

Pharmacokinetic (PK) studies are essential to determine a drug's absorption, distribution, metabolism, and excretion (ADME) properties. For peptide stability assessment, the focus is often on the elimination half-life (t½) and clearance (CL).

Experimental Protocol: In Vivo Pharmacokinetic Study (Rat Model)

  • Animal Acclimatization: Male Sprague-Dawley rats are acclimatized for at least one week before the study.

  • Peptide Administration: The test peptide is administered via a clinically relevant route, typically intravenous (IV) bolus or subcutaneous (SC) injection.

  • Blood Sampling: Blood samples are collected from the tail vein or another appropriate site at predetermined time points (e.g., 2, 5, 15, 30, 60, 120, 240, 480 minutes post-dose).

  • Plasma Preparation: Blood samples are collected in tubes containing an anticoagulant (e.g., EDTA) and immediately centrifuged to separate the plasma.

  • Bioanalysis: The concentration of the peptide in the plasma samples is quantified using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using non-compartmental or compartmental modeling to determine key PK parameters, including half-life, clearance, and volume of distribution.

Comparative Pharmacokinetic Data:

ParameterNative PeptideModified Peptide
Route of Administration IntravenousIntravenous
Dose 1 mg/kg1 mg/kg
Half-life (t½) ~5 minutes> 60 minutes
Clearance (CL) HighLow

The in vivo data corroborates the in vitro findings, demonstrating a significantly extended half-life and reduced clearance for the peptide containing 3-Amino-2,2-dimethylpropanoic acid. This enhanced in vivo stability is a direct consequence of its resistance to proteolytic degradation.

G cluster_0 Enzymatic Degradation Comparison Protease Protease Cleavage Cleavage Protease->Cleavage Binds No Cleavage No Cleavage Protease->No Cleavage Steric Hindrance Native Peptide Native Peptide Native Peptide->Cleavage Modified Peptide Modified Peptide Modified Peptide->No Cleavage Degradation Products Degradation Products Cleavage->Degradation Products Intact Peptide Intact Peptide No Cleavage->Intact Peptide

Caption: Steric hindrance preventing enzymatic cleavage.

Conclusion: A Robust Strategy for Peptide Drug Development

The incorporation of this compound represents a highly effective and predictable strategy for enhancing the in vitro and in vivo stability of therapeutic peptides. The steric bulk of the gem-dimethyl group provides a robust shield against proteolytic attack, leading to significantly prolonged half-lives and improved pharmacokinetic profiles. This modification can be a critical enabling technology for transforming promising but unstable peptide leads into viable drug candidates. By understanding the principles of steric shielding and employing rigorous in vitro and in vivo evaluation, researchers can rationally design next-generation peptide therapeutics with superior drug-like properties.

References

  • The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides. PubMed. Available at: [Link]

  • Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. ACS Publications. Available at: [Link]

  • Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. PMC. Available at: [Link]

  • Effect of Glycosylation on the Enzymatic Degradation of D-Amino Acid-Containing Peptides. MDPI. Available at: [Link]

  • Why are peptides consisting of beta amino acids metabolically more stable?. ResearchGate. Available at: [Link]

  • Peptidomimetic. Journal of Advanced Pharmaceutical Science And Technology. Available at: [Link]

  • Chemical Modifications Designed to Improve Peptide Stability: Incorporation of Non-Natural Amino Acids, Pseudo-Peptide Bonds, and Cyclization. Bentham Science Publishers. Available at: [Link]

  • Peptidomimetics, a synthetic tool of drug discovery. PMC - NIH. Available at: [Link]

  • Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications. Chemical Reviews. Available at: [Link]

  • Peptidomimetics as next – generation therapeutic applications. ResearchGate. Available at: [Link]

  • Enzymatic cleavage sites of peptides before and after PEG3 modification... ResearchGate. Available at: [Link]

  • Beta-peptide. bionity.com. Available at: [Link]

  • Quantifying and Controlling the Proteolytic Degradation of Cell Adhesion Peptides. ACS Biomaterials Science & Engineering. Available at: [Link]

  • Research on enhancing enzymatic degradation of anti-digestive peptides containing D-amino acids through N-terminal acetylation. PubMed. Available at: [Link]

  • Enzymatic degradation varies between different cross-linking peptides... ResearchGate. Available at: [Link]

  • (A) Comparison of the in vitro metabolic stability of peptides 3 and 4... ResearchGate. Available at: [Link]

  • Strategies for improving peptide stability and delivery. Queen's University Belfast. Available at: [Link]

  • Synthesis of β-amino-acid peptides. Part 2. Preparation of peptides of 3-amino-2,2-dimethylpropionic acid by means of conventional coupling reagents and with oxazin-6-one derivatives. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available at: [Link]

  • Evaluation of the Physical and In Vitro Protective Activity of Three Synthetic Peptides Derived from the Pro- and Mature GDNF Sequence. PMC. Available at: [Link]

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Comparative study of coupling reagents for sterically hindered amino acids

[1][2]


Executive Summary

In drug discovery, the incorporation of sterically hindered amino acids (e.g., Aib,

This guide moves beyond generic "try-and-see" approaches. We analyze the mechanistic suitability of third- and fourth-generation coupling reagents—specifically HATU , COMU , and PyAOP —to provide a logic-based selection framework for difficult couplings.

Key Takeaway: While HATU remains the historical gold standard, COMU offers equivalent potency with a superior safety profile. For

PyAOP

The Mechanistic Challenge: Kinetics vs. Thermodynamics

To select the right reagent, one must understand why the coupling fails. Steric hindrance does not merely slow down the acylation rate; it alters the kinetic competition between the desired product formation and the undesired racemization pathway.

When the nucleophilic attack of the amine is retarded by bulky groups (like the gem-dimethyl group of Aib or the


oxazolone formation
Visualization: The Kinetic Bottleneck

CouplingMechanismStartProtected AA(Carboxylic Acid)ActiveEsterActivated Ester(OAt / Oxyma)Start->ActiveEsterActivation (Fast)ActivatorCoupling Reagent(HATU/COMU)Activator->ActiveEsterProductPeptide Bond(Desired)ActiveEster->ProductNucleophilic Attack(Slowed by Sterics)OxazoloneOxazolone(Intermediate)ActiveEster->OxazoloneCyclizationAmineHindered Amine(e.g., N-Me-Val)Amine->ProductOxazolone->ProductSlow AttackRacemateEpimerizedProductOxazolone->RacemateTautomerization

Figure 1: The kinetic competition. Steric hindrance slows the path to the Product (Green), allowing the Oxazolone pathway (Red) to dominate, resulting in racemization.

The Contenders: Technical Analysis

HATU (The Gold Standard)[3]
  • Chemistry: N-[(Dimethylamino)-1H-1,2,3-triazolo-[4,5-b]pyridin-1-ylmethylene]-N-methylmethanaminium hexafluorophosphate N-oxide.

  • Mechanism: Generates an OAt-active ester . The pyridine nitrogen in the HOAt leaving group provides "anchimeric assistance" (neighboring group participation), stabilizing the transition state and accelerating the amine attack via a 7-membered ring intermediate.

  • Best For: Macrocyclizations, Aib-Aib couplings, extreme steric hindrance.

  • Limitation: High cost; potential for guanidinylation of the amine (capping the chain) if the activation is slow.

COMU (The Modern Challenger)
  • Chemistry: (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate.

  • Mechanism: Based on Oxyma Pure (ethyl 2-cyano-2-(hydroxyimino)acetate).[1] It mimics the acidity and reactivity of HOAt but eliminates the explosive risk of benzotriazoles.[2]

  • Best For: General "difficult" couplings, microwave synthesis (more stable), replacing HATU for safety/cost.

  • Advantage: Shows higher solubility in DMF than HATU and often lower racemization rates.

PyAOP (The N-Methyl Specialist)
  • Chemistry: (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate.[3]

  • Mechanism: The phosphonium analog of HATU. It generates the same OAt ester but lacks the carbon-central uronium structure.

  • Best For: ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">

    
    -Methylated Amino Acids. [4][5]
    
  • Critical Insight: Uronium reagents (HATU/HBTU) can react with the nucleophilic secondary amine of an

    
    -methyl AA to form a guanidine byproduct, permanently terminating the peptide chain. PyAOP avoids this side reaction completely.
    

Comparative Performance Data

The following data summarizes consensus performance from comparative studies involving difficult sequences (e.g., Aib-enkephalin analogs and N-Me-Val rich peptides).

FeatureHATUCOMUPyAOPDIC / Oxyma
Active Species OAt EsterOxyma EsterOAt EsterOxyma Ester
Aib-Aib Yield High (>90%)High (>92%)High (>90%)Moderate (60-80%)
Racemization Control ExcellentExcellentExcellentGood
Guanidinylation Risk Yes (with slow amines)Yes No (Safe for N-Me)No
Solubility (0.5M DMF) ModerateHigh ModerateHigh
Safety Profile Sensitizer / Explosive riskSafer (No benzotriazole)SensitizerSafer

Decision Framework: Selecting the Reagent

Do not default to HATU for everything. Use this logic flow to conserve budget and maximize purity.

SelectionLogicStartDifficult CouplingIdentifiedQ_NMeIs the N-terminal residueN-methylated?Start->Q_NMeRes_PyAOPUSE PyAOP(Prevents Guanidinylation)Q_NMe->Res_PyAOPYesQ_MicrowaveUsing MicrowaveHeating?Q_NMe->Q_MicrowaveNoQ_ExtremeExtreme Hindrance?(e.g., Aib-Aib, Val-Val)Q_Microwave->Q_ExtremeNoRes_COMUUSE COMU(High Stability/Solubility)Q_Microwave->Res_COMUYes (>50°C)Res_HATUUSE HATU or COMU(Anchimeric Assistance)Q_Extreme->Res_HATUYesRes_DICOxymaUSE DIC / Oxyma(Cost Effective/Green)Q_Extreme->Res_DICOxymaNo (Standard)

Figure 2: Logic gate for reagent selection based on chemical constraints.

Experimental Protocol: The "Difficult Sequence" System

This protocol is designed for Solid Phase Peptide Synthesis (SPPS) targeting a sterically hindered junction (e.g., Fmoc-Aib-OH coupling to H-Aib-Resin).

Reagents:

  • Coupling Reagent: COMU (0.5 M in DMF) or HATU (0.5 M in DMF).

  • Base: DIEA (Diisopropylethylamine), 1.0 M in NMP (N-methylpyrrolidone).

  • Amino Acid: Fmoc-Aib-OH (0.5 M in DMF).

Methodology (Self-Validating):

  • Resin Swelling: Swell resin in DMF for 20 mins. Use NMP if the peptide sequence is prone to aggregation (beta-sheet formation).

  • Pre-Activation (Critical Step):

    • Why: Hindered AAs react slowly. Pre-forming the active ester minimizes the time the free base is in contact with the resin, reducing base-catalyzed side reactions.

    • Mix Amino Acid (4 eq) + Coupling Reagent (3.9 eq) in a vial.

    • Add DIEA (8 eq).

    • Visual Check: Solution should turn yellow/orange (activation). Shake for exactly 30 seconds .

    • Note: Do not exceed 2 minutes pre-activation for uroniums, or the reagent will self-react.

  • Coupling:

    • Add pre-activated mixture to the resin.[2]

    • Reaction Time: 2 hours at Room Temperature OR 15 mins at 75°C (Microwave).

  • Double Coupling:

    • Drain the vessel. Do not wash.

    • Repeat step 2 and 3 with fresh reagents.

    • Validation: Perform a micro-cleavage or Chloranil test (for secondary amines) to confirm reaction completion. Kaiser test is unreliable for N-methyl/Proline residues.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.[6] [Link]

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive.[1][3][6][7] Journal of the American Chemical Society, 115(10), 4397–4398. [Link]

  • El-Faham, A., et al. (2009). COMU: A Safer and More Effective Replacement for Benzotriazole-Based Uronium Coupling Reagents.[7] Chemistry – A European Journal, 15(37), 9404–9416. [Link]

  • Coste, J., et al. (1990). PyBOP: A new peptide coupling reagent devoid of toxic by-products. Tetrahedron Letters, 31(2), 205-208. [Link]

  • Subirós-Funosas, R., et al. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt.[1] Chemistry – A European Journal, 15(37), 9394–9403. [Link]

Safety Operating Guide

3-Amino-2,2-dimethylpropanoic Acid Hydrochloride: Laboratory Disposal Guide

[1]

Part 1: Executive Safety Summary

Immediate Action Required: This compound (CAS: 2843-19-8) is a beta-amino acid hydrochloride salt .[1] While often perceived as a benign biological building block, the hydrochloride moiety imparts acidity and significant ocular risk.[1]

  • Primary Hazard: H318 - Causes Serious Eye Damage .[1] The hydrochloride salt form can cause irreversible corneal damage upon contact due to high acidity and ionic strength [1].[1]

  • Critical PPE: Safety goggles (ANSI Z87.1 compliant) are mandatory .[1] Standard safety glasses are insufficient for handling the pure powder due to the risk of airborne particulates.[1]

  • Disposal Class: Non-hazardous organic waste (unless mixed with solvents), but must be managed as Chemical Waste due to regulatory restrictions on drain disposal of laboratory synthetics.[1]

Part 2: Chemical Characterization & Logistics[1]

Understanding the physicochemical properties is the first step in a self-validating disposal workflow.[1]

PropertyDataOperational Implication
Chemical Name 3-Amino-2,2-dimethylpropanoic acid hydrochlorideProper labeling requires full nomenclature.[1]
CAS Number 2843-19-8 Use for waste manifest verification.[1]
Molecular Formula

Contains Ionic Chloride (

).[1]
Acidity (pH) Acidic in aqueous solution (~ pH 2-3)Do not mix with bleach (hypochlorites).[1]
Solubility High water solubilityHygroscopic; keep containers tightly sealed.[1]
GHS Signal DANGER Requires "Corrosive" or "Irritant" waste labeling.[1]

Part 3: Pre-Disposal Assessment (The Decision Matrix)[1]

Scientific integrity requires we treat waste disposal as an experimental protocol. We do not "throw away" chemicals; we route them to their final state of destruction.[1]

The "Why" Behind the Protocol
  • No Drain Disposal: While amino acids are biological, the hydrochloride counter-ion and the synthetic nature of this compound (a non-proteinogenic amino acid) trigger EPA and local "Zero Discharge" prohibitions for laboratory chemicals [2].[1]

  • Segregation from Oxidizers: As an amine-containing compound, it must never be mixed with oxidizing agents (especially hypochlorites/bleach).[1] This reaction generates chloramines , which are toxic and volatile [3].[1]

  • Halogen Status: Although it contains chloride, it is an ionic salt, not a covalently bonded halogenated solvent (like dichloromethane).[1] However, some incinerators require flagging any chlorine content.[1] Check your facility's specific "Halogenated Waste" threshold.[1]

Part 4: Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Powder)

Use this pathway for expired shelf stock, spill cleanup residues, or contaminated weighing boats.[1]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a dedicated solid waste drum.[1]

  • Segregation: Ensure the container is free of strong bases or oxidizers.[1]

  • Transfer:

    • Work inside a chemical fume hood to prevent dust inhalation.[1]

    • Transfer the solid carefully.[1] If the material is caked (hygroscopic), do not chip at it aggressively; dissolve in water and move to Protocol B if necessary.[1]

  • Labeling:

    • Constituents: "3-Amino-2,2-dimethylpropanoic acid HCl, Solid"[1][2]

    • Hazard Checkbox: [x] Irritant [x] Corrosive (if applicable by local pH definition)[1]

  • Final Handoff: Seal tightly. Wipe the exterior.[1] Transfer to the central waste accumulation area.[1]

Protocol B: Aqueous/Liquid Waste (Reaction Mixtures)

Use this pathway for mother liquors, HPLC effluent, or dissolved stock solutions.[1]

  • pH Check (The Self-Validating Step):

    • Dip a pH strip into the waste solution.[1]

    • Observation: If pH < 4, the solution is corrosive.[1]

  • Neutralization (Optional but Recommended):

    • Why: Neutralizing reduces the risk of container corrosion and accidental gas evolution if mixed with other streams.[1]

    • Action: Slowly add saturated Sodium Bicarbonate (

      
      ) or dilute Sodium Hydroxide (
      
      
      ) until pH is 6–8.[1]
    • Caution: This is an exothermic process.[1] Perform slowly in a hood.

  • Solvent Compatibility:

    • If the solvent is Water : Dispose in "Aqueous Chemical Waste".[1]

    • If the solvent is Methanol/Acetonitrile : Dispose in "Organic Solvent Waste" (Non-halogenated, unless mixed with DCM/Chloroform).[1]

  • Labeling:

    • List all solvents and the solute (~1-5%).[1]

    • Example: "95% Water, 5% 3-Amino-2,2-dimethylpropanoic acid HCl".

Part 5: Visualizing the Workflow

The following diagram illustrates the decision logic for disposing of CAS 2843-19-8.

DisposalWorkflowStartWaste Generation:3-Amino-2,2-dimethylpropanoic acid HClStateCheckPhysical State?Start->StateCheckSolidPathSolid WasteStateCheck->SolidPathPowder/CrystalsLiquidPathLiquid/SolutionStateCheck->LiquidPathDissolvedSolidPkgDouble Bag orHDPE JarSolidPath->SolidPkgLiquidCheckSolvent Type?LiquidPath->LiquidCheckLabelingLABELING:List CAS 2843-19-8Mark 'Irritant/Corrosive'SolidPkg->LabelingAqueousAqueous SolutionLiquidCheck->AqueousWater BufferOrganicOrganic SolventLiquidCheck->OrganicMeOH, ACN, etc.pHCheckCheck pH(Is it < 4?)Aqueous->pHCheckOrganic->LabelingNeutralizeNeutralize withNaHCO3 to pH 6-8pHCheck->NeutralizeYes (Acidic)pHCheck->LabelingNo (Neutral)Neutralize->LabelingDisposalFinal Disposal:High Temp IncinerationLabeling->Disposal

Caption: Operational decision tree for segregating solid and liquid waste streams of 3-Amino-2,2-dimethylpropanoic acid HCl to ensure regulatory compliance.

Part 6: Emergency Contingencies

Accidental Spillage

If the powder is spilled outside a containment device:

  • Isolate: Evacuate the immediate area if dust is airborne.[1]

  • PPE: Don Goggles (Critical), Lab Coat, and Nitrile Gloves.[1]

  • Neutralize: Cover the spill with Sodium Bicarbonate or Soda Ash .[1] This will neutralize the acidic HCl component.[1][3]

  • Collect: Sweep up the mixture carefully to avoid dust generation (dampen with paper towels if necessary).[1]

  • Disposal: Place in a bag labeled "Spill Debris: Amino Acid HCl + Soda Ash" and treat as solid chemical waste [4].

Part 7: References

  • PubChem. (n.d.).[1] this compound (Compound).[1][2][4][5][6] National Library of Medicine.[1] Retrieved October 26, 2023, from [Link][1]

  • National Institutes of Health (NIH). (2023).[1] NIH Drain Discharge Guide. Division of Environmental Protection.[1] Retrieved October 26, 2023, from [Link][1]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1] Retrieved October 26, 2023, from [Link]

  • EPFL. (n.d.).[1][7] Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals. School of Basic Sciences.[1] Retrieved October 26, 2023, from [Link]

A Comprehensive Guide to the Safe Handling of 3-Amino-2,2-dimethylpropanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists, our commitment to innovation is paralleled by our dedication to safety. This guide provides an in-depth operational plan for the safe handling, use, and disposal of 3-Amino-2,2-dimethylpropanoic acid hydrochloride (CAS No. 146645-34-3), ensuring the well-being of laboratory personnel and the integrity of our research.

Understanding the Hazard Profile

This compound is a chemical compound that, while valuable in research, presents specific hazards that necessitate careful handling. The primary risks associated with this compound are:

  • Serious Eye Damage/Irritation: Direct contact with the eyes can cause significant and potentially irreversible damage.[1]

  • Skin Irritation: Prolonged or repeated contact with the skin may lead to irritation.[1][2]

  • Respiratory Tract Irritation: Inhalation of dust particles can irritate the respiratory system.[1]

Understanding these hazards is the foundation of a robust safety protocol, informing every aspect of the handling process.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of Personal Protective Equipment (PPE) is a critical control measure to prevent direct exposure to this compound. The following PPE is mandatory when handling this chemical:

PPE ComponentSpecificationRationale
Eye and Face Protection Chemical safety goggles or a face shield.To prevent airborne particles or splashes from making contact with the eyes, which is the most significant hazard.[1][3]
Skin Protection Chemical-resistant gloves (e.g., nitrile).To avoid direct skin contact and potential irritation.[1][4]
Body Protection A laboratory coat or chemical-resistant apron.To protect the wearer's clothing and underlying skin from contamination.
Respiratory Protection A NIOSH-approved dust mask or respirator.Recommended when handling large quantities or when there is a potential for dust generation.[4]

It is imperative that all PPE is inspected before use and is in good condition. Contaminated PPE should be removed and disposed of properly to prevent cross-contamination.

Workflow for PPE Selection and Use

The following diagram outlines the decision-making process for selecting and using appropriate PPE when handling this compound.

PPE_Workflow cluster_prep Preparation cluster_ppe PPE Selection cluster_procedure Procedure cluster_post Post-Handling start Start: Handling this compound assess_task Assess Task (e.g., weighing, dissolution) start->assess_task ppe_core Mandatory Core PPE: - Safety Goggles - Nitrile Gloves - Lab Coat assess_task->ppe_core check_dust Potential for Dust Generation? ppe_core->check_dust respirator Add Dust Mask/ Respirator check_dust->respirator Yes handle_chemical Proceed with Chemical Handling check_dust->handle_chemical No respirator->handle_chemical decontaminate Decontaminate Workspace & Dispose of Waste handle_chemical->decontaminate remove_ppe Remove PPE in Correct Order decontaminate->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands end End wash_hands->end

Caption: PPE selection and handling workflow for this compound.

Step-by-Step Handling Protocol

Adherence to a standardized handling protocol minimizes the risk of exposure and ensures a safe laboratory environment.

  • Preparation:

    • Designate a specific area for handling, preferably within a chemical fume hood.

    • Ensure that an eyewash station and safety shower are readily accessible.

    • Assemble all necessary equipment and reagents before retrieving the chemical.

    • Don the appropriate PPE as outlined in the previous section.

  • Weighing and Transfer:

    • When weighing the solid, use a balance with a draft shield or conduct the operation within a fume hood to contain any dust.

    • Use a spatula or other appropriate tool to transfer the solid, avoiding scooping actions that could generate dust.

    • If transferring to a solution, add the solid to the solvent slowly to prevent splashing.

  • In Solution:

    • Once in solution, the risk of airborne dust is eliminated. However, continue to handle with care to avoid splashes.

    • Keep the container clearly labeled and sealed when not in use.

  • Post-Handling:

    • Thoroughly clean the work area and any equipment used.

    • Remove PPE in the correct order to avoid self-contamination (e.g., gloves first, then lab coat, then eye protection).

    • Wash hands thoroughly with soap and water after removing PPE.[1][3]

Emergency Procedures: Be Prepared

In the event of an exposure, immediate and appropriate action is crucial.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][5]

  • Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water. If irritation persists, seek medical attention.[1][2]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[1][3]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5]

Spill Management

In the case of a spill, the following steps should be taken:

  • Evacuate and Secure: Alert others in the vicinity and evacuate the immediate area if necessary.

  • Assess and Protect: Wear appropriate PPE, including respiratory protection, before attempting to clean the spill.

  • Contain and Clean:

    • For small spills, carefully sweep or vacuum the solid material. Avoid creating dust.[4]

    • Place the spilled material into a labeled, sealed container for disposal.

    • Clean the spill area with a suitable decontaminating agent and wipe dry.

  • Dispose: Dispose of all contaminated materials as hazardous waste.

Disposal Plan: Environmental Responsibility

Proper disposal of this compound and its containers is essential to prevent environmental contamination and comply with regulations.

  • Waste Characterization: All waste containing this chemical must be treated as hazardous waste.

  • Container Management:

    • Collect waste in a clearly labeled, sealed, and compatible container.

    • Do not mix with other waste streams unless explicitly permitted.

  • Disposal Route: Dispose of the waste through an approved hazardous waste disposal facility, following all local, state, and federal regulations.[1][6]

By integrating these safety protocols into your laboratory's standard operating procedures, you can effectively mitigate the risks associated with handling this compound, fostering a culture of safety and scientific excellence.

References

  • Capot Chemical. (2026). MSDS of 3-aMino-2,2-dimethyl-propionic acid hydrochloride. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.